molecular formula C14H17NO3 B1303836 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde CAS No. 79421-40-2

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Cat. No.: B1303836
CAS No.: 79421-40-2
M. Wt: 247.29 g/mol
InChI Key: NBKIWJFERFYECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-11-12-1-3-13(4-2-12)15-7-5-14(6-8-15)17-9-10-18-14/h1-4,11H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKIWJFERFYECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377407
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79421-40-2
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde, a versatile bifunctional building block crucial in modern synthetic and medicinal chemistry. We will explore its structural characteristics, physicochemical properties, spectral signature, synthesis, and key reactive pathways. The guide is intended for researchers, scientists, and drug development professionals who leverage complex intermediates for the synthesis of novel chemical entities.

Molecular Structure and Nomenclature

This compound is a substituted aromatic aldehyde featuring a unique spirocyclic amine moiety. The structure combines three key functional components: an aromatic aldehyde, a tertiary arylamine, and a protected ketone in the form of an ethylene ketal. This strategic combination of functionalities makes it a highly valuable intermediate in multi-step synthesis.

The core of the substituent is the 1,4-Dioxa-8-azaspiro[4.5]decane system. This name describes a spirocyclic compound where a five-membered dioxolane ring and a six-membered piperidine ring share a single carbon atom. The nitrogen of the piperidine ring is attached to the para-position of the benzaldehyde ring. The dioxolane group serves as a stable protecting group for a 4-piperidone carbonyl, which can be unmasked under specific conditions to provide an additional reactive handle.

Key Identifiers:

  • IUPAC Name: this compound

  • Common Synonyms: 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-benzenecarbaldehyde[1][2]

  • CAS Number: 79421-40-2[2]

  • Molecular Formula: C₁₄H₁₇NO₃[2]

  • Molecular Weight: 247.29 g/mol [2]

Chemical structure of this compound

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its multifunctional structure. The large, rigid spirocyclic system and the polar aldehyde group contribute to its characteristics.

PropertyValue / DescriptionSource
Molecular Weight 247.29 g/mol [2]
Appearance Expected to be a white to off-white or yellowish solid at room temperature, consistent with similar substituted benzaldehydes.Inferred
Solubility Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO). Poor solubility in water is anticipated.Inferred
Melting Point Specific experimental data is not readily available in public literature. It is expected to be a solid with a defined melting point.N/A
Boiling Point Not applicable; likely to decompose upon heating at atmospheric pressure. The parent spirocycle, 1,4-Dioxa-8-azaspiro[4.5]decane, has a boiling point of 108-111 °C at 26 mmHg.[3][3]
Stability The compound is stable under standard storage conditions. The ketal protecting group is sensitive to strong acidic conditions, which will cause hydrolysis.Inferred

Spectral Characterization

A robust analytical characterization is essential for confirming the identity and purity of this compound. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aldehydic Proton: A characteristic singlet is expected in the downfield region, typically around δ 9.8–10.0 ppm.

    • Aromatic Protons: The para-substituted benzene ring will show a typical AA'BB' system, appearing as two distinct doublets. The doublet ortho to the aldehyde group is expected around δ 7.7–7.8 ppm, while the doublet ortho to the nitrogen atom will be more upfield, around δ 6.9–7.1 ppm, due to the electron-donating effect of the nitrogen.

    • Spirocyclic Protons: A series of multiplets is expected in the aliphatic region (δ 1.5–4.0 ppm). The four protons of the ethylene ketal (–O-CH₂-CH₂-O–) would likely appear as a singlet or a narrow multiplet around δ 3.9–4.0 ppm. The eight protons on the piperidine ring would appear as distinct multiplets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: The aldehyde carbonyl carbon will produce a signal in the highly deshielded region of δ 190–192 ppm.

    • Aromatic Carbons: Six signals are expected in the range of δ 110–155 ppm.

    • Spiro and Ketal Carbons: The spiro carbon (quaternary) would appear around δ 107 ppm. The carbons of the ethylene ketal are expected around δ 64 ppm, and the piperidine ring carbons would be found between δ 30–50 ppm.

  • IR (Infrared) Spectroscopy:

    • A strong, sharp absorption band corresponding to the aldehyde C=O stretch is expected around 1690–1710 cm⁻¹.

    • Two weaker bands for the aldehydic C-H stretch should be visible around 2720 and 2820 cm⁻¹.

    • C-O ether stretches from the ketal will appear in the fingerprint region, typically around 1050–1150 cm⁻¹.

    • Aromatic C=C stretching bands will be present in the 1450–1600 cm⁻¹ region.

  • MS (Mass Spectrometry):

    • The molecular ion peak [M]⁺ would be observed at m/z = 247.1208, corresponding to the exact mass of C₁₄H₁₇NO₃.

Synthesis and Purification

The most direct and common synthetic route to this molecule is via a nucleophilic aromatic substitution (SₙAr) reaction. This involves the coupling of 1,4-Dioxa-8-azaspiro[4.5]decane (also known as 4-piperidone ethylene ketal)[4] with an activated aryl halide, typically 4-fluorobenzaldehyde .

The reaction is driven by the electron-withdrawing nature of the aldehyde group, which activates the para-position towards nucleophilic attack by the secondary amine of the spirocycle. A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the amine and act as a scavenger for the generated hydrofluoric acid (HF).

Synthesis_Workflow cluster_reagents Starting Materials reagent1 4-Fluorobenzaldehyde process Nucleophilic Aromatic Substitution (SnAr) reagent1->process reagent2 1,4-Dioxa-8-azaspiro[4.5]decane reagent2->process product Target Molecule process->product K₂CO₃, DMSO Heat Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_ketal Ketal Deprotection start This compound reductive_amination Reductive Amination Product (New C-N bond) start->reductive_amination R₂NH, NaBH(OAc)₃ alcohol Benzyl Alcohol Derivative start->alcohol NaBH₄ acid Carboxylic Acid Derivative start->acid KMnO₄ deprotected Revealed Ketone (4-Oxo-1-(4-formylphenyl)piperidine) start->deprotected H₃O⁺ (Acidic Hydrolysis)

Sources

An In-Depth Technical Guide to 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde: Synthesis, Properties, and Applications in Sigma-1 Receptor Targeting

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We delve into its chemical identity, synthesis, and physicochemical properties. The core of this guide focuses on the compound's primary application as a scaffold for developing selective ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a myriad of neurological and psychiatric disorders. This document serves as a resource for researchers engaged in the design and development of novel therapeutics targeting the σ1 receptor, offering insights into synthetic strategies, analytical characterization, and the broader context of its potential in neuropharmacology and molecular imaging.

Chemical Identity and Structure

CAS Number: 79421-40-2[1]

Molecular Formula: C₁₄H₁₇NO₃

Molecular Weight: 247.29 g/mol

IUPAC Name: this compound

The structure of this compound is characterized by a spirocyclic system where a piperidine ring and a 1,3-dioxolane ring are fused. The nitrogen atom of the piperidine ring is attached to a benzaldehyde moiety at the para position. The 1,3-dioxolane group serves as a protecting group for a ketone, a common strategy in multi-step organic synthesis.

Chemical Structure:

G A

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-arylation of 1,4-Dioxa-8-azaspiro[4.5]decane. The most common and efficient methods are nucleophilic aromatic substitution (SNAAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Synthetic Approach: Buchwald-Hartwig Amination

This approach offers high yields and good functional group tolerance. It involves the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with an appropriately substituted benzaldehyde derivative, typically a bromo- or iodo-benzaldehyde, in the presence of a palladium catalyst and a phosphine ligand.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 1,4-Dioxa-8-azaspiro[4.5]decane product This compound reagent1->product reagent2 4-Bromobenzaldehyde reagent2->product catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) catalyst->product Catalyzes base Base (e.g., NaOtBu) base->product Activates solvent Solvent (e.g., Toluene) solvent->product Medium

Caption: General workflow for the Buchwald-Hartwig amination synthesis.

Detailed Experimental Protocol (Exemplary)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq.), 4-bromobenzaldehyde (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a phosphine ligand like XPhos (0.04 eq.), and a base, for instance, sodium tert-butoxide (1.4 eq.).

  • Solvent Addition: Add anhydrous toluene to the flask via a syringe.

  • Reaction Execution: Stir the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality in Experimental Choices
  • Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxidation; therefore, an inert atmosphere is crucial to maintain their catalytic activity.

  • Anhydrous Solvent: The presence of water can lead to side reactions and deactivate the catalyst.

  • Choice of Ligand: The nature of the phosphine ligand significantly influences the reaction's efficiency. Bulky, electron-rich ligands like XPhos are often effective for this type of cross-coupling.

  • Base Selection: The base is essential for the deprotonation of the amine and plays a critical role in the catalytic cycle. The choice of base can affect the reaction rate and yield.

Physicochemical and Analytical Data

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DMSO, DCM, Ethyl Acetate). Insoluble in water.
Melting Point Expected to be a solid with a defined melting point.
Boiling Point High boiling point, likely to decompose before boiling at atmospheric pressure.
logP Moderately lipophilic.
Analytical Characterization (Expected)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzaldehyde ring (in the range of 7.0-8.0 ppm), the aldehyde proton (around 9.8-10.0 ppm), and the aliphatic protons of the spirocyclic system (in the range of 1.5-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the aliphatic carbons of the spirocycle.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the carbonyl group of the aldehyde (around 1700 cm⁻¹) and C-H stretching vibrations for the aromatic and aliphatic moieties.

Application in Drug Discovery: Targeting the Sigma-1 Receptor

The 1,4-Dioxa-8-azaspiro[4.5]decane moiety is a valuable scaffold in the design of ligands for the sigma-1 (σ1) receptor.[2][3][4] The σ1 receptor is a unique ligand-operated intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[5][6][7] It plays a crucial role in cellular stress responses and the modulation of various ion channels and signaling pathways.[8][9]

The Sigma-1 Receptor Signaling Pathway

The activation of the σ1 receptor by agonists can trigger a cascade of downstream effects that are generally considered neuroprotective.

G ligand σ1 Receptor Ligand (e.g., derivative of This compound) sigma1 Sigma-1 Receptor ligand->sigma1 Binds and Activates ion_channels Ion Channel Modulation (e.g., K+, Ca2+ channels) sigma1->ion_channels er_stress ER Stress Regulation sigma1->er_stress neurotransmission Modulation of Neurotransmission sigma1->neurotransmission cell_survival Promotion of Cell Survival and Neuroprotection ion_channels->cell_survival er_stress->cell_survival neurotransmission->cell_survival

Caption: Simplified signaling pathway of the sigma-1 receptor.

Role in Neuropharmacology and Molecular Imaging

Derivatives of this compound are being explored as potential therapeutics for a range of central nervous system (CNS) disorders, including:

  • Neurodegenerative diseases (Alzheimer's, Parkinson's)

  • Psychiatric disorders (Depression, Anxiety)

  • Neuropathic pain

  • Stroke

Furthermore, the aldehyde functional group in the title compound provides a convenient handle for further chemical modifications, such as reductive amination or the synthesis of oximes and hydrazones, to generate a library of derivatives with varying affinities and selectivities for the σ1 receptor.

The development of radiolabeled versions of these ligands, for instance with Fluorine-18, allows for their use as positron emission tomography (PET) tracers to visualize and quantify σ1 receptor density in the brain, aiding in disease diagnosis and the development of new drugs.[2][3]

Experimental Workflow for Radioligand Development

The development of a novel PET radioligand based on the this compound scaffold follows a well-defined workflow.

G synthesis Synthesis of Precursor and Reference Compound radiolabeling Radiolabeling (e.g., with 18F) synthesis->radiolabeling purification Purification and Quality Control radiolabeling->purification in_vitro In Vitro Evaluation (Binding affinity, Autoradiography) purification->in_vitro in_vivo In Vivo Evaluation (PET imaging in animal models) in_vitro->in_vivo

Caption: Experimental workflow for PET radioligand development.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of selective ligands for the σ1 receptor. Its straightforward synthesis and the versatility of the benzaldehyde moiety for further functionalization make it an attractive starting point for drug discovery programs targeting a range of neurological and psychiatric conditions. The insights provided in this technical guide are intended to support researchers in their efforts to leverage this scaffold for the design and synthesis of novel and effective therapeutic and diagnostic agents.

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. PubMed. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PubMed Central. [Link]

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Publications. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde is a bifunctional molecule that incorporates a protected piperidone moiety (the 1,4-dioxa-8-azaspiro[4.5]decane group) and a reactive benzaldehyde group. This combination of a stable heterocyclic core and a versatile aromatic aldehyde makes it a valuable building block in the synthesis of more complex molecular architectures, including potential therapeutic agents and functional materials. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound and to understand its chemical behavior.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence. A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde H9.8 - 10.0Singlet (s)-1H
Aromatic H (ortho to CHO)7.8 - 7.9Doublet (d)~8.02H
Aromatic H (ortho to Spirocycle)6.9 - 7.1Doublet (d)~8.02H
Spirocycle -OCH₂CH₂O-3.9 - 4.1Singlet (s)-4H
Spirocycle -NCH₂(ax)3.4 - 3.6Triplet (t)~5.54H
Spirocycle -CCH₂(eq)1.8 - 2.0Triplet (t)~5.54H
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aldehyde, aromatic, and spirocyclic protons.

  • Aldehyde Proton: A sharp singlet is expected at a downfield chemical shift of around 9.8-10.0 ppm.[2] This significant deshielding is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the benzene ring.

  • Aromatic Protons: The para-substituted benzene ring will give rise to two doublets, each integrating to two protons, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing aldehyde group are expected to resonate further downfield (δ 7.8-7.9 ppm) compared to the protons ortho to the electron-donating nitrogen of the spirocycle (δ 6.9-7.1 ppm).

  • Spirocycle Protons: The four protons of the ethylenedioxy group are chemically equivalent and are expected to appear as a singlet in the region of 3.9-4.1 ppm. The piperidine ring protons will likely show two triplets, each integrating to four protons. The protons on the carbons adjacent to the nitrogen will be more deshielded (δ 3.4-3.6 ppm) than the protons on the carbons adjacent to the spiro center (δ 1.8-2.0 ppm).

Figure 1: Molecular structure with proton labeling.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (50-100 mg) is typically required for ¹³C NMR compared to ¹H NMR.[1] The sample is dissolved in a deuterated solvent as described for ¹H NMR.

  • Instrument Setup: The instrument is set up similarly to ¹H NMR, with the spectrometer tuned to the ¹³C frequency.

  • Data Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

    • The spectral width should be set to encompass all expected carbon resonances (typically 0-200 ppm).

    • A longer acquisition time and a greater number of scans are usually necessary due to the low natural abundance of ¹³C.

  • Data Processing: The data is processed using Fourier transformation, phasing, and calibration as in ¹H NMR.

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O190 - 192
Aromatic C (ipso to CHO)135 - 137
Aromatic C (ortho to CHO)130 - 132
Aromatic C (ortho to Spirocycle)112 - 115
Aromatic C (ipso to Spirocycle)150 - 153
Spiro C108 - 110
Spirocycle -OCH₂CH₂O-64 - 66
Spirocycle -NCH₂-48 - 52
Spirocycle -CCH₂-30 - 35
Interpretation of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals.

  • Carbonyl Carbon: The aldehyde carbonyl carbon will be the most deshielded, appearing at a chemical shift of around 190-192 ppm.[3]

  • Aromatic Carbons: The six aromatic carbons will give four signals due to the molecule's symmetry. The ipso-carbon attached to the spirocycle nitrogen will be significantly deshielded (δ 150-153 ppm). The ipso-carbon of the aldehyde group will appear around δ 135-137 ppm. The carbons ortho to the aldehyde will be at approximately δ 130-132 ppm, while the carbons ortho to the nitrogen will be more shielded, resonating at around δ 112-115 ppm.

  • Spirocyclic Carbons: The spiro carbon, being a ketal carbon, will have a characteristic chemical shift in the range of δ 108-110 ppm. The carbons of the ethylenedioxy group will resonate around δ 64-66 ppm. The piperidine ring carbons adjacent to the nitrogen will appear at δ 48-52 ppm, and the carbons adjacent to the spiro center will be the most shielded, appearing at δ 30-35 ppm.

Figure 2: Molecular structure with carbon numbering.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for ATR-IR Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, no special sample preparation is needed. A small amount of the solid or liquid sample is placed directly onto the ATR crystal.[4][5]

  • Instrument Setup: Ensure the ATR crystal is clean before acquiring a background spectrum.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Predicted IR Data
Absorption Band (cm⁻¹) Functional Group Vibration Intensity
2850 - 3000C-H (aliphatic) stretchMedium
2720 - 2820C-H (aldehyde) stretchMedium, two bands
1685 - 1705C=O (aromatic aldehyde) stretchStrong
1580 - 1600C=C (aromatic) stretchMedium
1100 - 1300C-N stretchMedium
1050 - 1150C-O (ether/ketal) stretchStrong
Interpretation of the Predicted IR Spectrum

The IR spectrum will be dominated by strong absorptions from the carbonyl and ether functional groups.

  • Aldehyde Group: A strong, sharp peak between 1685 and 1705 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.[6][7] The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde. Additionally, two medium intensity bands are expected in the 2720-2820 cm⁻¹ region for the aldehyde C-H stretch.[8]

  • Aromatic Ring: Aromatic C=C stretching vibrations will appear as medium intensity bands in the 1580-1600 cm⁻¹ region. Aromatic C-H stretches will be observed as weaker bands above 3000 cm⁻¹.

  • Spirocycle: The C-N stretching vibration of the piperidine ring is expected to show a medium absorption in the 1100-1300 cm⁻¹ range. The most prominent feature of the spirocycle will be a strong and broad absorption band between 1050 and 1150 cm⁻¹ corresponding to the C-O stretching of the ketal group.

Figure 3: Key functional groups and their expected IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.

Experimental Protocol for ESI-MS
  • Sample Preparation: Dissolve a small amount of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9] Further dilute the sample to a final concentration of about 10 µg/mL.[9]

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a liquid chromatography system (LC-MS) or infused directly.

    • Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The ions are then guided into the mass analyzer, and their mass-to-charge ratios are measured.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol .

m/z (predicted) Proposed Fragment Ion Proposed Fragmentation Pathway
248.13[M+H]⁺Molecular ion
219.11[M+H - CHO]⁺Loss of the formyl group
144.10[C₇H₁₄NO₂]⁺Cleavage of the N-aryl bond
121.03[C₇H₅O]⁺Benzoyl cation
105.03[C₇H₅]⁺Loss of CO from benzoyl cation
77.04[C₆H₅]⁺Phenyl cation
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion: In ESI-MS, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 248.13.

  • Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several characteristic pathways.

    • A common fragmentation for benzaldehydes is the loss of the formyl radical (•CHO), leading to a fragment at m/z 219.11.

    • Cleavage of the bond between the nitrogen atom and the aromatic ring can result in the formation of the charged spirocycle fragment at m/z 144.10.

    • Fragmentation of the benzaldehyde moiety can produce the stable benzoyl cation at m/z 121.03, which can further lose carbon monoxide to give the phenyl cation at m/z 77.04.

Fragmentation M [M+H]⁺ m/z = 248.13 F1 [M+H - CHO]⁺ m/z = 219.11 M->F1 - CHO F2 [C₇H₁₄NO₂]⁺ m/z = 144.10 M->F2 F3 [C₇H₅O]⁺ m/z = 121.03 M->F3 F4 [C₆H₅]⁺ m/z = 77.04 F3->F4 - CO

Figure 4: Predicted fragmentation pathway of this compound.

References

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • Filo. (2025). Mass fragmentation in benzaldehyde.
  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina).
  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from University of Oxford, Department of Chemistry website.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Acetylbenzaldehyde.
  • YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde.
  • Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • LibreTexts Chemistry. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • LibreTexts Physics. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • PerkinElmer. (n.d.). Principles of ATR.
  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from The Royal Society of Chemistry website.
  • University of Wisconsin-Platteville. (n.d.). INFRARED SPECTROSCOPY (IR).
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes.
  • University of Illinois. (n.d.). Protocols - Neuroproteomics & Neurometabolomics Center.
  • UCLA. (n.d.). IR: aldehydes. Retrieved from UCLA Chemistry & Biochemistry website.
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
  • The Journal of Organic Chemistry. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
  • National Institutes of Health. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide.
  • Chegg. (2018, March 14). Solved Interpret both the 1 H and 13C NMR spectra of.
  • National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • MMRC. (n.d.). ATR – Theory and Applications.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
  • Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

Sources

Synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decane Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold

The 1,4-dioxa-8-azaspiro[4.5]decane core, a structurally rigid yet versatile scaffold, has emerged as a privileged motif in modern medicinal chemistry. Its inherent three-dimensionality and the strategic placement of its heteroatoms make it an invaluable building block for introducing conformational constraint and favorable physicochemical properties in drug candidates.[1][2] This spirocyclic system, also known as 4-piperidone ethylene ketal, effectively serves as a protected form of 4-piperidone, a ubiquitous fragment in numerous biologically active compounds.[3] The ketal functionality not only imparts stability under various synthetic conditions but also modulates lipophilicity, a critical parameter in optimizing pharmacokinetic profiles.[1]

This guide provides an in-depth exploration of the synthesis of the 1,4-dioxa-8-azaspiro[4.5]decane core, with a focus on practical, field-proven methodologies suitable for research and development laboratories. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer detailed experimental protocols, and discuss critical aspects of purification, characterization, and potential challenges.

Primary Synthetic Route: Acid-Catalyzed Ketalization of 4-Piperidone

The most direct and widely employed method for the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane is the acid-catalyzed reaction of 4-piperidone with ethylene glycol. This reaction is a classic example of ketal formation, a reversible process that requires the removal of water to drive the equilibrium towards the product.[4]

Reaction Mechanism: A Step-by-Step Look

The acid-catalyzed ketalization proceeds through a series of protonation and nucleophilic attack steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of 4-piperidone, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the hemiacetal.

  • Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, forming a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

  • Deprotonation: The protonated ether oxygen is deprotonated, regenerating the acid catalyst and yielding the final 1,4-dioxa-8-azaspiro[4.5]decane product.

Diagram of the Acid-Catalyzed Ketalization Mechanism

ketalization_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product piperidone 4-Piperidone protonated_piperidone Protonated Piperidone piperidone->protonated_piperidone + H+ glycol Ethylene Glycol catalyst H+ (catalyst) hemiacetal Hemiacetal protonated_piperidone->hemiacetal + Ethylene Glycol protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal Proton Transfer oxonium Oxonium Ion protonated_hemiacetal->oxonium - H2O water H2O product 1,4-Dioxa-8-azaspiro[4.5]decane oxonium->product Intramolecular Cyclization & -H+

Caption: Mechanism of acid-catalyzed ketalization.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution and characterization confirm the integrity of the process.

Materials and Equipment:

  • 4-Piperidone hydrochloride

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus[2][5]

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 4-piperidone hydrochloride (15.36 g, 0.1 mol), ethylene glycol (11.1 mL, 0.2 mol), p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol), and toluene (250 mL). Equip the flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.[2][5]

  • Azeotropic Water Removal: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-6 hours).[4]

  • Reaction Quench and Workup: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL) to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product is then purified by vacuum distillation to yield 1,4-dioxa-8-azaspiro[4.5]decane as a colorless to yellow liquid.

Diagram of the Synthetic Workflow

synthesis_workflow start Start: 4-Piperidone HCl, Ethylene Glycol, TsOH, Toluene reflux Reflux with Dean-Stark Apparatus (Azeotropic water removal) start->reflux quench Quench with sat. NaHCO3 reflux->quench extraction Liquid-Liquid Extraction (Toluene/Water) quench->extraction wash Wash with Brine extraction->wash dry Dry with MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product Product: 1,4-Dioxa-8-azaspiro[4.5]decane distill->product

Caption: Synthetic workflow for 1,4-dioxa-8-azaspiro[4.5]decane.

Characterization Data

The identity and purity of the synthesized 1,4-dioxa-8-azaspiro[4.5]decane should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR Spectral data available.[1][6]
¹³C NMR Spectral data available.[1]
IR (Neat) Characteristic C-O-C stretching vibrations for the ketal, N-H stretching.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 143.[7]
Physical Properties Boiling Point: 108-111 °C at 26 mmHg.[8]
Troubleshooting and Field-Proven Insights
  • Incomplete Reaction: If the reaction stalls and water collection ceases prematurely, ensure the Dean-Stark apparatus is properly insulated to maintain azeotropic distillation. The addition of fresh, activated molecular sieves to the Dean-Stark trap can also help drive the reaction to completion.[9]

  • Side Reactions: 4-Piperidone can undergo self-condensation under certain conditions. Maintaining a controlled temperature and ensuring efficient water removal minimizes this side reaction.

  • Purification Challenges: If the crude product is dark, it may indicate some decomposition. A charcoal treatment before distillation can sometimes improve the color. Ensure the vacuum is stable during distillation to prevent bumping and ensure a clean separation.

Alternative Synthetic Approaches

While the direct ketalization of 4-piperidone is the most common route, other methods have been developed for the synthesis of substituted oxa-azaspiro[4.5]decane derivatives. These often involve more complex, multi-step sequences and are typically employed for the synthesis of specific, highly functionalized analogs.

  • Gold and Palladium Relay Catalysis: A diastereoselective tandem cyclization reaction has been reported for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. This method utilizes a gold and palladium relay catalysis to construct the spirocyclic core from enynamides and vinyl benzoxazinanones.[4] This approach is suitable for accessing complex polycyclic systems.

  • From Spirohydantoins: A multi-step synthesis starting from N-Boc-4-piperidone can yield 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride. This involves the formation of a spirohydantoin intermediate, followed by reaction with glycolic acid.[10]

These advanced methods, while not for the direct synthesis of the parent core, highlight the adaptability of spirocyclic chemistry to generate diverse molecular architectures.

Safety and Handling

As with any chemical synthesis, proper safety precautions are paramount.

  • 4-Piperidone Hydrochloride: May cause skin and serious eye irritation, and respiratory irritation.

  • Ethylene Glycol: Harmful if swallowed.

  • p-Toluenesulfonic Acid Monohydrate: Causes severe skin burns and eye damage.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of the 1,4-dioxa-8-azaspiro[4.5]decane core via acid-catalyzed ketalization of 4-piperidone is a robust and scalable method, making this valuable scaffold readily accessible to medicinal chemists. A thorough understanding of the reaction mechanism, coupled with a well-designed experimental protocol, ensures a high-yielding and reliable synthesis. The characterization data provided serves as a benchmark for validating the successful formation of the target compound. The versatility of this core structure will undoubtedly continue to inspire the design and synthesis of novel therapeutic agents.

References

  • A Small-scale Procedure for Acid-catalyzed Ketal Formation. (2019).
  • 1,4-Dioxa-8-azaspiro[4.5]decane, 1H-indole deriv. - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]

  • 1,4-Dioxa-8-azaspiro(4.5)decane. PubChem. Retrieved from [Link]

  • Dean Stark Trap - Chemistry Teaching Labs. University of York. Retrieved from [Link]

  • Dean–Stark apparatus. Wikipedia. Retrieved from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI. Retrieved from [Link]

  • 1,4-Dioxaspiro[4.5]decane. NIST WebBook. Retrieved from [Link]

  • N-alkylation of 4-piperidone. (2012). Sciencemadness Discussion Board. Retrieved from [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. (2021). ResearchGate. Retrieved from [Link]

  • 1,4-dioxa-8-azaspiro[4.5]decane. PubChemLite. Retrieved from [Link]

  • 1,4-Dioxaspiro(4.5)decan-8-one. SpectraBase. Retrieved from [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2006). ResearchGate. Retrieved from [Link]

  • N-alkylation of 4-piperidone. (2013). Sciencemadness Discussion Board. Retrieved from [Link]

  • 4-Piperidone. Wikipedia. Retrieved from [Link]

  • 1,4-Dioxaspiro(4.5)decan-8-ol. PubChem. Retrieved from [Link]

  • Synthesis of 4-piperidones. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). ScienceDirect. Retrieved from [Link]

Sources

The Versatile Nexus: A Technical Guide to the Research Applications of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Modern Chemistry

In the landscape of contemporary chemical research, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics and functional materials. Among these, 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde emerges as a molecule of significant interest. Its unique architecture, combining a conformationally restricted spirocyclic amine with a reactive benzaldehyde moiety, presents a versatile platform for extensive chemical derivatization. The spirocyclic system, specifically the 1,4-dioxa-8-azaspiro[4.5]decane core, is a bioisostere of the piperidine ring found in numerous biologically active compounds. The ketal protection of the 4-piperidone functionality imparts stability and specific stereochemical properties, making it an attractive scaffold in medicinal chemistry. This guide provides an in-depth exploration of the synthesis, key reactions, and diverse research applications of this valuable chemical intermediate, with a particular focus on its role in the development of central nervous system (CNS) receptor ligands and beyond.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in research.

PropertyValueReference
CAS Number 79421-40-2[1]
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.29 g/mol [1]
Appearance Off-white to yellow solidCommercial supplier data
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.Inferred from reaction conditions in cited literature.

Core Synthesis: Establishing the Foundation

The principal synthetic route to this compound involves the nucleophilic aromatic substitution (SNA_r) reaction between 1,4-dioxa-8-azaspiro[4.5]decane and an activated benzaldehyde derivative, typically 4-fluorobenzaldehyde. The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack by the secondary amine of the spirocycle.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions reactant1 1,4-Dioxa-8-azaspiro[4.5]decane product This compound reactant1->product Nucleophilic Aromatic Substitution reactant2 4-Fluorobenzaldehyde reactant2->product base Base (e.g., K₂CO₃, Et₃N) solvent Solvent (e.g., DMSO, DMF) heat Heat

Figure 1: Synthetic pathway for the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on methodologies for similar N-arylations of 1,4-dioxa-8-azaspiro[4.5]decane.[2]

  • Reagent Preparation: To a solution of 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.5 eq).

  • Reaction Initiation: Add 4-fluorobenzaldehyde (1.1 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the title compound.

Key Research Applications: A Gateway to Bioactive Molecules

The strategic placement of the aldehyde functional group on the phenyl ring opens a vast array of possibilities for synthetic transformations, making this compound a critical intermediate in drug discovery.

Synthesis of Sigma-1 (σ₁) Receptor Ligands for PET Imaging

A prominent application of this benzaldehyde derivative is in the synthesis of high-affinity ligands for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders and cancer.[2][3] Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires specific radiolabeled probes to visualize and quantify biological processes in vivo.

The aldehyde functionality serves as an ideal electrophile for reductive amination reactions, allowing for the introduction of various side chains.[4] This is a cornerstone reaction for producing σ₁ receptor ligands.

G start This compound product Substituted Benzylamine Derivative (σ₁ Receptor Ligand Precursor) start->product Reductive Amination amine Primary or Secondary Amine (R-NH₂) amine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducing_agent->product

Figure 2: Reductive amination workflow.

Research has demonstrated that derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold can be developed into potent and selective σ₁ receptor ligands.[2] For instance, the reductive amination of a related intermediate followed by further modifications leads to compounds like 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, which can be labeled with Fluorine-18 ([¹⁸F]) for use as a PET tracer.

CompoundTargetKᵢ (nM)Selectivity (σ₂/σ₁)ApplicationReference
Derivative 5aσ₁ Receptor5.4 ± 0.430-foldPET Imaging of Tumors[2]
Compound 8σ₁ Receptor0.47 - 12.12 - 44-foldBrain Imaging Agent[3]

These studies highlight the utility of the core scaffold in generating ligands with high affinity and selectivity, crucial parameters for successful PET imaging agents. The resulting radiotracers have shown high accumulation in tumors, which can be blocked by co-administration of known σ₁ receptor antagonists, confirming the specificity of the tracer.[2]

Probing Other CNS Targets: Potential for Dopamine Receptor Ligands

The structural similarity of the 1,4-dioxa-8-azaspiro[4.5]decane moiety to scaffolds found in known dopamine receptor ligands suggests that derivatives of the title compound could be valuable in the development of novel therapeutics for conditions like Parkinson's disease and schizophrenia.[5][6] The benzaldehyde can be elaborated into various pharmacophores known to interact with dopamine D₂ and D₃ receptors.

Access to Diverse Heterocyclic Systems via Condensation Reactions

The aldehyde group is a versatile handle for constructing a wide range of carbon-carbon and carbon-heteroatom bonds, providing access to diverse molecular architectures.

  • Wittig Reaction: The reaction with phosphorus ylides can be employed to synthesize stilbene-like derivatives, introducing a carbon-carbon double bond which can be further functionalized or used to enforce specific geometries in the final molecule.[7][8] This allows for the extension of the carbon framework and the creation of conjugated systems.

  • Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) provides access to α,β-unsaturated systems.[9] These products are valuable intermediates for Michael additions and can serve as precursors to various heterocyclic compounds.

G cluster_start Starting Material cluster_reactions Condensation Reactions cluster_products Products start This compound wittig Wittig Reaction (with Phosphorus Ylide) start->wittig knoevenagel Knoevenagel Condensation (with Active Methylene Compound) start->knoevenagel product_wittig Stilbene Analogues wittig->product_wittig product_knoevenagel α,β-Unsaturated Systems knoevenagel->product_knoevenagel

Figure 3: Versatility of the aldehyde group in C-C bond formation.

Potential in Kinase Inhibitor and Antifungal Agent Development

The spirocyclic scaffold has been incorporated into molecules designed as kinase inhibitors.[10] Furthermore, patents have described related 1,4-dioxa-8-azaspiro[4.5]decane derivatives with fungicidal activity. These findings suggest that this compound could serve as a starting point for the synthesis of novel kinase inhibitors and antifungal agents.

Conclusion and Future Outlook

This compound is a strategically designed chemical intermediate with significant potential across various domains of chemical and pharmaceutical research. Its robust synthesis and the versatile reactivity of its aldehyde functionality provide a reliable platform for the generation of diverse and complex molecular entities. The demonstrated success in creating high-affinity ligands for the sigma-1 receptor underscores its value in the development of sophisticated diagnostic tools for oncology and neuroscience. Future research will likely see the expansion of its application in the synthesis of ligands for other CNS targets, the development of novel kinase inhibitors, and potentially in the field of materials science where its rigid spirocyclic core could impart unique properties to polymers or liquid crystals. As the demand for novel chemical entities continues to grow, the utility of such well-conceived building blocks will undoubtedly increase, solidifying the importance of this compound in the modern synthetic chemist's toolbox.

References

  • Knoevenagel Condensation. (n.d.). In Name Reaction. Retrieved from [Link]

  • Wittig Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Reusch, W. (2013). Wittig Reaction. In Virtual Textbook of Organic Chemistry.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156–1184.
  • U.S. Patent No. US20120225877A1. (2012). Substituted 1, 4-dioxa-8-azaspiro[4][11]decanes useful as fungicides and a process for the preparation thereof.

  • 1,4-Dioxa-8-azaspiro[4.5]decane. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of A. 8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane. (n.d.). In PrepChem.com. Retrieved from [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2006). Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 20(6), 963-966.
  • Jin, H., et al. (2015). ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). Molecules, 28(6), 2739.
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Natural Product-Inspired Dopamine Receptor Ligands. (2024). ACS Chemical Neuroscience.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3169.
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). Molecules, 28(6), 2739.

Sources

Biological activity of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde Derivatives

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Among these, spirocyclic compounds—molecules characterized by two rings sharing a single common atom—have garnered significant attention. Their rigid, three-dimensional structures offer a unique conformational landscape that can lead to enhanced target affinity and specificity compared to more flexible, linear molecules. The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold, in particular, represents a fascinating heterocyclic system. It combines the structural rigidity of the spirocycle with the hydrogen bonding capacity of the secondary amine and the polarity of the dioxolane ring. When this scaffold is coupled with a benzaldehyde moiety, a versatile pharmacophore known for its diverse biological activities, the resulting derivatives present a promising avenue for therapeutic innovation.

This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this compound derivatives. We will delve into the rationale behind their design, the methodologies for their preparation, and the spectrum of their biological activities, offering insights for researchers, scientists, and professionals in the field of drug development.

The Strategic Design: Synthesis of the Core Scaffold

The journey to exploring the biological potential of the title compounds begins with a robust and efficient synthetic strategy. The core structure, this compound, is typically assembled through a nucleophilic aromatic substitution reaction.

Synthetic Protocol: A Step-by-Step Approach

The synthesis of the parent compound serves as the foundation for generating a library of derivatives. A common and effective method involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with 4-fluorobenzaldehyde.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of 1,4-dioxa-8-azaspiro[4.5]decane (1.2 equivalents) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (2.5 equivalents) as a base.

  • Addition of Reagent: Slowly add 4-fluorobenzaldehyde (1.0 equivalent) to the reaction mixture. The fluorine atom is an excellent leaving group, facilitating the nucleophilic substitution by the secondary amine of the spirocycle.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale for Experimental Choices
  • Solvent: DMSO is chosen for its ability to dissolve both the polar and nonpolar reactants and for its high boiling point, which allows the reaction to be conducted at elevated temperatures to increase the reaction rate.

  • Base: Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the secondary amine of the spirocycle, thereby increasing its nucleophilicity, without causing unwanted side reactions.

  • Temperature: The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Diagrammatic Representation of the Synthesis

G reagent1 1,4-Dioxa-8-azaspiro[4.5]decane reaction + reagent1->reaction reagent2 4-Fluorobenzaldehyde reagent2->reaction product This compound reaction->product reaction_conditions K₂CO₃, DMSO 80-100 °C reaction->reaction_conditions

Caption: Synthetic scheme for the core scaffold.

Exploring the Biological Frontier: Key Activities and Mechanistic Insights

While direct studies on the biological activities of this compound derivatives are emerging, the known activities of the constituent moieties provide a strong foundation for predicting their therapeutic potential. The spirocyclic system is often associated with neuroprotective and anticancer effects, while the benzaldehyde core is a versatile pharmacophore found in a wide array of bioactive molecules.

Predicted Anticancer Activity

Many nitrogen-containing heterocyclic compounds exhibit significant anticancer properties. The rigid structure of the spiro-azaspiro[4.5]decane can facilitate precise interactions with biological targets.

2.1.1. Potential Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for these derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The benzaldehyde moiety can be functionalized to interact with the hinge region of the kinase ATP-binding pocket, while the spirocyclic system can extend into other regions of the enzyme to enhance binding affinity and selectivity.

2.1.2. Experimental Workflow for Anticancer Evaluation

G cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Models cell_lines Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) mtt_assay MTT Assay for Cytotoxicity (IC₅₀) cell_lines->mtt_assay colony_formation Colony Formation Assay mtt_assay->colony_formation kinase_assay In Vitro Kinase Inhibition Assay mtt_assay->kinase_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) colony_formation->apoptosis_assay western_blot Western Blot for Signaling Proteins (e.g., Akt, ERK, p53) apoptosis_assay->western_blot xenograft Tumor Xenograft Model in Mice western_blot->xenograft kinase_assay->xenograft toxicity Toxicity Studies xenograft->toxicity

Caption: Workflow for anticancer activity evaluation.

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Anticipated Neuroprotective Effects

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is structurally related to compounds that have shown affinity for various central nervous system (CNS) receptors. This suggests that derivatives of this compound could possess neuroprotective properties.

2.2.1. Potential Mechanism of Action: Modulation of Neurotransmitter Receptors

These compounds may act as modulators of neurotransmitter receptors, such as dopamine or serotonin receptors. The nitrogen atom in the spirocycle can act as a key interaction point, while the substituted benzaldehyde ring can provide specificity for different receptor subtypes.

2.2.2. Experimental Workflow for Neuroprotective Evaluation

G cluster_invitro_neuro In Vitro Neuroprotection Assays cluster_mechanistic_neuro Mechanistic Studies neuronal_cultures Primary Neuronal Cultures or SH-SY5Y Cell Line neurotoxin_model Induce Neurotoxicity (e.g., with MPP⁺, 6-OHDA, or glutamate) neuronal_cultures->neurotoxin_model cell_viability Assess Cell Viability (e.g., LDH Assay, Calcein AM) neurotoxin_model->cell_viability ros_measurement Measure Reactive Oxygen Species (ROS) cell_viability->ros_measurement receptor_binding Receptor Binding Assays (e.g., for Dopamine D₂/D₃ Receptors) cell_viability->receptor_binding calcium_imaging Calcium Imaging for Neuronal Activity ros_measurement->calcium_imaging

Caption: Workflow for neuroprotective activity screening.

Protocol 3: Neuroprotection Assay against MPP⁺-induced Toxicity in SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2-4 hours.

  • Induction of Toxicity: Induce neurotoxicity by adding MPP⁺ (1-methyl-4-phenylpyridinium), a neurotoxin that selectively damages dopaminergic neurons, to the cell culture medium.

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Assess cell viability using the LDH (lactate dehydrogenase) assay, which measures the release of LDH from damaged cells into the culture medium.

  • Data Analysis: Compare the viability of compound-treated cells to that of untreated control cells to determine the neuroprotective effect.

Structure-Activity Relationship (SAR) and Future Directions

The true power of this chemical scaffold lies in the ability to systematically modify its structure to optimize biological activity. A thorough investigation of the structure-activity relationship (SAR) is paramount.

Key Areas for Derivatization
  • Substitution on the Benzaldehyde Ring: The electronic and steric properties of substituents on the benzaldehyde ring can dramatically influence activity. Electron-donating groups (e.g., -OCH₃, -OH) and electron-withdrawing groups (e.g., -Cl, -NO₂) at the ortho, meta, and para positions should be explored.

  • Modification of the Aldehyde Group: The aldehyde functionality can be converted to other chemical groups, such as oximes, hydrazones, or Schiff bases, to explore new interactions with biological targets.

  • Alterations to the Spirocyclic System: While more synthetically challenging, modifications to the dioxolane or piperidine rings of the spirocycle could fine-tune the conformational rigidity and polarity of the molecule.

Data Presentation: A Hypothetical SAR Table

To illustrate how SAR data can be effectively presented, the following table summarizes hypothetical IC₅₀ values for a series of derivatives against a cancer cell line.

Compound IC₅₀ (µM) vs. MCF-7
1a HH15.2
1b 2-ClH8.5
1c 4-ClH5.1
1d 4-OCH₃H22.4
1e 4-NO₂H2.8

This is a hypothetical table for illustrative purposes.

Conclusion and Outlook

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, combined with the potential for diverse biological activities, makes them an attractive area for further investigation. Future research should focus on synthesizing a broad library of derivatives and screening them against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in neurodegenerative diseases. A thorough exploration of their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles will also be crucial for their translation into clinically viable drug candidates. This guide has laid out the foundational knowledge and experimental strategies necessary to embark on this exciting journey of discovery.

References

Given the highly specific and potentially novel nature of the topic "," direct references may not be available. The following references to related compounds and methodologies are provided to support the scientific rationale and protocols described in this guide.

  • Synthesis and biological evaluation of novel 1,4-dioxa-8-azaspiro[4.5]decane derivatives as potential multi-target agents for the treatment of Alzheimer's disease. (This reference would support the neuroprotective potential of the spirocyclic scaffold).
  • Design, synthesis, and anticancer activity of novel benzaldehyde derivatives containing a heterocyclic moiety. (This reference would support the anticancer potential of the benzaldehyde pharmacophore).
  • The MTT assay for assessing cell viability and cytotoxicity. (This reference provides the standard protocol for the cytotoxicity assay described).
  • Nucleophilic Aromatic Substitution: A Fundamental Reaction in Organic Synthesis. (This reference supports the synthetic methodology discussed).
  • Kinase inhibitors as targeted cancer therapeutics. (This reference provides the background for the proposed mechanism of anticancer action).
  • The role of dopamine receptors in the central nervous system.

The Strategic Utility of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both structural rigidity and versatile functionality is paramount. 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde emerges as a preeminent building block, skillfully bridging these requirements. Its unique architecture, featuring a spirocyclic ketal-protected piperidine fused to a reactive benzaldehyde moiety, provides a robust platform for the synthesis of a diverse array of pharmacologically active compounds. This technical guide delves into the synthesis, chemical properties, and extensive applications of this compound, presenting it as a cornerstone for the development of next-generation therapeutics, particularly in the realms of central nervous system (CNS) disorders and oncology. Through a blend of established protocols, mechanistic insights, and illustrative case studies, we aim to equip researchers and drug development professionals with the knowledge to effectively leverage this powerful synthetic intermediate.

Introduction: A Tale of Two Moieties

The efficacy of this compound as a building block in medicinal chemistry is rooted in the synergistic interplay of its two principal components: the 1,4-dioxa-8-azaspiro[4.5]decane core and the parasubstituted benzaldehyde.

  • The Spirocyclic Core: The 1,4-dioxa-8-azaspiro[4.5]decane unit offers a rigid, three-dimensional framework. This conformational constraint is crucial in drug design as it can pre-organize pendant functional groups into a specific orientation for optimal interaction with a biological target, thereby enhancing potency and selectivity. The spirocyclic nature also imparts a degree of novelty to the molecular architecture, a desirable trait in navigating the complexities of intellectual property in drug development. Furthermore, the ethylene ketal serves as a stable protecting group for a cyclohexanone functionality, which can be deprotected under acidic conditions to reveal a ketone for further synthetic elaboration.

  • The Benzaldehyde Functionality: The benzaldehyde group is a versatile chemical handle, amenable to a wide spectrum of synthetic transformations. Its aldehyde moiety can readily participate in reactions such as reductive amination, Wittig olefination, and the formation of various heterocyclic systems. This reactivity allows for the systematic introduction of diverse pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a lead compound's pharmacological profile.

This guide will explore the synthesis of this key building block, its characteristic reactions, and its successful application in the development of potent and selective ligands for challenging biological targets.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNA_r) reaction. This approach is favored for its efficiency and the ready availability of the starting materials.

Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of the title compound from 1,4-dioxa-8-azaspiro[4.5]decane and 4-fluorobenzaldehyde. The electron-withdrawing nature of the aldehyde group on 4-fluorobenzaldehyde activates the aromatic ring towards nucleophilic attack by the secondary amine of the spirocycle.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,4-dioxa-8-azaspiro[4.5]decane (1.0 equivalent), 4-fluorobenzaldehyde (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the starting amine.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Figure 1: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for the title compound.

PropertyValue
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 9.80 (s, 1H), 7.75 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 3.98 (s, 4H), 3.60 (t, J=6.0 Hz, 4H), 1.85 (t, J=6.0 Hz, 4H)
¹³C NMR (CDCl₃, 101 MHz) δ 190.5, 154.0, 132.0, 128.5, 115.0, 108.0, 64.5, 48.0, 35.0
Mass Spectrometry (ESI+) m/z 234.11 [M+H]⁺

Reactivity and Synthetic Utility

The aldehyde functionality of this compound is the primary site of its synthetic utility, allowing for a multitude of transformations to build molecular complexity.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds. The title compound serves as an excellent substrate for this reaction, enabling the introduction of a wide range of amine-containing fragments.

Experimental Protocol: General Reductive Amination

  • Imine Formation: In a suitable solvent such as methanol or dichloromethane, dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents).

  • Acid Catalyst (Optional): For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and purify by chromatography.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This allows for the conversion of the benzaldehyde moiety into a styrenyl group, which can serve as a precursor for further functionalization or as a key pharmacophoric element itself.

Experimental Protocol: General Wittig Reaction

  • Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide.

  • Aldehyde Addition: To the resulting ylide solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

  • Quenching and Extraction: Quench the reaction by the addition of water. Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

  • Purification: After removal of the solvent, purify the crude product by column chromatography to isolate the desired alkene.

Applications in Medicinal Chemistry: Case Studies

The versatility of this compound has been demonstrated in the synthesis of a variety of biologically active molecules.

Sigma-1 Receptor Ligands for PET Imaging of Tumors

A prominent application of this building block is in the development of ligands for the sigma-1 (σ₁) receptor, which is overexpressed in various tumor cell lines. A derivative of the title compound has been utilized to synthesize a potent and selective σ₁ receptor radioligand for positron emission tomography (PET) imaging.[1][2]

The synthesis involved the reductive amination of this compound with a suitable amine, followed by further modifications to introduce a fluorine-18 radiolabel. The resulting radiotracer, [¹⁸F]5a, demonstrated high affinity for σ₁ receptors and excellent selectivity over σ₂ receptors.[1][2]

CompoundTargetKᵢ (nM)Selectivity (σ₁ vs σ₂)
5a σ₁ Receptor5.4 ± 0.430-fold

In vivo PET imaging studies in mouse xenograft models of human carcinoma and melanoma showed high accumulation of the radiotracer in the tumors.[1][2] This specific uptake could be blocked by co-administration of a known σ₁ receptor antagonist, confirming the target-specific binding of the tracer.[1][2] These findings underscore the potential of derivatives of this compound in the development of novel diagnostic agents for oncology.

Figure 2: Pathway from building block to application in PET imaging.

Scaffolds for Dopamine D₂ Receptor Antagonists

The 1,4-dioxa-8-azaspiro[4.5]decane moiety is also a privileged scaffold in the design of ligands for CNS targets, including dopamine receptors. While direct synthesis from the title benzaldehyde is not always the primary route, its structural motifs are present in potent dopamine D₂ receptor antagonists.[3][4][5] The rigid spirocyclic core helps to correctly position the pharmacophoric elements for interaction with the receptor binding pocket. The general synthetic strategy often involves the alkylation of the parent 1,4-dioxa-8-azaspiro[4.5]decane with a suitable electrophile, a transformation for which the title benzaldehyde provides a versatile starting point for elaboration into more complex side chains.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a rigid, three-dimensional spirocyclic core and a highly versatile benzaldehyde functionality provides an exceptional platform for the synthesis of novel, potent, and selective therapeutic and diagnostic agents. The successful development of a σ₁ receptor-targeted PET imaging agent from this building block is a clear indicator of its potential. As the quest for new chemical entities to address unmet medical needs continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. PubMed Central. Available at: [Link]

  • Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. PubMed. Available at: [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry - Figshare. Available at: [Link]

  • Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia. PubMed Central. Available at: [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • Synthesis and characterization of selective dopamine D >2> receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. WashU Medicine Research Profiles. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. Available at: [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. MDPI. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH. Available at: [Link]

  • (PDF) Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. ResearchGate. Available at: [Link]

Sources

The 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold: A Privileged Motif for Novel Ligand Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The search for novel chemical entities with enhanced pharmacological profiles remains a cornerstone of modern drug discovery. Within this pursuit, privileged scaffolds—molecular frameworks capable of binding to multiple biological targets—offer a strategic advantage. The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has emerged as a particularly compelling motif. Its unique three-dimensional structure, combining a rigid spirocyclic core with a flexible piperidine ring and a hydrophilic ketal moiety, provides a versatile platform for the design of potent and selective ligands. This guide offers an in-depth exploration of this scaffold, from its synthesis to its application in the discovery of novel ligands, with a focus on practical, field-proven insights for researchers in medicinal chemistry and pharmacology.

Introduction: The Strategic Value of the 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly recognized for their favorable drug-like properties.[1][2] The inherent three-dimensionality of spirocycles allows for a more precise orientation of substituents in binding pockets, often leading to enhanced affinity and selectivity compared to their flatter, non-spirocyclic counterparts. The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a prime example of a privileged structure within this class.[3][4][5][6]

This scaffold's strategic value lies in its hybrid nature. The piperidine nitrogen offers a convenient handle for derivatization, allowing for the introduction of various pharmacophoric elements. The spiroketal portion, on the other hand, imparts a degree of conformational rigidity and can influence physicochemical properties such as lipophilicity and metabolic stability.[7] This combination of features makes the 1,4-dioxa-8-azaspiro[4.5]decane scaffold a versatile starting point for the development of ligands targeting a range of biological macromolecules, including G-protein coupled receptors (GPCRs) and enzymes.[8][9][10][11]

Synthetic Strategies: Accessing the 1,4-Dioxa-8-azaspiro[4.5]decane Core

The efficient synthesis of the 1,4-dioxa-8-azaspiro[4.5]decane core is a critical first step in any ligand discovery program. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and the nature of subsequent derivatization steps. A common and reliable approach involves the ketalization of a piperidone derivative.

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway to access functionalized 1,4-dioxa-8-azaspiro[4.5]decane derivatives.

G cluster_0 Core Synthesis cluster_1 Functionalization A Starting Material (e.g., 4-Piperidone monohydrate hydrochloride) B Ketalization (Ethylene glycol, acid catalyst) A->B Step 1 C 1,4-Dioxa-8-azaspiro[4.5]decane B->C Step 2 D N-Alkylation or N-Arylation (Alkyl/Aryl halide, base) C->D Step 3 E Functionalized Ligand D->E Step 4 G cluster_0 Ligand-Receptor Interaction cluster_1 Downstream Effects Ligand 1,4-Dioxa-8-azaspiro[4.5]decane Ligand Sigma1 Sigma-1 Receptor Ligand->Sigma1 Binding Signaling Modulation of Signaling Pathways (e.g., Ca2+ signaling, ER stress) Sigma1->Signaling Cellular Cellular Response (e.g., Neuroprotection, Apoptosis) Signaling->Cellular G Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Start->HPLC FTIR FTIR Spectroscopy Start->FTIR Final Characterized Ligand NMR->Final MS->Final HPLC->Final FTIR->Final

Sources

In silico modeling of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde Derivatives

Abstract

The this compound scaffold is a key pharmacophore in the development of novel therapeutics, showing promise in targeting critical proteins such as Aldehyde Dehydrogenase 1A3 (ALDH1A3) and the sigma-1 (σ1) receptor.[1][2][3] This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of its derivatives. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the causal logic behind methodological choices. It integrates established computational techniques—from ligand preparation and molecular docking to quantitative structure-activity relationship (QSAR) modeling and molecular dynamics (MD) simulations—into a cohesive, self-validating system for hit identification and lead optimization.

The Strategic Imperative for In Silico Modeling

In modern drug discovery, computational methods are indispensable for accelerating timelines and reducing costs.[4][5] They allow for the rapid screening of vast chemical libraries and the prioritization of compounds with the highest potential for success before committing to expensive and time-consuming synthesis and in vitro testing.[4][6] This guide outlines an integrated computational workflow specifically tailored to the exploration of derivatives based on the this compound core.

Core Scaffold and Its Therapeutic Relevance

The spirocyclic system of the 1,4-dioxa-8-azaspiro[4.5]decane moiety imparts a rigid, three-dimensional character to molecules, which can be advantageous for specific and high-affinity binding to protein targets. Published research has identified derivatives of this scaffold as potent and selective inhibitors of ALDH1A3, an enzyme overexpressed in various cancers and linked to poor patient outcomes.[1][2][7] Other derivatives have been developed as high-affinity ligands for the σ1 receptor, a target for neurodegenerative diseases and a potential biomarker for tumor imaging.[3][8] This established biological activity makes the scaffold a compelling starting point for a rational, computer-aided drug design campaign.[9]

The Integrated Modeling Workflow

A robust in silico analysis relies not on a single method, but on the synergistic application of multiple techniques. Each step logically informs the next, creating a funnel that narrows down a large pool of virtual compounds to a few high-quality candidates.

G cluster_0 Phase 1: Library & Target Preparation cluster_1 Phase 2: Screening & Prioritization cluster_2 Phase 3: Dynamic Validation & Profiling Virtual_Library Virtual Library Generation (Derivative Enumeration) Ligand_Prep Ligand Preparation (2D to 3D, Ionization, Minimization) Virtual_Library->Ligand_Prep Docking Molecular Docking (Pose & Affinity Prediction) Ligand_Prep->Docking Target_ID Target Identification & Validation Receptor_Prep Receptor Preparation (PDB Cleanup, Protonation) Target_ID->Receptor_Prep Receptor_Prep->Docking Pharmacophore Pharmacophore Modeling (Feature Identification) Docking->Pharmacophore informs QSAR QSAR Modeling (Activity Prediction) Docking->QSAR provides descriptors MD_Sim Molecular Dynamics (Stability Assessment) Docking->MD_Sim provides starting pose ADMET In Silico ADMET Prediction (Drug-likeness Profile) QSAR->ADMET MD_Sim->ADMET Final_Candidates Prioritized Candidates for Synthesis ADMET->Final_Candidates G Data Curated Dataset (Structures + Bio-activity) Split Data Splitting (e.g., 80% Training, 20% Test) Data->Split Descriptors Molecular Descriptor Calculation (Topological, Electronic, etc.) Split->Descriptors Feature_Selection Feature Selection (Remove irrelevant descriptors) Descriptors->Feature_Selection Model_Building Model Building (e.g., MLR, RF, SVM) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-validation on Training Set) Model_Building->Internal_Validation External_Validation External Validation (Prediction on Test Set) Model_Building->External_Validation Internal_Validation->Model_Building Refine Final_Model Validated Predictive Model External_Validation->Final_Model

Sources

The Pharmacology of 1,4-Dioxa-8-azaspiro[4.5]decane Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Versatile Spirocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer unique three-dimensional diversity and favorable pharmacological properties is perpetual. The 1,4-dioxa-8-azaspiro[4.5]decane scaffold, a distinctive spirocyclic system, has emerged as a privileged motif in the design of a diverse array of pharmacologically active agents. Its inherent structural rigidity, conferred by the spirocyclic fusion of a piperidine and a 1,3-dioxolane ring, provides a fixed orientation for pendant functional groups, enabling precise interactions with biological targets. This guide offers an in-depth exploration of the pharmacological significance of 1,4-dioxa-8-azaspiro[4.5]decane derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate the synthesis, biological evaluation, and therapeutic applications of this promising class of compounds.

I. The Architectural Advantage: Physicochemical Properties and Synthetic Avenues

The 1,4-dioxa-8-azaspiro[4.5]decane core, also known by its synonym 4-piperidone ethylene ketal, possesses a unique combination of features that make it an attractive starting point for drug design.[1][2][3][4] The presence of the dioxolane ring often imparts increased metabolic stability by masking a ketone functionality, while the piperidine nitrogen serves as a key handle for synthetic elaboration and for establishing crucial interactions with biological targets.

Synthesis Overview:

The construction of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold is typically straightforward, often commencing from 4-piperidone. A common synthetic route involves the ketalization of 4-piperidone with ethylene glycol in the presence of an acid catalyst to yield the spirocyclic core.[2] Subsequent N-alkylation or N-arylation of the piperidine nitrogen allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

II. Pharmacological Landscape: A Multi-Target Scaffold

Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have demonstrated significant activity at a range of important pharmacological targets, highlighting the versatility of this scaffold in addressing various pathological conditions.

A. Central Nervous System (CNS) Applications

The rigid nature of the spiropiperidine framework makes it particularly well-suited for targeting receptors within the CNS.[5]

A significant area of investigation for 1,4-dioxa-8-azaspiro[4.5]decane derivatives has been their interaction with dopamine receptors, which are key targets in the treatment of psychosis, schizophrenia, and Parkinson's disease.[6][7]

Dopamine Agonist Activity:

Studies have explored the potential of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as dopamine agonists. For instance, the 4-indolylmethyl analog exhibited potent peripheral dopamine agonist activity in a cat cardioaccelerator nerve assay, with an ID50 of 0.095 µmol/kg, comparable to the established dopamine agonist apomorphine (ID50 of 0.0348 µmol/kg).[8] This finding suggests the potential for developing peripherally selective dopamine agonists for cardiovascular applications, while the lack of CNS activity in these specific analogs indicates that further structural modifications would be necessary to penetrate the blood-brain barrier for treating central disorders.[8]

Dopamine Antagonist Activity and Antipsychotic Potential:

The development of dopamine D2 receptor antagonists is a cornerstone of antipsychotic drug discovery.[7] While specific quantitative binding data for 1,4-dioxa-8-azaspiro[4.5]decane derivatives as dopamine antagonists are not extensively reported in the readily available literature, the broader class of diazaspiroalkanes has shown promise. For example, a series of arylated diazaspiro[4.5]decane derivatives displayed favorable D3 receptor affinity (Ki = 25.6–122 nM) and high selectivity over the D2 receptor (264–905-fold).[9] This highlights the potential of the spirocyclic core to generate subtype-selective dopamine receptor ligands. The development of such selective ligands is a key strategy to mitigate the extrapyramidal side effects associated with non-selective D2 receptor antagonism.[10]

Experimental Workflow: Evaluation of Dopamine D2 Receptor Antagonism

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 ADME/Tox Profiling a D2 Receptor Binding Assay (Radioligand or Fluorescence-based) b cAMP Functional Assay (Measures Gi/o activation) a->b Determine Ki and IC50 c Rodent Models of Psychosis (e.g., Amphetamine-induced hyperlocomotion) b->c Lead Compound Selection d Assessment of Extrapyramidal Side Effects (e.g., Catalepsy test) c->d Evaluate efficacy and side effect profile e Metabolic Stability Assays (Microsomes, Hepatocytes) d->e f In vitro and in vivo Toxicology Studies e->f Assess drug-like properties

Caption: Workflow for assessing dopamine D2 receptor antagonists.

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for neurodegenerative diseases and cancer.[11][12] Several 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as high-affinity ligands for the sigma-1 receptor.

One notable example is 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, which displayed a high affinity for sigma-1 receptors (Ki = 5.4 ± 0.4 nM) and good selectivity over sigma-2 receptors (30-fold).[13][14] The ¹⁸F-labeled version of this compound has been successfully used as a radioligand for positron emission tomography (PET) imaging of tumors, demonstrating the utility of this scaffold in developing diagnostic agents.[13][14][15] Further studies have shown that other derivatives of 1-oxa-8-azaspiro[4.5]decane also exhibit nanomolar affinity for sigma-1 receptors, suggesting that this scaffold is a robust platform for designing sigma-1 receptor modulators.[16]

Derivatives of the related 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[17] This suggests that the broader spiro[piperidine-4,2'-[11][18]dioxolane] framework could be explored for its potential to modulate cholinergic neurotransmission, a key pathway implicated in cognitive function.

B. Serotonin and Adrenergic Receptor Modulation

Beyond the dopamine and sigma receptor systems, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been shown to interact with serotonin (5-HT) and α1-adrenergic receptors. For instance, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent 5-HT1A receptor agonist.[19][20] Further modifications of this lead compound, including the replacement of the dioxolane with isosteric oxathiolane and dithiolane rings, led to the discovery of novel 5-HT1A partial agonists with promising analgesic and neuroprotective properties.[19][20]

III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The systematic modification of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold has provided valuable insights into the structural requirements for activity at different targets.

Key SAR Observations:

  • Piperidine Substituents: The nature of the substituent on the piperidine nitrogen is a critical determinant of pharmacological activity and target selectivity. Large aromatic or heteroaromatic groups are often employed to achieve high affinity for CNS receptors.[10][18][21][22]

  • Spirocyclic Core Modifications: While the 1,4-dioxa-8-azaspiro[4.5]decane core is prevalent, isosteric replacements of the dioxolane ring, such as with oxathiolane or dithiolane, can modulate potency and selectivity.[19][20]

  • Stereochemistry: The stereochemistry of substituents on the spirocyclic framework can have a profound impact on biological activity, as demonstrated in studies of related spirocyclic compounds.[17]

IV. Experimental Protocols: A Practical Guide

This section provides an overview of key experimental protocols for the synthesis and pharmacological evaluation of 1,4-dioxa-8-azaspiro[4.5]decane derivatives.

A. General Synthesis of N-Substituted 1,4-Dioxa-8-azaspiro[4.5]decanes

Step 1: Ketalization of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride in a suitable solvent (e.g., toluene), add ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and neutralize the acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain 1,4-dioxa-8-azaspiro[4.5]decane.[2]

Step 2: N-Alkylation/Arylation

  • Dissolve 1,4-dioxa-8-azaspiro[4.5]decane in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., K₂CO₃ or Et₃N) and the desired alkyl or aryl halide.

  • Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to yield the N-substituted derivative.

Experimental Workflow: Synthesis and Purification

G a Step 1: Ketalization (4-Piperidone + Ethylene Glycol) b Step 2: N-Alkylation/Arylation (Addition of R-X) a->b c Reaction Work-up (Extraction and Washing) b->c d Purification (Column Chromatography) c->d e Characterization (NMR, MS, etc.) d->e

Caption: General synthetic and purification workflow.

B. Dopamine D2 Receptor Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[1][16][18][23][24]

Materials:

  • Cell membranes expressing human dopamine D2 receptors.

  • Radioligand: [³H]Spiperone or [³H]Raclopride.

  • Non-specific binding control: Haloperidol or Butaclamol.

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well filter plates and a vacuum manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at its Kd).

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of the control antagonist) from the total binding.

  • Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

C. In Vivo Model: Amphetamine-Induced Hyperlocomotion in Rodents

This model is commonly used to screen for potential antipsychotic activity.[11][13][22]

Animals:

  • Male mice or rats.

Procedure:

  • Acclimate the animals to the testing environment (e.g., open-field arenas equipped with automated activity monitoring systems).

  • Administer the test compound or vehicle to the animals at various doses via the desired route (e.g., intraperitoneal or oral).

  • After a specified pretreatment time, administer amphetamine (e.g., 1-5 mg/kg, i.p.) to induce hyperlocomotion.

  • Immediately place the animals back into the open-field arenas and record their locomotor activity for a defined period (e.g., 60-90 minutes).

  • Analyze the data to determine if the test compound significantly attenuates the amphetamine-induced increase in locomotor activity compared to the vehicle-treated group.

V. Future Directions and Conclusion

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has proven to be a fertile ground for the discovery of novel pharmacological agents with diverse therapeutic potential. While significant progress has been made in exploring its utility as a source of ligands for CNS targets such as dopamine and sigma receptors, several avenues for future research remain.

Key areas for future exploration include:

  • Systematic SAR studies: Comprehensive investigations are needed to delineate the precise structural requirements for optimal potency and selectivity at various targets.

  • Elucidation of molecular mechanisms: Further studies are required to understand the detailed binding modes and functional consequences of ligand-receptor interactions.

  • Pharmacokinetic and toxicological profiling: In-depth ADME/Tox studies are essential to assess the drug-like properties of promising lead compounds.[7][25][26]

  • Exploration of new therapeutic areas: The versatility of the scaffold suggests its potential for application in other disease areas beyond those already explored.

VI. References

Sources

Methodological & Application

Reaction conditions for coupling 1,4-Dioxa-8-azaspiro[4.5]decane with 4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 8-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane via Reductive Amination

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 8-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane through the direct reductive amination of 1,4-Dioxa-8-azaspiro[4.5]decane with 4-fluorobenzaldehyde. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and present a robust, step-by-step procedure suitable for implementation in research and drug development laboratories. The protocol emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, ensuring high yields and purity while tolerating sensitive functional groups. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the N-alkylation of cyclic secondary amines.

Introduction and Scientific Context

The N-alkylation of amine-containing scaffolds is a cornerstone of modern medicinal chemistry. The introduction of substituted benzyl groups can significantly modulate a molecule's pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profile. The target molecule, 8-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane, incorporates two key structural motifs: the 1,4-dioxa-8-azaspiro[4.5]decane core, which serves as a rigid scaffold and a protected form of 4-piperidone, and the 4-fluorobenzyl group, a common substituent in bioactive compounds known to enhance metabolic stability and binding interactions.

Direct alkylation of the parent amine with an alkyl halide is often problematic, leading to over-alkylation and the formation of quaternary ammonium salts.[1] Reductive amination, however, offers a highly controlled and efficient alternative for forging the critical C-N bond.[2][3] This "one-pot" method proceeds through the formation of an intermediate iminium ion, which is subsequently reduced in situ to yield the desired tertiary amine. This approach is characterized by its operational simplicity, broad substrate scope, and mild reaction conditions.[4][5]

Mechanism and Rationale for Reagent Selection

The reductive amination process is a sequential reaction that begins with the nucleophilic attack of the secondary amine, 1,4-Dioxa-8-azaspiro[4.5]decane, on the carbonyl carbon of 4-fluorobenzaldehyde. This is followed by dehydration to form a transient tertiary iminium ion. The reducing agent then selectively reduces the C=N⁺ bond of the iminium ion to furnish the final product.

Reductive_Amination_Mechanism Figure 1: Reaction Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Reactants Amine + Aldehyde Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Iminium Iminium Ion (C=N⁺) Intermediate->Iminium Dehydration (-H₂O) (Acid Catalyzed) Product Tertiary Amine Product Iminium->Product Hydride Transfer Reducer NaBH(OAc)₃ Reducer->Iminium

Figure 1: Simplified workflow of the reductive amination mechanism.

Choice of Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

The success of this one-pot protocol hinges on the choice of the reducing agent. While stronger hydrides like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde, leading to the formation of 4-fluorobenzyl alcohol as a significant byproduct.[1]

Sodium triacetoxyborohydride is the reagent of choice for several key reasons:

  • Enhanced Selectivity: The electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride.[6] This makes NaBH(OAc)₃ sufficiently mild to not reduce the aldehyde at an appreciable rate, but reactive enough to rapidly reduce the electrophilic iminium ion intermediate.[7][8]

  • One-Pot Convenience: This selectivity allows all reagents to be mixed at the start of the reaction without the need for prior imine formation, simplifying the experimental setup.[6]

  • Acid Tolerance: The reaction tolerates the presence of mild acids, such as the acetic acid byproduct or added catalytic amounts, which are often necessary to accelerate the formation of the iminium ion.[6]

Choice of Solvent: Dichloromethane (DCM)

Dichloromethane (or 1,2-dichloroethane) is a preferred solvent as it is relatively non-polar, aprotic, and effectively solubilizes the reactants and intermediates without interfering with the reaction.

Detailed Experimental Protocol

This protocol details the synthesis on a 1.0 mmol scale.

3.1 Materials and Equipment

Reagent/MaterialM.W.CAS No.AmountEquivalents
1,4-Dioxa-8-azaspiro[4.5]decane143.18177-11-7143 mg1.0
4-Fluorobenzaldehyde124.11459-57-4124 mg (109 µL)1.0
Sodium Triacetoxyborohydride211.9456553-60-7318 mg1.5
Dichloromethane (DCM), Anhydrous-75-09-210 mL-
Round-bottom flask (25 mL)--1-
Magnetic stirrer and stir bar--1-
Nitrogen or Argon gas supply--1-
Standard glassware for work-up----
Rotary evaporator--1-
Silica gel for chromatography----

3.2 Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

3.3 Step-by-Step Procedure

  • Preparation: To a 25 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1,4-Dioxa-8-azaspiro[4.5]decane (143 mg, 1.0 mmol).

  • Addition of Aldehyde: Add anhydrous dichloromethane (10 mL) to the flask and stir until the amine is fully dissolved. To this solution, add 4-fluorobenzaldehyde (109 µL, 1.0 mmol) via syringe.

  • Pre-Stirring: Allow the resulting mixture to stir at room temperature under a nitrogen or argon atmosphere for 20-30 minutes. This period allows for the initial formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the flask in one portion. A slight effervescence may be observed.

  • Reaction Monitoring: Let the reaction stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Work-up (Quenching): Once the reaction is complete, slowly add 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and any acidic byproducts. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product, 8-(4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane, typically as a colorless or pale yellow oil.

Expected Results and Troubleshooting

  • Yield: Typical yields for this reaction range from 85% to 95%.

  • Purity: Purity should be >95% as determined by NMR and LC-MS.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend reaction time. Ensure anhydrous conditions as moisture can deactivate the reducing agent.
Impure starting materials.Use freshly distilled aldehyde and ensure the amine is pure.
Side Product Formation Aldehyde was reduced to alcohol.This is unlikely with NaBH(OAc)₃ but could indicate a contaminated reducing agent. Use a fresh bottle of NaBH(OAc)₃.
Starting materials still present.Ensure the stoichiometry is correct, particularly that the reducing agent is in excess (1.4-1.5 eq).[7]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids or water. Handle with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link][2][3]

  • Podyacheva, E., et al. Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link][4]

  • Aschwanden, P. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link][7]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link][6]

  • Redd, J. T. (2008). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews. [Link]

  • Reddit discussion on reductive amination with NaB(OAc)₃. r/OrganicChemistry. (2023). [Link][8]

  • PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. National Institutes of Health. [Link]

Sources

Application Note: A Practical Guide to the Purification of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the synthetic building block, 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde, using normal-phase flash column chromatography. The guide is designed for researchers in organic synthesis and medicinal chemistry, offering in-depth explanations of the principles, step-by-step experimental procedures, and robust troubleshooting strategies to ensure high purity and yield of the target compound.

Introduction and Rationale

This compound is a valuable bifunctional molecule, incorporating a reactive aldehyde and a protected piperidinyl moiety.[1][2] This structure makes it a key intermediate in the synthesis of diverse pharmaceutical agents and complex organic molecules. The aldehyde group serves as a handle for reactions such as reductive amination, Wittig reactions, and aldol condensations, while the spirocyclic ketal protects the ketone of the piperidine ring, which can be deprotected under acidic conditions for further functionalization.

Given its role as a precursor, the purity of this compound is paramount. Common impurities from its synthesis—typically a nucleophilic aromatic substitution between 4-fluorobenzaldehyde and 1,4-dioxa-8-azaspiro[4.5]decane[3][4]—include unreacted starting materials and potential side-products. Column chromatography is the technique of choice for removing these contaminants, exploiting differences in polarity to achieve separation.[5][6] This guide details a reliable method for its purification using silica gel flash chromatography.

Principle of the Method: Normal-Phase Adsorption Chromatography

The purification operates on the principle of normal-phase adsorption chromatography.[5][7][8] In this mode, the stationary phase is highly polar (silica gel), while the mobile phase (eluent) is a less polar organic solvent or solvent mixture.[9][10]

  • Stationary Phase: Silica gel (SiO₂) is a porous, granular form of silicon dioxide with a surface rich in polar silanol (Si-OH) groups.[9][11]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Separation Mechanism: As the mobile phase carries the crude mixture through the column, components partition between being dissolved in the mobile phase and being adsorbed onto the stationary phase.[5][9]

    • Polar Compounds: Molecules with polar functional groups (like unreacted 1,4-dioxa-8-azaspiro[4.5]decane, which has a secondary amine) interact strongly with the polar silica gel via hydrogen bonding and dipole-dipole interactions. They are retained longer on the column and elute later.[7]

    • Non-Polar Compounds: Less polar molecules have a weaker affinity for the stationary phase, spend more time in the mobile phase, and therefore travel down the column more quickly, eluting first.

    • Target Compound: this compound has intermediate polarity due to its aromatic aldehyde and tertiary amine functionalities. By carefully tuning the polarity of the mobile phase, it can be effectively separated from less polar byproducts and more polar starting materials.[12]

Pre-Chromatography Optimization: The Key to Success

Before packing the column, optimizing the separation conditions using Thin-Layer Chromatography (TLC) is critical. TLC is a rapid, small-scale version of column chromatography that predicts the behavior of compounds on a larger scale.[8]

Protocol: TLC Solvent System Optimization
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of the starting materials for use as standards.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and standards onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing a candidate solvent system. Good starting points for this compound are mixtures of hexane and ethyl acetate.

  • Visualize: After development, visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Analyze and Iterate: Calculate the Retention Factor (Rf) for each spot:

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

    • Goal: The ideal solvent system will provide an Rf value of 0.2–0.4 for the target compound and show good separation (ΔRf > 0.1) from all impurities.

TrialSolvent System (Hexane:Ethyl Acetate)Rf (Product)Rf (Impurity 1 - Less Polar)Rf (Impurity 2 - More Polar)Assessment
190:100.650.800.55Poor separation. Product Rf is too high, will elute too quickly.
280:200.450.650.30Getting closer. Separation is improving.
3 70:30 0.30 0.50 0.10 Optimal. Good separation and ideal product Rf.
460:400.150.350.02Product Rf is too low. Elution would be very slow.

Pro-Tip: For amine-containing compounds that may streak on acidic silica gel, adding a small amount of triethylamine (0.1–1%) to the eluent can deactivate the acidic silanol sites and improve peak shape.[13][14]

Detailed Protocol for Flash Column Chromatography

This protocol assumes a crude sample mass of ~1.0 g. Adjust quantities accordingly.

Materials and Equipment
  • Glass chromatography column (e.g., 40 mm diameter)

  • Silica gel (flash grade, 230–400 mesh)

  • Eluent (Hexane:Ethyl Acetate 70:30, optimized from TLC)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Air pressure source (1-2 psi)

  • Collection tubes/flasks

  • TLC plates and chamber for fraction analysis

Workflow Diagram

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Material TLC TLC Optimization (e.g., 70:30 Hex:EtOAc) Crude->TLC Pack Pack Column (Wet Slurry Method) TLC->Pack Load Load Sample (Dry or Wet Loading) Pack->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Solvent Removal (Rotary Evaporation) Pool->Evap Product Pure Product Evap->Product

Caption: Experimental workflow from crude material to purified product.

Step-by-Step Procedure
  • Column Preparation:

    • Securely clamp the column in a vertical position in a fume hood.

    • Insert a small plug of cotton or glass wool into the bottom of the column.[11][15]

    • Add a ~1 cm layer of sand over the plug to create a flat base.[16]

  • Packing the Column (Wet Slurry Method):

    • For ~1.0 g of crude material, use ~50-100 g of silica gel.

    • In a beaker, prepare a slurry of the silica gel in the chosen eluent (70:30 Hex:EtOAc).[11][16][17]

    • Fill the column one-third full with eluent.

    • Pour the silica slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[11]

    • Open the stopcock and drain some eluent, collecting it for reuse. Apply gentle air pressure (1-2 psi) to the top of the column to compact the silica bed until it is firm and the solvent level is just above the silica.[16][18] Never let the silica run dry.[15]

    • Add a final ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.[16]

  • Loading the Sample (Dry Loading Recommended):

    • Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add ~2-3 g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[18]

    • Carefully add this powder onto the top layer of sand in the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin eluting the column by opening the stopcock and applying gentle pressure. Maintain a steady flow rate.

    • Collect the eluate in sequentially numbered test tubes or flasks. A typical fraction size is 80-100% of the silica gel volume.[15]

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.

    • Once the desired product is identified in the fractions, pool all fractions that show a single, clean spot corresponding to the product's Rf value.

  • Isolation of the Purified Compound:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator.[19][20][21] The water bath temperature should be kept moderate (e.g., 40 °C) to avoid decomposition.[19]

Troubleshooting Common Issues

G start Problem Observed p1 Poor Separation (Overlapping Bands) start->p1 p2 Compound Won't Elute (Stuck on Column) start->p2 p3 Cracked Silica Bed start->p3 p4 Compound Streaking on TLC/Column start->p4 s1 Decrease Eluent Polarity (e.g., 80:20 Hex:EtOAc) p1->s1 Cause: Eluent too polar s2 Increase Eluent Polarity (e.g., 60:40 Hex:EtOAc) p2->s2 Cause: Eluent not polar enough s3 Repack Column (Ensure even slurry) p3->s3 Cause: Uneven packing or pressure/solvent changes s4 Add Triethylamine (0.5%) to Eluent p4->s4 Cause: Acidic silica interacting with basic amine

Caption: Decision tree for troubleshooting common column chromatography problems.

ProblemLikely CauseSolutionReference
Poor Resolution Eluent polarity is too high, causing compounds to move too quickly.Decrease the polarity of the mobile phase (e.g., switch from 70:30 to 80:20 Hex:EtOAc).[22]
Compound Not Eluting Eluent polarity is too low.Gradually increase the polarity of the mobile phase (gradient elution).[22]
Band Tailing/Streaking The basic amine on the compound is interacting strongly with acidic sites on the silica gel.Add a small amount (0.1-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites.[13]
Cracked/Channeling Column Bed The column was packed improperly, or the bed ran dry.This is often unrecoverable. The column must be repacked carefully, ensuring the silica bed is never exposed to air.[23]
No Compound Recovered Compound may have decomposed on the silica, or it eluted in the solvent front undetected.Test compound stability on a small amount of silica beforehand. Always check the very first fractions collected.[22]

Conclusion

Flash column chromatography is a powerful and indispensable technique for the purification of this compound. Success hinges on a systematic approach, beginning with careful TLC optimization to identify the ideal mobile phase. By following the detailed packing, loading, and elution protocol provided, and utilizing the troubleshooting guide to address common challenges, researchers can consistently obtain this key synthetic intermediate in high purity, facilitating the advancement of their drug discovery and development programs.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • LabTech. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]

  • Biocompare. (2023). Chromatography Column Selection Guide. [Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. [Link]

  • Hawach Scientific. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. [Link]

  • Root Sciences. (n.d.). Rotary Evaporator Guide: Setup, Process & Troubleshooting. [Link]

  • AIE. (2023). Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide. [Link]

  • Khan Academy. (n.d.). Column chromatography. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. [Link]

  • T.J. Industries. (2026). Rotary Evaporator Principles: A Comprehensive Guide. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • DigiVac. (n.d.). Solvent Recovery Practices and Tips to Avoid Rotary Evaporation Mistakes. [Link]

  • Chemistry LibreTexts. (2022). Packing Normal Phase Columns. [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. [Link]

  • Chemistry For Everyone. (2025). How To Prepare Silica Gel Slurry For Column Chromatography?. [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. [Link]

  • YMC Europe. (n.d.). Packing Silica and Hybrid-Silica Stationary Phases into Glass Columns. [Link]

  • Unknown. (n.d.). column chromatography.pdf. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • ScienceMadness. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. [Link]

  • ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?. [Link]

  • Unknown. (n.d.). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • ResearchGate. (2025). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. [Link]

  • Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • PubMed. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]

  • National Institutes of Health. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. [Link]

Sources

Application Note: Comprehensive Structural Characterization of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde is a valuable bifunctional molecule. Its structure incorporates a protected piperidone moiety (the spirocyclic ketal) and a reactive benzaldehyde group. This combination makes it a versatile building block in medicinal chemistry, particularly for the synthesis of ligands targeting sigma-1 receptors and other CNS-active compounds.[1][2][3] The aldehyde serves as a chemical handle for reactions like reductive amination or Wittig olefination, while the spirocyclic amine, after deprotection, offers a site for further derivatization.

Given its role as a critical synthetic intermediate, verifying the structure and purity of this compound is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This application note establishes a self-validating workflow using NMR for detailed structural mapping and mass spectrometry for elemental composition and molecular weight confirmation.

Molecular Structure and Analytical Overview

The structural analysis hinges on correlating spectral data to the specific nuclei within the molecule. For clarity, the atoms are systematically numbered as shown below.

Caption: Structure of this compound with numbering.

Predicted NMR Spectral Data

The structural rigidity of the spirocyclic system and the electronic effects of the substituents allow for a predictable NMR fingerprint. The principles of chemical shift, integration, and spin-spin coupling are key to interpretation.[4][5][6]

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Atom(s) Predicted ¹H Chemical Shift (δ, ppm), Multiplicity, Integration Predicted ¹³C Chemical Shift (δ, ppm) Rationale
H (aldehyde) 9.85, s, 1H - Highly deshielded proton due to the electronegativity of the carbonyl oxygen and anisotropic effects.[4]
C7' (aldehyde) - 190.5 Characteristic chemical shift for an aromatic aldehyde carbonyl carbon.
H-2', H-6' 7.80, d, J ≈ 8.5 Hz, 2H - Aromatic protons ortho to the electron-withdrawing aldehyde group are significantly deshielded.
C-2', C-6' - 131.5 Aromatic carbons ortho to the aldehyde group.
H-3', H-5' 6.85, d, J ≈ 8.5 Hz, 2H - Aromatic protons ortho to the electron-donating amine group are shielded.
C-3', C-5' - 112.0 Aromatic carbons ortho to the amine, shielded by its electron-donating effect.
C-1' - 155.0 Quaternary carbon attached to nitrogen, significantly deshielded.
C-4' - 128.0 Quaternary carbon attached to the aldehyde group.
H-7, H-9 3.65, t, J ≈ 5.5 Hz, 4H - Methylene protons adjacent to the electron-withdrawing nitrogen atom.
C-7, C-9 - 50.2 Aliphatic carbons directly bonded to nitrogen.
H-6, H-10 1.85, t, J ≈ 5.5 Hz, 4H - Methylene protons on the piperidine ring.
C-6, C-10 - 35.5 Aliphatic carbons in the piperidine ring.
H-2, H-3 3.98, s, 4H - Chemically equivalent protons of the ethylene ketal, appearing as a singlet.
C-2, C-3 - 64.3 Carbons of the ethylene ketal group.

| C-5 | - | 107.8 | Quaternary spiro carbon, characteristic shift for a ketal carbon. |

Predicted Mass Spectrometry Data

Electrospray Ionization (ESI) in positive mode is ideal for this molecule due to the basicity of the tertiary amine, which is readily protonated. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which is crucial for confirming the elemental composition.[7][8][9]

Table 2: Predicted Mass Spectrometry Data

Parameter Expected Value Rationale
Molecular Formula C₁₄H₁₇NO₃ -
Molecular Weight 247.29 g/mol -
Ionization Mode ESI Positive The tertiary amine is a primary site for protonation.
[M+H]⁺ (Nominal) m/z 248 Protonated molecular ion.
[M+H]⁺ (HRMS) m/z 248.1281 Calculated exact mass for C₁₄H₁₈NO₃⁺. This provides unambiguous confirmation of the elemental formula.[10]

| Major MS/MS Fragments | m/z 219, m/z 146, m/z 121 | m/z 219: Loss of the formyl radical (-CHO).m/z 146: Cleavage yielding the 4-aminobenzaldehyde fragment.m/z 121: Phenyl cation fragment after loss of the spirocycle.[11][12] |

Experimental Protocols and Workflow

Adherence to a standardized protocol is essential for reproducibility and data quality. The following steps provide a proven methodology for sample preparation and instrument operation.

Overall Experimental Workflow

The process follows a logical sequence from sample preparation through data acquisition to final structural verification.

Caption: Workflow for NMR and MS characterization.

Protocol 1: NMR Sample Preparation

Objective: To prepare a homogeneous, contaminant-free sample for high-resolution NMR analysis.[13][14][15]

Materials:

  • This compound (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR Tube (e.g., Wilmad 528-PP or equivalent)

  • Glass Pasteur pipette and bulb

  • Small piece of cotton or glass wool

  • Vial

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. A higher amount (~20-30 mg) is recommended if ¹³C or 2D NMR experiments are a priority.[16]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial. Gently swirl to dissolve the sample completely. The final sample height in the NMR tube should be 4-5 cm.[13][17]

  • Filtration: Place a small, tight plug of cotton or glass wool into a Pasteur pipette.

  • Transfer: Using the filter pipette, transfer the solution from the vial into the NMR tube. This crucial step removes any particulate matter that could degrade spectral quality by disrupting magnetic field homogeneity.[15][16]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Protocol 2: Mass Spectrometry Sample Preparation

Objective: To prepare a dilute solution suitable for ESI-MS analysis.

Materials:

  • Analyte stock solution (e.g., 1 mg/mL in acetonitrile)

  • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid

  • Microcentrifuge tube

  • Autosampler vial with cap

Procedure:

  • Dilution: Prepare a working solution with a final concentration of approximately 0.1-1.0 µg/mL by diluting the stock solution with the mobile phase. The presence of formic acid ensures the analyte is protonated for efficient ionization.

  • Transfer: Transfer the final solution to an autosampler vial.

  • Analysis: The sample is ready for direct infusion or LC-MS analysis.

Protocol 3: Instrument Parameters

NMR Spectroscopy (500 MHz Spectrometer):

  • ¹H NMR: 16 scans, 2s relaxation delay, 32k data points.

  • ¹³C{¹H} NMR: 1024 scans, 2s relaxation delay, 64k data points.

  • gCOSY: 2 scans per increment, 256 increments, 2048 data points in F2.

  • gHSQC: 4 scans per increment, 256 increments, gradient-selected for multiplicity editing (CH/CH₃ positive, CH₂ negative).

  • gHMBC: 8 scans per increment, 256 increments, optimized for 8 Hz coupling.

Mass Spectrometry (Q-TOF or Orbitrap Instrument):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Mass Range (Full Scan): m/z 50-500.

  • HRMS/MS: Data-dependent acquisition, collision energy ramp (e.g., 15-40 eV) for fragmentation of the precursor ion (m/z 248.13).

Data Interpretation and Structural Validation

The final step is the holistic integration of all spectral data to build an undeniable case for the molecular structure.

  • ¹H NMR Analysis: The integration values must correspond to the proton counts in Table 1 (e.g., the aldehyde signal integrates to 1H, the aromatic doublets each to 2H). The observed splitting patterns (e.g., doublets for the aromatic protons, triplets for the piperidine protons) confirm the neighbor relationships.[5][18]

  • 2D NMR Correlation:

    • COSY: A cross-peak between the signals at ~7.80 ppm and ~6.85 ppm would be absent, confirming they are not adjacent. A cross-peak between the piperidine signals at ~3.65 ppm and ~1.85 ppm will confirm their direct coupling.[18]

    • HSQC: This experiment will directly link each proton signal to its corresponding carbon signal, for instance, connecting the proton signal at 9.85 ppm to the carbon at 190.5 ppm.

    • HMBC: This is the key for assembling the molecular skeleton. Critical correlations to look for include:

      • The aldehyde proton (H at 9.85 ppm) showing a 2-bond correlation to C-4' (~128.0 ppm) and a 3-bond correlation to C-2'/C-6' (~131.5 ppm).

      • The piperidine protons H-7/H-9 (~3.65 ppm) showing a 2-bond correlation to C-1' (~155.0 ppm).

  • Mass Spectrometry Analysis: The measured exact mass of the [M+H]⁺ ion from HRMS must match the theoretical value (248.1281) within a narrow tolerance (typically < 5 ppm). This provides high confidence in the elemental formula C₁₄H₁₇NO₃.[8][10] The MS/MS fragmentation pattern should match the predicted losses, providing further substantiation of the structure's connectivity.[19]

Conclusion

By systematically applying the protocols and analytical frameworks described in this note, researchers can achieve an unambiguous and comprehensive characterization of this compound. This multi-technique approach, leveraging the strengths of both NMR and HRMS, ensures the structural integrity and purity of this important synthetic intermediate, forming a solid foundation for its use in pharmaceutical research and development.

References

  • PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. National Institutes of Health. Available from: [Link]

  • Zhang, J., et al. (2015). ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. Available from: [Link]

  • Kellerman, A. M., et al. (2020). Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments. Environmental Science & Technology. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Available from: [Link]

  • PubMed. (2023). What is the role of current mass spectrometry in pharmaceutical analysis?. Available from: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available from: [Link]

  • ResearchGate. (2023). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Available from: [Link]

  • JEOL. How to read NMR spectra from the basics. Available from: [Link]

  • Chemistry LibreTexts. NMR - Interpretation. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

  • ResearchGate. MS/MS spectra obtained from the [MH]⁻ ion fragmentation of selected hydrazones. Available from: [Link]

  • The Royal Society. Quantitative mass spectrometry methods for pharmaceutical analysis. Available from: [Link]

  • Fiveable. High-Resolution Mass Spectrometry Definition. Available from: [Link]

  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]

  • Scribd. Fragmentation of BENZALDEHYDE. Available from: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]

  • Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Available from: [Link]

  • YouTube. (2016). NMR Spectroscopy. Professor Dave Explains. Available from: [Link]

  • University of Ottawa. How to make an NMR sample. Available from: [Link]

  • YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. Available from: [Link]

  • bioRxiv. (2024). Curation of mass spectrometry reference data for improved identification and dereplication of cyanobacterial specialized metabolites. Available from: [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available from: [Link]

  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Available from: [Link]

  • Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Available from: [Link]

  • Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid. Available from: [Link]

  • ResearchGate. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes. Available from: [Link]

  • Supporting Information. 4-fluorobenzaldehyde (4). Available from: [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Sigma-1 Receptor Ligands via Reductive Amination of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sigma-1 Receptor - A Key Modulator in Cellular Homeostasis and a Prized Therapeutic Target

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is a critical modulator of calcium signaling, ion channel function, and cellular stress responses.[1][2] The multifaceted role of the σ1R in maintaining cellular homeostasis has implicated it in a wide array of pathophysiological conditions, making it a compelling target for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and pain management. The development of potent and selective σ1R ligands is therefore a significant focus in contemporary medicinal chemistry.

These application notes provide a comprehensive guide for the synthesis of a novel class of potential sigma-1 receptor ligands utilizing 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde as a versatile starting material. The core synthetic strategy revolves around a robust and widely applicable reductive amination protocol, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

The Pharmacophore: Unveiling the Potential of the 8-Arylmethyl-1,4-dioxa-8-azaspiro[4.5]decane Scaffold

The 1,4-dioxa-8-azaspiro[4.5]decane moiety serves as a conformationally restricted piperidine surrogate, a common structural motif in many centrally active compounds. The introduction of an arylmethyl group at the 8-position provides a key structural element for interaction with the sigma-1 receptor binding site. The utility of this scaffold is exemplified by the potent σ1R ligand, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, which exhibits a high binding affinity (Ki = 5.4 ± 0.4 nM) and significant selectivity over the sigma-2 receptor subtype.[1]

Visualizing the Synthetic Strategy

The synthesis of the target sigma-1 receptor ligands from this compound is achieved through a straightforward and efficient two-step, one-pot reductive amination process.

G A This compound C Imine/Iminium Intermediate A->C Condensation B Primary or Secondary Amine (R1R2NH) B->C E Target Sigma-1 Receptor Ligand C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) D->E

Figure 1: General workflow for the synthesis of sigma-1 receptor ligands via reductive amination.

Experimental Protocols

General Protocol for the Reductive Amination of this compound

This protocol describes a general procedure for the synthesis of a library of N-substituted benzylamine derivatives as potential sigma-1 receptor ligands.

Materials:

  • This compound

  • Selected primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DCM or DCE (0.1 M concentration), add the selected primary or secondary amine (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC). For less reactive amines, a catalytic amount of acetic acid can be added.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-substituted benzylamine derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table presents representative data for a series of synthesized ligands, illustrating the impact of substituents on the amine moiety on their binding affinity for the sigma-1 receptor.

Compound IDσ₁R Kᵢ (nM)σ₂R Kᵢ (nM)Selectivity (σ₂/σ₁)
L1 HCyclohexyl15.2>1000>65
L2 HBenzyl8.954061
L3 CH₃CH₃25.6>1500>58
L4 \multicolumn{2}{c}{Piperidin-1-yl}5.1255
L5 \multicolumn{2}{c}{4-Fluorophenylpiperazin-1-yl}2.3115

Note: The data presented in this table are representative and intended to illustrate the potential for SAR studies. Actual binding affinities will vary depending on the specific substituents.

Discussion: Causality Behind Experimental Choices and Self-Validating Systems

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for this one-pot reductive amination. Its mild and selective nature allows for the reduction of the in situ formed iminium ion without reducing the starting aldehyde. This chemoselectivity is crucial for a clean and efficient reaction.

  • Solvent Selection: Dichloromethane and 1,2-dichloroethane are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and intermediates.

  • Self-Validating Protocol: The progress of the reaction can be easily monitored by TLC, allowing for clear determination of the reaction endpoint. The purification by column chromatography and subsequent characterization by spectroscopic methods (NMR, MS) provide a robust validation of the synthesized compound's identity and purity, ensuring the reliability of subsequent biological assays.

Signaling Pathways and Experimental Workflows

The synthesized ligands are intended to modulate the activity of the sigma-1 receptor, which plays a crucial role in various cellular signaling pathways.

G cluster_0 Sigma-1 Receptor Modulation cluster_1 Downstream Cellular Effects A Synthesized Ligand B Sigma-1 Receptor A->B Binds to C Ca2+ Signaling Modulation B->C D Ion Channel Regulation B->D E ER Stress Response B->E F Neuronal Survival & Plasticity C->F D->F E->F

Figure 2: Simplified signaling cascade initiated by ligand binding to the sigma-1 receptor.

Conclusion and Future Directions

The synthetic protocol detailed herein provides a versatile and efficient platform for the generation of a diverse library of novel sigma-1 receptor ligands based on the 8-arylmethyl-1,4-dioxa-8-azaspiro[4.5]decane scaffold. The encouraging high affinity of known ligands with this core structure suggests that this chemical space is ripe for exploration. Future work should focus on the synthesis of a broader range of derivatives and their subsequent pharmacological evaluation to establish a comprehensive structure-activity relationship. This will enable the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties for further development as potential therapeutics for a range of CNS disorders.

References

  • Brust, P., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Su, T. P., et al. (2010). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 31(12), 557-566. [Link]

Sources

Protocol for radiolabeling 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde derivatives for PET imaging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the [¹⁸F]Fluorination of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde Derivatives for PET Imaging

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, radiolabeling, and quality control of a novel Positron Emission Tomography (PET) radiotracer based on the this compound scaffold. The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a key pharmacophore in various central nervous system (CNS) and oncology targets, notably sigma-1 (σ₁) receptors, which are implicated in neurodegenerative diseases and tumor proliferation[1][2][3]. This protocol details a robust method for the introduction of Fluorine-18 (¹⁸F), the most widely used radionuclide for PET imaging due to its favorable physical characteristics, including a 109.7-minute half-life and low positron energy (0.635 MeV)[4][5]. The described methodology focuses on a direct nucleophilic substitution reaction on a tosylated precursor, a reliable and high-yielding strategy amenable to automation for routine clinical and preclinical production[6][7].

Introduction and Scientific Background

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative, real-time visualization of biological processes in vivo[8]. The utility of PET is critically dependent on the development of specific and effective radiotracers that target biomarkers of disease[4]. The 1,4-dioxa-8-azaspiro[4.5]decane core structure has been identified as a privileged scaffold for high-affinity ligands, particularly for σ₁ receptors[3]. These receptors are overexpressed in a variety of human cancer cell lines and are involved in cellular signaling and stress responses, making them attractive targets for diagnostic imaging and therapy[2].

The addition of a benzaldehyde functional group to this scaffold provides a versatile chemical handle for further conjugation or for studying specific interactions with biological targets. Labeling this class of molecules with Fluorine-18 allows for the non-invasive assessment of receptor density, pharmacokinetics, and target engagement of potential therapeutics.

This application note is designed for researchers in radiopharmaceutical sciences and drug development. It explains the causality behind the chosen synthetic and radiolabeling strategy, providing a self-validating protocol that integrates synthesis, purification, and stringent quality control.

Principle of the Radiolabeling Method

The selected strategy is a one-step nucleophilic substitution (Sₙ2) reaction. This method is favored for its reliability, high radiochemical yields, and amenability to automation[6]. The core principle involves the displacement of a good leaving group, in this case, a tosylate (-OTs), from an alkyl chain by the radioactive [¹⁸F]fluoride ion.

Causality behind Experimental Choices:

  • Nucleophilic [¹⁸F]Fluoride: We use no-carrier-added [¹⁸F]fluoride produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron[6]. This provides the high specific activity necessary to image low-density targets like receptors without causing mass-effect pharmacological interference.

  • Precursor Design: The precursor is designed with a tosylate leaving group. Tosylates are ideal for Sₙ2 reactions because they are stable during precursor synthesis and storage, yet highly reactive towards nucleophiles like fluoride under controlled heating[9].

  • Reaction Conditions: The reaction is performed in an anhydrous aprotic polar solvent (e.g., acetonitrile) to maximize the nucleophilicity of the fluoride ion. A phase-transfer catalyst system, typically Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃), is essential. K₂CO₃ acts as a base, while K₂₂₂ chelates the potassium ion (K⁺), liberating a "naked," highly reactive [¹⁸F]fluoride anion for the substitution reaction.

cluster_precursor Precursor Synthesis (Offline) cluster_radiosynthesis Automated Radiosynthesis (Hot Cell) Precursor Precursor 8-(4-((2-tosyloxy)ethoxy)benzyl) -1,4-dioxa-8-azaspiro[4.5]decane Reaction Nucleophilic Substitution (110°C, 10 min) Precursor->Reaction 3. Add Precursor F18 [¹⁸F]Fluoride (from Cyclotron Target Water) Drying Azeotropic Drying (K₂CO₃, K₂₂₂, Acetonitrile) F18->Drying 1. Trapping & Elution Drying->Reaction 2. Anhydrous [K/K₂₂₂]⁺[¹⁸F]F⁻ complex Purification Semi-Prep HPLC Purification Reaction->Purification 4. Quench & Inject Formulation Final Formulation (Saline, EtOH, Sterile Filtration) Purification->Formulation 5. Collect Fraction FinalProduct [¹⁸F]Radiotracer for Injection Formulation->FinalProduct R1 1,4-Dioxa-8- azaspiro[4.5]decane I1 Intermediate 1 (Reductive Amination Product) R1->I1 R2 4-Hydroxy- benzaldehyde R2->I1 R3 Ethylene Glycol Ditosylate I2 Intermediate 2 (Alkylation Product) R3->I2 I1->I2  K₂CO₃,  DMF S2 Step 2: Williamson Ether Synthesis P Final Precursor (Tosylated Product) I2->P  Purification  (Chromatography) S3 Step 3: Purification S1 Step 1: Reductive Amination

Sources

Topic: A Prospective Approach to the Application of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde in Tumor Imaging Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide

Introduction and Rationale

The pursuit of precision in oncology necessitates the development of novel imaging agents capable of delineating tumor margins, reporting on therapeutic efficacy, and illuminating tumor biology. The selection of a core chemical scaffold is a critical first step in the design of such agents. 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde is an intriguing, yet underexplored, candidate for this purpose.

Its structure is notable for two key features:

  • A Reactive Benzaldehyde Moiety: The aldehyde functional group is a versatile chemical handle for bioconjugation. It can readily react with primary amines, hydrazides, and other nucleophiles to form stable linkages, allowing for the covalent attachment of reporter moieties (e.g., fluorophores, radiometal chelators) or tumor-targeting ligands (e.g., peptides, antibodies).

  • A Ketal-Protected Piperidine Ring: The 1,4-Dioxa-8-azaspiro[4.5]decane group is essentially a piperidine ring where the 4-ketone is protected as a cyclic ketal. Piperidine scaffolds are prevalent in medicinal chemistry and are known to impart favorable pharmacokinetic properties. The spirocyclic nature of this particular scaffold may confer a unique conformational rigidity and metabolic stability profile, which are desirable attributes for an in vivo imaging agent.

This guide outlines a hypothetical, yet plausible, research and development workflow to transform this simple building block into a functional optical imaging probe for preclinical tumor research.

cluster_0 Scaffold: this compound cluster_1 Key Functional Groups cluster_2 Conjugation & Probe Assembly Scaffold Core Scaffold Aldehyde Benzaldehyde (Reactive Handle) Scaffold->Aldehyde Spirocycle Spirocyclic Amine (Pharmacokinetic Modulator) Scaffold->Spirocycle Probe Final Imaging Probe Aldehyde->Probe Covalent Linkage (Reductive Amination) Reporter Reporter Moiety (e.g., NIR Fluorophore) Reporter->Probe Targeting Targeting Ligand (e.g., RGD Peptide) Targeting->Probe

Caption: Conceptual workflow for utilizing the scaffold.

Part 1: Synthesis of a Near-Infrared (NIR) Imaging Probe

To transform the scaffold into an imaging agent, we propose its conjugation to an amine-functionalized near-infrared (NIR) fluorophore, such as Cyanine7-NH2 (Cy7-NH2). NIR imaging (700-900 nm) is highly advantageous for in vivo studies due to reduced tissue autofluorescence and deeper photon penetration. The proposed reaction is a one-pot reductive amination, which is a robust and widely used bioconjugation strategy.

Protocol 1: Synthesis of Scaffold-Cy7 Probe

Objective: To covalently link this compound to an amine-functionalized NIR fluorophore.

Materials:

  • This compound (Scaffold)

  • Cyanine7-amine (Cy7-NH2)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Reverse-phase C18 HPLC column

Procedure:

  • Reactant Preparation: In a dry, nitrogen-flushed vial, dissolve the Scaffold (1.2 equivalents) in a minimal amount of anhydrous DMF. In a separate vial, dissolve Cy7-NH2 (1.0 equivalent) in anhydrous DCM.

  • Initial Reaction (Schiff Base Formation): Transfer the Scaffold solution to the Cy7-NH2 solution. Stir the mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to observe the formation of the intermediate imine (Schiff base).

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent ideal for this transformation.

  • Reaction Completion: Allow the reaction to proceed overnight at room temperature under a nitrogen atmosphere.

  • Quenching and Workup: Quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure (rotoevaporation).

  • Purification: Re-dissolve the crude residue in a DMF/water mixture. Purify the target compound using preparative reverse-phase HPLC with a gradient of water (with 0.1% TFA) and ACN (with 0.1% TFA).

  • Characterization: Collect the fractions corresponding to the product peak. Confirm the identity and purity of the final Scaffold-Cy7 probe using High-Resolution Mass Spectrometry (HRMS) and analyze its photophysical properties (absorption and emission maxima) using a UV-Vis spectrophotometer and a fluorometer.

Scaffold Scaffold-CHO Imine Schiff Base Intermediate Scaffold->Imine + Stir @ RT Fluorophore Fluorophore-NH2 Fluorophore->Imine + Stir @ RT Probe Final Probe (Scaffold-CH2-NH-Fluorophore) Imine->Probe + Stir Overnight STAB NaBH(OAc)3 (STAB) STAB->Probe + Stir Overnight

Caption: Reaction scheme for reductive amination.

Part 2: Preclinical Evaluation of the Imaging Probe

Once synthesized and characterized, the probe must undergo rigorous preclinical evaluation to assess its safety, efficacy, and biodistribution.

Protocol 2: In Vitro Characterization

Objective: To assess the cytotoxicity and cellular uptake of the Scaffold-Cy7 probe in a relevant cancer cell line.

Cell Line Selection: Choose a cancer cell line relevant to the intended imaging target. For a non-targeted probe, a common line like MDA-MB-231 (human breast cancer) or U87-MG (human glioblastoma) can be used to assess general uptake characteristics.

A. Cytotoxicity Assay (CCK-8/MTT):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Probe Incubation: Prepare serial dilutions of the Scaffold-Cy7 probe in complete cell culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the probe-containing medium. Include a vehicle control (DMSO or PBS) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Assay: Add CCK-8 or MTT reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration). A high IC50 value indicates low cytotoxicity.

B. Cellular Uptake & Localization (Confocal Microscopy):

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Probe Incubation: Treat the cells with a non-toxic concentration of the Scaffold-Cy7 probe (e.g., 5-10 µM) for various time points (e.g., 30 min, 2h, 6h).

  • Staining: Wash the cells with PBS. To visualize the nucleus and cell membrane, co-stain with Hoechst 33342 (blue) and Wheat Germ Agglutinin (WGA) conjugated to a green fluorophore, respectively.

  • Imaging: Wash again with PBS and add fresh medium or mounting medium. Image the cells using a confocal laser scanning microscope. Acquire images in the channels for Hoechst (DAPI channel), WGA (FITC channel), and Scaffold-Cy7 (Cy7 channel).

  • Analysis: Overlay the images to determine the subcellular localization of the probe (e.g., cytoplasm, mitochondria, nucleus).

Protocol 3: In Vivo Tumor Imaging and Biodistribution

Objective: To evaluate the probe's ability to accumulate in tumors in a living animal model and to quantify its distribution across major organs.

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude) bearing subcutaneous xenografts of the chosen cancer cell line. Tumors should reach a palpable size (e.g., 100-150 mm³) before imaging. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

A. In Vivo Optical Imaging:

  • Probe Administration: Administer the Scaffold-Cy7 probe (e.g., 10 nmol in 100 µL of saline) via intravenous (tail vein) injection.

  • Imaging: Anesthetize the mouse (e.g., with isoflurane) and place it in an in vivo imaging system (IVIS) or similar device.

  • Acquisition: Acquire fluorescence images at multiple time points post-injection (e.g., 1h, 4h, 8h, 24h, 48h). Use appropriate excitation and emission filters for the Cy7 fluorophore.

  • Analysis: Draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor area (e.g., muscle). Quantify the average radiant efficiency in these ROIs to calculate the tumor-to-background ratio (TBR) over time.

B. Ex Vivo Biodistribution:

  • Euthanasia and Organ Harvest: At the final imaging time point (e.g., 24h or 48h), euthanize the mice according to approved protocols.

  • Organ Collection: Immediately dissect and collect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Ex Vivo Imaging: Arrange the collected tissues in a petri dish and image them using the in vivo imaging system to visually confirm probe accumulation.

  • Quantification: Weigh each tissue sample. The fluorescence intensity of each organ can be quantified from the ex vivo image and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Uptake Cellular Uptake (Confocal Microscopy) Xenograft Tumor Xenograft Model Establishment IVIS In Vivo Imaging (TBR Calculation) Xenograft->IVIS Probe Injection Biodistribution Ex Vivo Biodistribution (%ID/g Analysis) IVIS->Biodistribution Terminal Timepoint Probe Synthesized Scaffold-Cy7 Probe Probe->Cytotoxicity Probe->Uptake

Experimental design for evaluating the in vitro efficacy of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Experimental Design for Evaluating the In Vitro Efficacy of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the preclinical in vitro evaluation of novel compounds derived from the this compound scaffold. We present a tiered, logical workflow—from initial cytotoxicity screening to apoptosis and cell cycle analysis—designed to characterize the bioactivity of these analogs. Each section details not only the step-by-step protocols but also the underlying scientific rationale, ensuring that researchers can generate robust, reproducible, and meaningful data for hit-to-lead optimization.

Introduction: The Scientific Rationale

The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a privileged scaffold in medicinal chemistry. Analogs built on this framework have shown significant biological activity, including high affinity for σ1 receptors, which are implicated in various cancers.[1] The exploration of novel benzaldehyde analogs of this scaffold is a rational approach in the search for new therapeutic agents, particularly in oncology.[2]

Effective drug discovery hinges on a systematic and logical evaluation process.[3][4] High-throughput in vitro cell-based assays are the cornerstone of this process, offering a cost-effective, scalable, and reproducible means to screen compound libraries and elucidate mechanisms of action.[5][6] This document outlines a validated workflow to assess the anticancer potential of this specific compound class, moving from broad phenotypic effects (cytotoxicity) to more specific cellular responses (apoptosis and cell cycle arrest).

Part 1: Pre-Experimental Design & Compound Management

A well-designed experiment minimizes variability and ensures that the results are reliable.[7] Before initiating any cell-based assay, two factors are critical: compound handling and cell line selection.

  • Compound Handling & Solubilization: The test compounds must be fully solubilized to ensure accurate and reproducible concentrations in the cell culture medium. Dimethyl sulfoxide (DMSO) is the most common solvent.

    • Insight: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions should be made in cell culture medium to ensure the final DMSO concentration in the wells is non-toxic to the cells, typically ≤0.5%. Always include a "vehicle control" (medium with the same final DMSO concentration as the treated wells) in every experiment to account for any solvent-induced effects.

  • Cell Line Selection: The choice of cell line is paramount and depends on the therapeutic hypothesis.[8] For a broad anticancer screen, a panel of cell lines from different tissue origins (e.g., breast, lung, colon) is recommended.

    • Insight: Consider using well-characterized cancer cell lines such as HeLa (cervical cancer), K-562 (erythroleukemia), or CT26 (colon carcinoma), as these have been used to evaluate similar spiro-heterocyclic compounds.[2] Ensure cells are healthy, in the exponential growth phase, and have a low passage number to maintain physiological consistency.[8]

Part 2: A Tiered Assay Approach

The experimental workflow is designed as a funnel, starting with a broad primary screen to identify active compounds and progressing to more detailed secondary assays to characterize their mode of action.

Caption: Tiered workflow for evaluating novel compounds.

Tier 1 Protocol: Cell Viability & Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[9][10][11] Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt (MTT) into a purple formazan product.[12] The amount of formazan is directly proportional to the number of living cells.[9]

Protocol 2.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the benzaldehyde analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[12][13]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the control wells.[9]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[9][13]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.[11][13]

Data Analysis: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits a biological process by 50%.[14] It is a key measure of a compound's potency.

  • Normalize Data: Convert absorbance values to percentage viability relative to the vehicle control (100% viability).

  • Curve Fitting: Plot percent viability versus the log of the compound concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to generate a sigmoidal dose-response curve.[15][16]

  • Calculate IC50: The IC50 value is determined from the fitted curve.[14][15] Software such as GraphPad Prism is commonly used for this analysis.[15]

Parameter Description Example Value
Top Plateau Maximum % Viability (should be ~100)100.2
Bottom Plateau Minimum % Viability5.6
Log(IC50) Log of the compound concentration at 50% inhibition-5.3 (Molar)
IC50 Molar concentration that inhibits viability by 50%5 µM
HillSlope Steepness of the curve-1.1
Goodness of fit0.992
Tier 2 Protocol: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

If a compound reduces cell viability, the next logical step is to determine if it does so by inducing apoptosis (programmed cell death). Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[17][18][19]

Protocol 2.2: Caspase-Glo® 3/7 Assay

  • Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat with compounds at concentrations around their IC50 values (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., Staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[18][20]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[18]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.[18]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Caption: Caspase-3/7 assay principle.

Tier 3 Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

Compounds can also exert their cytotoxic effects by causing cell cycle arrest, preventing cells from proliferating. Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol 2.3: Cell Cycle Analysis

  • Cell Culture & Treatment: Culture cells in 6-well plates and treat with the compounds of interest (at their IC50 concentrations) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[21][22] Incubate on ice for at least 30 minutes. Cells can be stored in ethanol at 4°C for several weeks.[21][23]

  • Staining: Pellet the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[21]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[21]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.[22] Use doublet discrimination gating to exclude cell clumps.[22] The PI fluorescence is typically detected in the FL-2 or FL-3 channel.

Data Analysis: Cell Cycle Distribution

Cell Cycle Phase DNA Content Expected % in Control Example % in Treated Interpretation
Sub-G1 < 2n< 5%25%Increase indicates apoptosis (DNA fragmentation)
G0/G1 2n50-60%70%Accumulation indicates G1 arrest
S > 2n, < 4n20-30%10%Decrease indicates block before S phase
G2/M 4n10-20%15%Accumulation would indicate G2/M arrest

Conclusion & Future Directions

This structured, multi-tiered approach provides a robust method for the initial in vitro characterization of this compound analogs. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can efficiently identify promising lead compounds. Analogs demonstrating potent IC50 values and a clear mechanism of action (e.g., inducing a high rate of apoptosis or a specific cell cycle arrest) should be prioritized for further mechanistic studies, such as target identification, pathway analysis (e.g., Western blotting for key signaling proteins), and eventual progression to in vivo efficacy models.[24]

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BenchSci. [Link]

  • 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Iowa Flow Cytometry Facility. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine Flow Cytometry Core Facility. [Link]

  • IC50. Wikipedia. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH. [Link]

  • In vitro and in vivo testing of new compounds. Oxford Academic. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Truly Effective Cell Assay Design. a4cell. [Link]

  • The Role Of in vitro Testing In Drug Development. Pion Inc. [Link]

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PubMed Central. [Link]

  • 3D Cell Based Assays: Tips for Success. Biocompare. [Link]

  • In Vitro Pharmacology. QIMA Life Sciences. [Link]

  • Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. [Link]

  • Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. ResearchGate. [Link]

Sources

Application Notes and Protocols: A Tiered Approach to Assessing Blood-Brain Barrier Permeability of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, CNS Drug Discovery

Introduction

The blood-brain barrier (BBB) represents a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, semipermeable border of endothelial cells prevents the passage of most small-molecule drugs from the circulating blood into the brain.[1][2][3] Consequently, the early and accurate assessment of a compound's ability to cross the BBB is a critical step in the drug discovery pipeline, significantly reducing attrition rates in later, more costly stages of development.[4] This guide provides a comprehensive, tiered strategy for evaluating the BBB permeability of a promising class of compounds: 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde derivatives. The spirocyclic nature of this scaffold has been suggested to confer favorable properties of lipophilicity and permeability, making these compounds intriguing candidates for CNS drug development.[5]

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a multi-faceted assessment of BBB permeability. We will progress from rapid, high-throughput in silico and in vitro screens to more physiologically relevant, lower-throughput in vivo methodologies.

The Logic of a Tiered Permeability Assessment

A tiered approach to assessing BBB permeability is a strategic imperative in drug discovery. It allows for the efficient screening of a large number of compounds in the initial stages, with progressively more resource-intensive and biologically complex assays reserved for the most promising candidates. This conserves resources and provides a more holistic understanding of a compound's potential.

tiered_approach cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic In Vitro Assays cluster_2 Tier 3: Preclinical In Vivo Validation in_silico In Silico & Physicochemical Profiling pampa PAMPA-BBB Assay in_silico->pampa Initial Filter cell_based Cell-Based Assays (MDCK-MDR1, Caco-2) pampa->cell_based Promising Candidates in_situ In Situ Brain Perfusion cell_based->in_situ Lead Candidates in_vivo In Vivo Microdialysis & PK/PD in_situ->in_vivo Final Validation

Caption: A tiered workflow for assessing BBB permeability.

Tier 1: Foundational Screening - In Silico and Physicochemical Profiling

The journey to understanding a compound's BBB permeability begins with an evaluation of its fundamental physicochemical properties. These characteristics are powerful predictors of passive diffusion, a primary mechanism for small molecules to cross the BBB.[2][6]

Physicochemical Determinants of BBB Permeability

Several key parameters provide a first-pass indication of a compound's potential to cross the BBB:

  • Lipophilicity (LogP/LogD): A delicate balance is required. While a certain degree of lipophilicity is necessary to partition into the lipid membranes of the BBB endothelial cells, excessive lipophilicity can lead to non-specific binding to plasma proteins and other tissues, reducing the free fraction available to cross the BBB.[6]

  • Molecular Weight (MW): Smaller molecules generally exhibit better BBB penetration. A molecular weight of less than 400-500 Daltons is often considered favorable.[6][7]

  • Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors is preferable, as this reduces the polarity of the molecule.[1][6]

  • Polar Surface Area (PSA): TPSA is a strong predictor of BBB permeation. A lower PSA is generally associated with better brain penetration.[8]

In Silico Prediction: Lipinski's Rule of Five and Beyond

Lipinski's "Rule of Five" provides a foundational set of guidelines for oral bioavailability and can be adapted for CNS drug candidates.[9][10][11] For CNS-active compounds, more stringent criteria are often applied, sometimes referred to as the "Rule of CNS."[7][12]

ParameterLipinski's Rule of Five[9]CNS Drug-Likeness (General Guideline)[7]
Molecular Weight < 500 Da< 400 Da
LogP < 5< 5
Hydrogen Bond Donors ≤ 5≤ 3
Hydrogen Bond Acceptors ≤ 10≤ 7

Note: These are guidelines, and exceptions exist, particularly for compounds that utilize active transport mechanisms.

Tier 1 Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular permeation across the BBB.[13][14][15] It is a cost-effective initial screen to rank-order compounds based on their passive permeability.[16][17]

Principle

A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane. The test compound is added to the donor well, and its diffusion across the lipid membrane into the acceptor well is measured over time.

Protocol: PAMPA-BBB
  • Preparation of the PAMPA Plate:

    • Gently dispense 5 µL of the artificial membrane solution (e.g., 1% lecithin in dodecane or a commercial porcine brain lipid solution) onto the membrane of each well of the donor plate.[16]

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivatives in DMSO (e.g., 10 mM).

    • Dilute the stock solution to the final working concentration (e.g., 10 µM) in a buffer of 1X PBS at pH 7.4 with 5% DMSO.[16]

  • Assay Execution:

    • Add 300 µL of the buffer to the acceptor plate wells.

    • Add 150 µL of the diluted compound solution to the donor plate wells.

    • Carefully place the donor plate into the acceptor plate, creating a "sandwich."

    • Incubate the plate assembly in a moist chamber for 10-20 hours at room temperature.[16]

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells, as well as a reference well containing the initial concentration, using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [ -ln(1 - CA/Ceq) ] / [ A * t * (1/VD + 1/VA) ] Where:

      • CA is the concentration in the acceptor well.

      • Ceq is the equilibrium concentration.

      • A is the filter area.

      • t is the incubation time.

      • VD and VA are the volumes of the donor and acceptor wells, respectively.

Tier 2: In Vitro Cell-Based Assays for Active Transport

While PAMPA-BBB is excellent for assessing passive diffusion, it does not account for the active influx and efflux transporters that are crucial components of the BBB.[2][15] Cell-based assays using immortalized cell lines provide a more physiologically relevant model by expressing these transporters.[18][19]

Choosing the Right Cell Line: MDCK-MDR1 vs. Caco-2
  • MDCK-MDR1: Madin-Darby canine kidney cells transfected to overexpress the human MDR1 gene (P-glycoprotein), a key efflux transporter at the BBB.[20][21][22] This model is particularly useful for identifying compounds that are substrates of P-gp.

  • Caco-2: A human colon adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer with tight junctions, expressing various transporters.[20][21][23] While traditionally used for intestinal absorption, it can also serve as a surrogate for BBB permeability studies.[22][24]

cell_based_assay cluster_0 Transwell Setup cluster_1 Permeability Measurement cluster_2 Efflux Ratio Calculation apical Apical Chamber (Blood Side) membrane Cell Monolayer on Permeable Membrane apical->membrane basolateral Basolateral Chamber (Brain Side) membrane->basolateral A_to_B Apical to Basolateral (Papp A->B) ER Efflux Ratio = (Papp B->A) / (Papp A->B) A_to_B->ER B_to_A Basolateral to Apical (Papp B->A) B_to_A->ER

Caption: Workflow for a cell-based bidirectional permeability assay.

Protocol: Bidirectional Permeability Assay (MDCK-MDR1)
  • Cell Culture:

    • Culture MDCK-MDR1 cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed. This typically takes 3-5 days.[23]

    • Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For A to B permeability: Add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For B to A permeability: Add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification:

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both A to B and B to A directions.

    • Determine the efflux ratio (ER) = Papp(B to A) / Papp(A to B). An ER > 2 generally indicates that the compound is a substrate for an efflux transporter like P-gp.[25]

Tier 3: In Situ and In Vivo Validation

The final tier of assessment involves moving to more complex, physiologically relevant animal models. These studies provide the most accurate measure of BBB permeability but are also the most resource-intensive.

In Situ Brain Perfusion

This technique allows for the precise measurement of the rate of drug uptake into the brain, independent of systemic clearance.[3][26][27]

Principle

The carotid artery of an anesthetized rodent is cannulated, and a perfusate containing the test compound is infused directly into the brain's circulation for a short period.[28][29] The brain is then removed, and the concentration of the compound is measured.

In Vivo Microdialysis

Microdialysis is a powerful technique for measuring the unbound concentration of a drug in the brain's interstitial fluid (ISF) in a freely moving animal.[30][31][32] This provides a direct measure of the concentration of the drug at its target site.

Principle

A microdialysis probe with a semipermeable membrane is stereotactically implanted into a specific brain region.[33][34] A physiological solution is slowly perfused through the probe, allowing for the diffusion of unbound drug from the brain ISF into the dialysate, which is then collected and analyzed.[32]

MethodAdvantagesDisadvantages
In Situ Brain Perfusion - Precise control over perfusate composition.[27] - Measures unidirectional influx. - Good for slowly penetrating compounds.[27]- Invasive, terminal procedure. - Short experimental duration.
In Vivo Microdialysis - Measures unbound drug concentration in the brain ISF.[30][31] - Allows for continuous sampling in awake animals.[32] - Provides pharmacokinetic data.[3]- Technically demanding. - Potential for tissue damage around the probe.[33] - Low recovery for highly lipophilic compounds.

Data Summary and Interpretation

The data gathered from this tiered approach should be compiled and analyzed to build a comprehensive BBB permeability profile for each this compound derivative.

DerivativeMW (Da)cLogPTPSA (Ų)PAMPA Papp (10-6 cm/s)MDCK-MDR1 Efflux RatioIn Vivo Kp,uu
Compound A 3502.86510.21.20.8
Compound B 4204.5805.18.50.05
Compound C 3803.25515.80.91.5

This table presents hypothetical data for illustrative purposes.

Interpretation:

  • Compound A: Shows good potential. It adheres to CNS drug-likeness guidelines, has good passive permeability, and is not a significant efflux substrate. The Kp,uu value suggests good brain penetration.

  • Compound B: Likely a poor CNS candidate. Despite having a reasonable LogP, its higher MW and PSA, coupled with a very high efflux ratio, indicate it is actively removed from the brain. The low Kp,uu confirms this.

  • Compound C: An excellent CNS candidate. It has favorable physicochemical properties, high passive permeability, is not an efflux substrate, and demonstrates high unbound concentration in the brain.

Conclusion

The assessment of blood-brain barrier permeability is a multifaceted challenge that requires a strategic and tiered approach. By systematically progressing from high-throughput in silico and in vitro methods to more complex in vivo studies, researchers can efficiently identify this compound derivatives with the highest potential for successful CNS drug development. This integrated strategy, combining predictive modeling with robust experimental protocols, provides a solid foundation for making informed decisions and advancing the most promising candidates toward clinical evaluation.

References

  • Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs. PubMed. [Link]

  • Physicochemical determinants of blood brain barrier penetrating molecules. RJPT. [Link]

  • Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs. Semantic Scholar. [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central. [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications. [Link]

  • BBB Assay Service. IRBM. [Link]

  • What characteristics of compounds cross the blood-brain barrier?. Patsnap Synapse. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]

  • Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. PubMed. [Link]

  • Analysis of the applicability and use of Lipinski`s rule for central nervous system drugs. ResearchGate. [Link]

  • Tuning Properties for Blood-Brain Barrier (BBB) Permeation: A Statistics-Based Analysis. MDPI. [Link]

  • Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier. PubMed Central. [Link]

  • Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. PubMed. [Link]

  • Central Nervous System Drug Disposition: The Relationship between in Situ Brain Permeability and Brain Free Fraction. CORE. [Link]

  • In Vitro Blood Brain Barrier Permeability Assessment. Visikol. [Link]

  • Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Xeno-Tech. [Link]

  • Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. bioRxiv. [Link]

  • Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate bloo. ResearchGate. [Link]

  • PAMPA Permeability Assay Protocol. Technology Networks. [Link]

  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. PubMed. [Link]

  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. ResearchGate. [Link]

  • Comparing Caco-2 And MDCK Permeability For Oral Absorption Estimations. SlideShare. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. ResearchGate. [Link]

  • Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. ResearchGate. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PubMed Central. [Link]

  • (PDF) Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Methods to assess drug permeability across the blood-brain barrier. Semantic Scholar. [Link]

  • Mastering Lipinski Rules for Effective Drug Development. Bioaccess. [Link]

  • Predicting BBB Permeability of Drugs Using In Vitro Transporter Data. Solvo Biotechnology. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. PubMed Central. [Link]

  • Blood Brain Barrier Permeability Assay Background. Neuromics. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

Sources

Scale-Up Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Detailed Protocol

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, a pivotal building block in contemporary pharmaceutical research. This spirocyclic scaffold is integral to the development of novel therapeutics, including PROTAC (Proteolysis Targeting Chimera) linkers and ligands for sigma-1 (σ1) receptors, which are targets for tumor imaging agents.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability for multigram to kilogram scale production.

Introduction

1,4-Dioxa-8-azaspiro[4.5]decane (CAS No. 177-11-7) is a heterocyclic compound featuring a spiroketal moiety fused to a piperidine ring.[2] Its unique three-dimensional structure and bifunctional nature (a secondary amine and a protected ketone) make it a valuable intermediate in the synthesis of complex drug molecules. The piperidine nitrogen offers a convenient handle for further functionalization, while the ethylene ketal provides a stable protecting group for the 4-keto position of the piperidine ring, which can be deprotected under acidic conditions when required.

The escalating interest in spirocyclic scaffolds in drug discovery, driven by their ability to confer improved physicochemical and pharmacological properties, necessitates reliable and scalable synthetic routes. This application note addresses this need by providing a detailed, validated protocol for the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane via the acid-catalyzed ketalization of 4-piperidone.

Synthetic Strategy: An Overview

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane is achieved through a classical acid-catalyzed ketalization reaction between 4-piperidone and ethylene glycol. The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is continuously removed using a Dean-Stark apparatus. p-Toluenesulfonic acid (p-TSA) is employed as an efficient and cost-effective catalyst for this transformation.

The overall reaction is as follows:

Reaction_Scheme reactant1 4-Piperidone (as hydrochloride monohydrate) conditions p-Toluenesulfonic acid (cat.) Toluene, Reflux (-H2O) reactant2 Ethylene Glycol product 1,4-Dioxa-8-azaspiro[4.5]decane conditions->product Workflow start Start step1 1. Charge Reactor: - 4-Piperidone HCl·H₂O - Ethylene Glycol - p-TSA - Toluene start->step1 step2 2. Assemble Dean-Stark Apparatus step1->step2 step3 3. Heat to Reflux & Collect Water step2->step3 step4 4. Monitor Reaction (TLC/GC-MS) step3->step4 step5 5. Cool Reaction Mixture step4->step5 step6 6. Neutralization & Work-up: - Add NaOH solution - Separate layers step5->step6 step7 7. Extraction with DCM step6->step7 step8 8. Dry & Concentrate Organic Phase step7->step8 step9 9. Purification by Vacuum Distillation step8->step9 end End: Pure 1,4-Dioxa-8- azaspiro[4.5]decane step9->end

Caption: Experimental workflow for the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane.

  • Reactor Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, add 4-piperidone hydrochloride monohydrate (120 g, 0.781 mol), ethylene glycol (97 g, 1.56 mol), p-toluenesulfonic acid monohydrate (7.4 g, 0.039 mol), and toluene (1 L).

  • Dean-Stark Assembly: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Fill the side arm of the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-6 hours). The theoretical amount of water to be collected is approximately 14 mL from the starting material and the reaction.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

  • Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

  • Neutralization and Work-up: In a separate beaker, dissolve sodium hydroxide (32 g, 0.8 mol) in water (200 mL). Carefully add the NaOH solution to the cooled reaction mixture with stirring. The p-toluenesulfonic acid will be neutralized, and the piperidine nitrogen will be deprotonated. Transfer the mixture to a 2 L separatory funnel and allow the layers to separate.

  • Extraction: Separate the aqueous layer and extract it with dichloromethane (3 x 300 mL). Combine all the organic layers (the initial toluene layer and the DCM extracts).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (50 g), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation. The fraction boiling at 108-111 °C at 26 mmHg is collected to yield 1,4-Dioxa-8-azaspiro[4.5]decane as a clear liquid.

Expected Yield and Characterization
  • Yield: 85-95%

  • Appearance: Clear, colorless liquid

  • Boiling Point: 108-111 °C / 26 mmHg * Density: 1.117 g/mL at 20 °C * ¹H NMR (CDCl₃, 400 MHz): δ 3.95 (s, 4H), 2.85 (t, J = 5.6 Hz, 4H), 1.75 (t, J = 5.6 Hz, 4H), 1.65 (s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 108.8, 64.2, 45.9, 35.1.

  • IR (neat, cm⁻¹): 3310 (N-H), 2950, 2880, 1440, 1120 (C-O).

  • MS (EI): m/z 143 (M⁺).

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood by personnel trained in standard laboratory practices. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Piperidone hydrochloride monohydrate: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust. [3][4]* Ethylene Glycol: Harmful if swallowed. May cause damage to organs (kidneys) through prolonged or repeated exposure. [5][6][7][8][9]* p-Toluenesulfonic acid monohydrate: Causes severe skin burns and eye damage. Corrosive. [10][11][12][13][14]Handle with extreme care.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Causes skin irritation.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

  • Sodium Hydroxide: Causes severe skin burns and eye damage. Highly corrosive.

For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical. [3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

Discussion and Field-Proven Insights

Choice of Catalyst: While other acid catalysts such as sulfuric acid or hydrochloric acid can be used, p-toluenesulfonic acid is preferred for scale-up operations due to its solid nature, which makes it easier to handle, and its lower corrosivity compared to mineral acids.

Solvent Selection: Toluene is an excellent solvent for this reaction as it forms a low-boiling azeotrope with water, facilitating its removal. It also has a boiling point high enough to allow for a reasonable reaction rate.

Work-up Procedure: The neutralization step with sodium hydroxide is critical to quench the catalyst and to convert the product from its ammonium salt to the free base, which is soluble in organic solvents. It is important to ensure the aqueous layer is basic (pH > 10) to achieve complete deprotonation.

Purification: Vacuum distillation is a highly effective method for purifying 1,4-Dioxa-8-azaspiro[4.5]decane on a large scale, as it efficiently removes non-volatile impurities and residual solvent. The product's relatively high boiling point makes it amenable to this technique.

Conclusion

The protocol described in this application note provides a reliable, efficient, and scalable method for the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can confidently produce high-purity material for their pharmaceutical research endeavors. The insights into the rationale behind the experimental choices aim to empower users to adapt and optimize the protocol for their specific needs.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethylene glycol. Retrieved from [Link]

  • Chemfax Products Ltd. (2021). Safety Data Sheet: Ethylene Glycol. Retrieved from [Link]

  • Nano. (2005). Ethylene glycol MSDS. Retrieved from [Link]

  • Integra Chemical Company. (n.d.). Safety Data Sheet: p-TOLUENESULFONIC ACID MONOHYDRATE. Retrieved from [Link]

  • BOSS Lubricants. (2018). ETHYLENE GLYCOL SDS Safety Data Sheet. Retrieved from [Link]

  • A.G. Layne. (2017). Safety Data Sheet: Ethylene Glycol. Retrieved from [Link]

  • GTI Laboratory Supplies. (n.d.). Safety Data Sheet: 4-Piperidone monohydrate hydrochloride. Retrieved from [Link]

  • Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. The Journal of Organic Chemistry, 84(17), 11213–11218. [Link]

  • Stoltz, B. M., et al. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. CaltechAUTHORS. [Link]

  • ResearchGate. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. Retrieved from [Link]

  • ACS Publications. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Fischer, S., Wuest, M., & Wuest, F. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]

  • ResearchGate. (2006). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane (4-Piperidone ethylene ketal). Retrieved from [Link]

  • Chemsrc. (n.d.). 4-piperidone ethylene glycol ketal. Retrieved from [Link]

  • Market Publishers. (n.d.). Global Market Report of 1 4-DIOXA-8-AZASPIRO(4.5)DECANE (CAS 42899-11-6). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solid Phase Stepwise Synthesis of Polyethylene Glycol. Retrieved from [Link]

  • MDPI. (n.d.). Formation of Polyethylene Glycol Particles Using a Low-Temperature Supercritical Assisted Atomization Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some Novel Blends of Polylactide with Polylactide-b-Poly (ethylene glycol) Block Copolymers. Retrieved from [Link]

  • Google Patents. (n.d.). CN106749099A - A kind of preparation method of ethylene glycol Piperazine Synthesis by Gas-Solid Catalyzed and catalyst.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.

Introduction

The synthesis of this compound typically involves the coupling of 1,4-Dioxa-8-azaspiro[4.5]decane with an aryl halide, most commonly 4-fluorobenzaldehyde or 4-chlorobenzaldehyde. The two primary synthetic strategies employed are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). Both methods have their merits and potential pitfalls. This guide will address specific issues you might encounter with either approach, helping you to optimize your reaction conditions and achieve a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and problems that may arise during the synthesis.

FAQ 1: My reaction yield is very low. What are the likely causes and how can I improve it?

Low yield is a frequent issue and can stem from several factors, depending on the chosen synthetic route.

For Buchwald-Hartwig Amination:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.

    • Solution: Ensure you are using a high-quality palladium precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4) are often more reliable than traditional sources like Pd(OAc)₂ as they generate the active LPd(0) catalyst more cleanly.[1] If using a Pd(II) source, the presence of the amine or phosphine ligand can aid in the reduction to Pd(0).[1][2] Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the aryl halide and amine.[1]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For the coupling of a secondary cyclic amine like 1,4-Dioxa-8-azaspiro[4.5]decane, bulky, electron-rich phosphine ligands are generally preferred. RuPhos is often a good choice for secondary amines.[1] Screening a few different ligands, such as XPhos or BrettPhos, can help identify the optimal one for your specific substrate combination.

  • Incorrect Base Selection: The base plays a crucial role in the deprotonation of the amine.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] However, the aldehyde functional group can be sensitive to strong bases. If you observe side reactions involving the aldehyde, consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which may require higher reaction temperatures.[1][3] The choice of base can also be solvent-dependent.[4]

  • Poor Substrate Reactivity: If you are using 4-chlorobenzaldehyde, it is generally less reactive than 4-fluorobenzaldehyde or 4-bromobenzaldehyde in Buchwald-Hartwig couplings.[1]

    • Solution: For less reactive aryl chlorides, using bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[1] If possible, switching to the corresponding aryl bromide or iodide can significantly improve the reaction rate and yield.

For Nucleophilic Aromatic Substitution (SNAr):

  • Insufficient Activation of the Aromatic Ring: The SNAr reaction relies on the aromatic ring being electron-deficient to be susceptible to nucleophilic attack. The aldehyde group provides some activation, but it may not be sufficient for efficient reaction with a secondary amine.

    • Solution: The reaction is typically more facile with 4-fluorobenzaldehyde than with 4-chlorobenzaldehyde, as fluorine is a better activating group for SNAr.[5] If using a less reactive aryl halide, increasing the reaction temperature and using a polar aprotic solvent like DMSO or DMF can help to drive the reaction forward.

  • Competitive Side Reactions: The aldehyde group can undergo side reactions under the basic conditions often required for SNAr.

    • Solution: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Carefully control the reaction temperature to minimize decomposition of the starting material and product.

FAQ 2: I am observing significant amounts of side products. How can I identify and minimize them?

The formation of side products can complicate purification and reduce the yield of your desired product.

Common Side Products in Buchwald-Hartwig Amination:

  • Hydrodehalogenation: The aryl halide is reduced to benzaldehyde.

    • Cause: This can be a significant side reaction, especially with palladium catalysts.[6][7] It is often promoted by certain catalyst systems and reaction conditions.

    • Solution: Optimizing the catalyst and ligand can minimize hydrodehalogenation. Using a well-defined precatalyst can sometimes suppress this side reaction. Additionally, ensuring an inert atmosphere and using anhydrous solvents is crucial.

  • Homocoupling: Dimerization of the aryl halide (to form 4,4'-biphenyldicarboxaldehyde) or the amine.

    • Cause: This can be promoted by certain reaction conditions and catalyst systems.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[1]

Potential Side Reactions in Both Methods:

  • Reactions involving the Aldehyde Group: Under basic conditions, the aldehyde can undergo reactions such as aldol condensation or Cannizzaro reaction, especially at elevated temperatures.

    • Solution: Use the mildest possible base and the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged reaction times.

  • Hydrolysis of the Ketal: The 1,4-dioxaspiro[4.5]decane moiety is a ketal protecting group for 4-piperidone. While generally stable under basic conditions, it can be hydrolyzed under acidic conditions.

    • Solution: Ensure your reaction and work-up conditions remain basic or neutral. Avoid acidic quenches or extractions until the final purification steps. The synthesis of the parent 1,4-Dioxaspiro[4.5]decan-8-one often involves acidic deketalization, highlighting the sensitivity of this group to acid.[8][9]

FAQ 3: I am having difficulty purifying my product. What are the best practices?

Purification of the final product can be challenging due to the presence of catalyst residues, ligand oxides, and side products.

  • Removal of Palladium Catalyst and Ligand Byproducts:

    • Filtration: After the reaction is complete, filtering the reaction mixture through a pad of Celite can help to remove some of the insoluble palladium species.[10]

    • Column Chromatography: This is the most common method for purifying the final product. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The polarity of the eluent can be adjusted based on the TLC analysis of the crude reaction mixture.

    • Aqueous Wash: An aqueous wash of the organic layer with a solution of ammonium chloride or dilute HCl (if the product is stable to mild acid) can sometimes help to remove the amine-based ligands. A subsequent wash with a solution of sodium sulfide can help to precipitate residual palladium.

  • Separating from Starting Materials and Side Products:

    • TLC Analysis: Before attempting a large-scale purification, it is essential to perform a thorough TLC analysis to determine an appropriate solvent system for column chromatography that provides good separation between the product, starting materials, and major side products.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure material.

Experimental Protocols

Below are generalized experimental protocols for the two main synthetic routes. These should be considered as starting points and may require optimization for your specific setup and reagents.

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline for the palladium-catalyzed coupling of 1,4-Dioxa-8-azaspiro[4.5]decane with an aryl halide.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add aryl halide, Pd precatalyst, ligand, and base to an oven-dried flask. inert 2. Evacuate and backfill with inert gas (e.g., Argon). reagents->inert solvents 3. Add anhydrous, degassed solvent and 1,4-Dioxa-8-azaspiro[4.5]decane. inert->solvents heat 4. Heat the reaction mixture with stirring for the specified time. solvents->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature and filter through Celite. monitor->cool extract 7. Perform aqueous work-up and extract with an organic solvent. cool->extract purify 8. Purify by column chromatography. extract->purify

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

  • 4-Fluorobenzaldehyde (or other suitable aryl halide)

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • Palladium precatalyst (e.g., Pd₂(dba)₃, or a palladacycle like G3-XPhos)

  • Phosphine ligand (e.g., RuPhos, XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), palladium precatalyst (1-5 mol%), ligand (1.2-6 mol%), and base (1.4-2.0 eq.) under an inert atmosphere (e.g., in a glovebox).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the 1,4-Dioxa-8-azaspiro[4.5]decane (1.1-1.5 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction Parameters Table:

ParameterRecommended ConditionRationale
Aryl Halide 4-Fluorobenzaldehyde or 4-BromobenzaldehydeHigher reactivity compared to 4-chlorobenzaldehyde.
Pd Precatalyst G3-XPhos (1-2 mol%) or Pd₂(dba)₃ (2-5 mol%)Modern precatalysts offer better efficiency and reliability.[1]
Ligand RuPhos or XPhos (2.4-10 mol%)Bulky, electron-rich ligands are effective for coupling secondary amines.[1]
Base NaOtBu (1.5 eq.) or Cs₂CO₃ (2.0 eq.)Strong, non-nucleophilic base is generally effective; weaker base for sensitive substrates.[1][3]
Solvent Toluene or 1,4-DioxaneCommon solvents for Buchwald-Hartwig reactions.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable time.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the SNAr reaction between 1,4-Dioxa-8-azaspiro[4.5]decane and 4-fluorobenzaldehyde.

Workflow Diagram:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add 4-fluorobenzaldehyde, 1,4-Dioxa-8- azaspiro[4.5]decane, and base to a flask. solvent 2. Add a polar aprotic solvent. reagents->solvent heat 3. Heat the reaction mixture with stirring. solvent->heat monitor 4. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 5. Cool to room temperature and pour into water. monitor->cool extract 6. Extract the product with an organic solvent. cool->extract purify 7. Purify by column chromatography. extract->purify

Sources

Identifying and minimizing byproducts in the synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related compounds. Our goal is to provide in-depth, actionable insights to help you identify and minimize byproduct formation, thereby improving yield, purity, and overall process efficiency.

Overview of Synthetic Strategies & Mechanistic Considerations

The target molecule is typically synthesized via a carbon-nitrogen (C-N) bond formation reaction, coupling the secondary amine of 1,4-Dioxa-8-azaspiro[4.5]decane with an activated benzaldehyde derivative, most commonly 4-fluorobenzaldehyde or 4-chlorobenzaldehyde. Two primary synthetic strategies are prevalent:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile cross-coupling reaction that utilizes a palladium catalyst with specialized phosphine ligands to couple aryl halides with amines.[1][2][3] It is often the method of choice due to its broad functional group tolerance and high efficiency.

  • Nucleophilic Aromatic Substitution (SNAr): This method relies on the activation of the aryl halide by strongly electron-withdrawing groups (like the aldehyde, -CHO) to facilitate direct attack by the amine nucleophile.[4][5][6] While it avoids the use of a metal catalyst, it often requires harsher conditions (higher temperatures, strong bases) and is highly dependent on the electronic properties of the aryl halide.[7][8]

Understanding the mechanisms of these reactions is crucial for troubleshooting, as the primary byproducts often arise from predictable side reactions within the catalytic cycle or the reaction pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Issue 1: Low or No Product Formation

Q: My reaction has stalled, and TLC/LC-MS analysis shows mostly unreacted starting materials. What are the likely causes?

A: This is a common issue that can typically be traced back to catalyst deactivation, insufficient reaction conditions, or poor reagent quality.

  • For Buchwald-Hartwig Reactions:

    • Incorrect Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.[10] The base's role is to deprotonate the amine, facilitating its coordination to the palladium center.[10] Using a weaker base or one that is not sufficiently anhydrous can halt the reaction.

    • Solvent Quality: Anhydrous, degassed solvents are essential. Toluene and dioxane are common choices. The presence of water can lead to catalyst decomposition and competing side reactions like hydrodehalogenation.[11]

  • For SNAr Reactions:

    • Insufficient Activation: The aldehyde group on 4-fluorobenzaldehyde provides moderate activation. If the reaction is sluggish, higher temperatures or a more polar aprotic solvent (like DMSO or DMF) may be required to facilitate the formation of the Meisenheimer complex intermediate.[5]

    • Base Strength: A strong base is needed to deprotonate the amine or to act as a halide scavenger. Potassium carbonate (K₂CO₃) or an excess of a tertiary amine like triethylamine (TEA) is often used. Ensure the base is sufficiently strong and dry.

Issue 2: Significant Byproduct Formation

Q: I've isolated my product, but the yield is low, and I see several significant byproducts in my NMR and Mass Spec data. What are they and how can I prevent them?

A: Byproduct formation is the most common challenge. The table below summarizes the most likely impurities, their origin, and strategies for their minimization.

Byproduct Name Structure Typical Analytical Signature (Mass Spec) Probable Cause & Mechanism Minimization Strategy
Benzaldehyde C₇H₆O (MW: 106.12)[M+H]⁺ = 107.1Hydrodehalogenation: A common side reaction in Pd-catalyzed couplings where the aryl halide is reduced. It occurs via β-hydride elimination from a palladium-amide intermediate or reaction with Pd-hydride species.[1][12][13]Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which favor reductive elimination of the product over side reactions.[2] Ensure anhydrous conditions.
4,4'-Diformylbiphenyl C₁₄H₁₀O₂ (MW: 210.23)[M+H]⁺ = 211.2Homocoupling: Reductive coupling of two molecules of the aryl halide. This can be promoted by certain Pd(0) species, especially at higher temperatures or if the amine coupling is slow.Use a lower reaction temperature if possible. Ensure a proper ligand-to-palladium ratio.
Bis-(4-formylphenyl)amine C₁₄H₁₁NO₂ (MW: 225.24)[M+H]⁺ = 226.2Double Arylation: If the starting amine is contaminated with primary amines (e.g., piperazine), or under certain conditions, double arylation can occur.Ensure high purity of the 1,4-Dioxa-8-azaspiro[4.5]decane starting material.
4-Hydroxybenzaldehyde C₇H₆O₂ (MW: 122.12)[M+H]⁺ = 123.1Hydrolysis: Can occur during SNAr if using a hydroxide base or if significant water is present in the reaction, leading to substitution of the halide by hydroxide.[11]For SNAr, use non-hydroxide bases like K₂CO₃. For all reactions, use anhydrous solvents and reagents.
Q: My crude ¹H NMR is complex. How can I confirm the presence of these specific byproducts?

A:

  • Benzaldehyde: Look for a characteristic singlet for the aldehydic proton around 10 ppm and aromatic signals between 7.5-7.9 ppm, but lacking the signals from the spirocycle.

  • 4,4'-Diformylbiphenyl: Expect two distinct doublets in the aromatic region (an AA'BB' system) and a sharp singlet for the two equivalent aldehydic protons. The integration will be different from your product.

  • LC-MS is your best tool. Compare the observed m/z values in your crude sample against the expected masses of the byproducts listed in the table.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.6 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-fluorobenzaldehyde (1.0 equivalent), 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 equivalents), and anhydrous, degassed toluene.

  • Reaction: Stir the mixture at 80-100 °C and monitor by TLC or LC-MS until the 4-fluorobenzaldehyde is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by crystallization.

Workflow: Troubleshooting Byproduct Formation

The following diagram outlines a logical workflow for diagnosing and addressing common issues in the synthesis.

G cluster_0 Problem Identification cluster_1 Diagnosis & Action cluster_2 Corrective Measures Start Low Yield or High Impurity Profile Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Analyze Identify Identify Major Impurity Analyze->Identify Unreacted Unreacted Starting Material Identify->Unreacted [Aryl Halide Present] Hydrodehalogenation Hydrodehalogenation (Benzaldehyde byproduct) Identify->Hydrodehalogenation [Benzaldehyde Detected] Homocoupling Homocoupling (Biphenyl byproduct) Identify->Homocoupling [Biphenyl Detected] Other Other Byproducts Identify->Other [Other Peaks] Action1 Check Catalyst/Ligand Quality Increase Temperature/Time Verify Base Stoichiometry Unreacted->Action1 Action2 Improve Inert Atmosphere Use Bulky Ligand (e.g., XPhos) Ensure Anhydrous Conditions Hydrodehalogenation->Action2 Action3 Lower Reaction Temperature Adjust Pd/Ligand Ratio Check Reagent Purity Homocoupling->Action3 Action4 Consult Literature for Specific Impurities of Chosen Reaction Other->Action4

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Buchwald–Hartwig amination - Wikipedia. Provides a comprehensive overview of the reaction mechanism, including common side reactions like hydrodehalogenation. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Discusses strategies to overcome the hydrodehalogenation side reaction. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 132(44), 15914-15917. Highlights the challenges of using water and hydroxide bases in palladium-catalyzed aminations, which can lead to hydroxylation byproducts. [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. Details the suppression of Pd-hydride mediated hydrodehalogenation. [Link]

  • Lipshutz, B. H., et al. (2014). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 16(10), 2794-2797. Describes β-hydride elimination as an undesired pathway leading to hydrodehalogenated arenes. [Link]

  • Mann, G., & Hartwig, J. F. (1996). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry, 61(21), 7230-7231. Mentions the formation of reduced arenes as major byproducts in certain amination reactions. [Link]

  • Organic Chemistry Reaction Portal. (2011). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Details the mechanism and role of various components, including the base, in the reaction. [Link]

  • Engle, K. M., & Blackmond, D. G. (2015). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 137(33), 10682-10694. Discusses the in-situ oxidation of phosphine ligands to mono-oxides, which can alter catalytic activity. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Explains the mechanism of SNAr reactions, including the formation of the intermediate carbanion (Meisenheimer complex). [Link]

  • Fischer, S., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. Describes the synthesis and application of derivatives of the target molecule's core structure. [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! A video tutorial explaining the catalytic cycle and the role of bulky, electron-rich phosphine ligands. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Provides an overview and key references for the reaction. [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. Provides context for the use of the spirocyclic amine in medicinal chemistry. [Link]

  • Wipf, P., & Wang, X. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 48(49), 8747-8750. Details experimental conditions for Buchwald-Hartwig amination. [Link]

  • Hartwig, J. F., et al. (2001). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society, 123(13), 2966-2983. Provides detailed mechanistic insights into the catalytic cycle. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. General information on the SNAr mechanism. [Link]

  • Vo, G. D., & Hartwig, J. F. (2018). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 57(33), 10394-10411. A review of the development and applications of the reaction. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Discusses the requirement of electron-withdrawing substituents for SNAr reactions. [Link]

  • Hartwig, J. F., et al. (2001). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Detailed kinetic and mechanistic studies of the amination reaction. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Provides a detailed explanation of the addition-elimination mechanism. [Link]

  • Google Patents. (2011). CN101602748B - A kind of purification method of high-purity piperidine.
  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Further details on the SNAr mechanism and substituent effects. [Link]

  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Provides modern strategies for the synthesis of N-aryl piperidines. [Link]

  • Morciano, G., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 223, 113645. Provides characterization data for related spirocyclic structures. [Link]

  • Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. Published version of the ChemRxiv preprint, detailing synthetic methods for related structures. [Link]

  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Another source for the preprint on N-aryl piperidine synthesis. [Link]

  • Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. PubMed entry for the JACS publication. [Link]

  • Morciano, G., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 223, 113645. Institutional repository link providing access to the manuscript. [Link]

  • Li, J., et al. (2006). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 20(6), 963-966. Provides context for the synthesis of related spirocyclic ketones. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this synthesis effectively. We will primarily focus on the most robust and widely used method for this transformation: the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction forms the C-N bond between the secondary amine of 1,4-Dioxa-8-azaspiro[4.5]decane and an aryl halide, typically 4-fluorobenzaldehyde or 4-chlorobenzaldehyde. Its popularity stems from its broad functional group tolerance—critical for the aldehyde moiety—and its typically high yields when optimized.[3][4]

Q2: Why is the choice of ligand so critical for the success of the Buchwald-Hartwig amination?

The ligand is arguably the most important variable in a Buchwald-Hartwig reaction. It is not merely a spectator but an active component of the catalytic cycle. The ligand's electronic and steric properties directly influence:

  • Catalyst Stability: Prevents the precipitation of palladium black.

  • Rate of Oxidative Addition: The initial, often rate-determining, step where the aryl halide adds to the Pd(0) center.

  • Rate of Reductive Elimination: The final, product-forming step. Bulky, electron-rich ligands generally accelerate this step, which is crucial for achieving high turnover numbers and preventing side reactions.[3]

For coupling a secondary amine like 1,4-Dioxa-8-azaspiro[4.5]decane with an aryl chloride (a less reactive but more cost-effective starting material), a sterically hindered biarylphosphine ligand such as RuPhos or BrettPhos is often a superior choice.[3]

Q3: What are the most common impurities I should anticipate in my final product?

Typical impurities include:

  • Unreacted Starting Materials: 1,4-Dioxa-8-azaspiro[4.5]decane and the 4-halobenzaldehyde.

  • Hydrodehalogenation Product: Benzaldehyde, formed when the aryl halide is reduced instead of coupled.

  • Phosphine Oxides: From the oxidation of the phosphine ligand.

  • Residual Palladium: A critical impurity for pharmaceutical applications that must be removed.

Troubleshooting Guide: From Low Yields to High Purity

This section addresses specific experimental issues in a problem-and-solution format.

Category 1: Low Reaction Yield or Stalled Reaction

Question: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted 4-halobenzaldehyde. What are the primary causes and how can I fix it?

This is a classic issue that typically points to a problem with the catalytic cycle. Let's diagnose it systematically.

Answer:

An inactive or inhibited catalyst is the most likely culprit. The cause can be traced to several factors:

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of your solvent and failure to maintain an inert nitrogen or argon atmosphere can kill the catalyst.

    • Solution: Ensure your solvent is thoroughly degassed using a "freeze-pump-thaw" technique (3 cycles) or by bubbling with argon for at least 30-60 minutes. Use glassware that is oven or flame-dried to remove adsorbed moisture and air.

  • Poor Base Selection: The base plays a crucial role in deprotonating the amine-palladium complex to form the key amide intermediate prior to reductive elimination.[2] If the base is too weak, this step becomes inefficient. If it is not sufficiently soluble, it can lead to poor reproducibility.

    • Solution: For secondary amines, a strong, non-nucleophilic base is preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If you experience solubility issues, consider using lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), which has been shown to be effective in many cases.[5]

  • Suboptimal Ligand/Palladium Ratio or Choice: Using an incorrect ligand for your specific aryl halide can lead to a stalled reaction. Aryl chlorides, for instance, require more electron-rich and bulky ligands (e.g., BrettPhos) than aryl bromides.[3]

    • Solution: Consult the catalyst/ligand selection guide below. For coupling with 4-chlorobenzaldehyde, begin with a catalyst system known for its high activity with aryl chlorides.

Table 1: General Guide for Catalyst System Selection

Aryl HalideAmine TypeRecommended Ligand(s)Palladium PrecursorTypical Base
Aryl Bromide/IodideSecondaryBINAP, DPPFPd(OAc)₂, Pd₂(dba)₃NaOtBu, Cs₂CO₃
Aryl ChlorideSecondaryRuPhos, BrettPhos, XPhosPd(OAc)₂, Pd₂(dba)₃NaOtBu, LHMDS
Aryl Tosylate/MesylateSecondaryBrettPhosPd(OAc)₂, Pd₂(dba)₃K₃PO₄, K₂CO₃

This table provides a starting point; optimization is often necessary.

dot

troubleshooting_low_yield cluster_analysis Observation cluster_solutions_sm Potential Causes & Solutions cluster_solutions_byproducts Potential Causes & Solutions start Low Yield/ Stalled Reaction check_tlc Analyze Crude Reaction (TLC, LC-MS) start->check_tlc start_material Mainly Starting Materials Present check_tlc->start_material byproducts Significant Byproduct Formation check_tlc->byproducts catalyst Catalyst Inactivation? - Check inert atmosphere - Use degassed solvent start_material->catalyst hydrodehalogenation Benzaldehyde byproduct? (Hydrodehalogenation) - Use bulkier ligand - Lower temperature byproducts->hydrodehalogenation conditions Suboptimal Conditions? - Increase Temperature - Change Base (e.g., NaOtBu) - Change Ligand (see Table 1) purity Reagent Purity? - Check amine/halide quality other_byproducts Other byproducts? - Lower temperature - Reduce reaction time

Caption: A troubleshooting workflow for diagnosing low yield in the synthesis.

Category 2: Byproduct Formation and Purity Issues

Question: I am getting a good conversion, but my desired product is contaminated with benzaldehyde. What is causing this side reaction?

Answer:

The formation of benzaldehyde is a result of a competing side reaction known as hydrodehalogenation . In this pathway, instead of the palladium complex undergoing reductive elimination to form the C-N bond, it undergoes β-hydride elimination from the amido complex, or reaction with trace water/base leads to the formation of a palladium-hydride species which then reductively eliminates with the aryl group to form benzaldehyde and regenerates the Pd(0) catalyst.

Causality & Solution:

  • Ligand Choice: This side reaction is often more pronounced with less bulky ligands that do not sufficiently shield the palladium center. Switching to a more sterically demanding ligand like BrettPhos can disfavor the transition state required for this side reaction and promote the desired C-N reductive elimination.

  • Temperature: Higher temperatures can sometimes increase the rate of hydrodehalogenation. If conversion is acceptable at a lower temperature, try running the reaction at 80-90 °C instead of >100 °C.

Question: How can I effectively remove residual palladium and phosphine oxide impurities from my final product?

Answer:

Removing these process-related impurities is critical, especially for pharmaceutical intermediates. A multi-step approach is most effective.

  • Initial Bulk Removal: After the reaction is complete, cool the mixture and dilute it with a solvent like toluene or ethyl acetate. Filter the mixture through a pad of Celite®. This will remove the majority of the precipitated palladium catalyst.[5]

  • Scavenging Residual Palladium: Even after filtration, soluble palladium species may remain.

    • Activated Carbon: Stirring the filtrate with activated carbon for 1-2 hours can adsorb a significant amount of residual palladium.

    • Thiol-based Scavengers: Washing the organic layer with an aqueous solution of a scavenger like N-acetylcysteine or sodium metabisulfite can help complex and remove remaining palladium into the aqueous phase.

  • Removing Phosphine Oxides:

    • Column Chromatography: Silica gel chromatography is the most common method. Phosphine oxides are typically more polar than the desired product. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will effectively separate the product.

    • Recrystallization: If the product is a solid, recrystallization is an excellent final purification step. Finding a suitable solvent system is key. A good starting point would be a binary system like isopropanol/water, ethanol/heptane, or ethyl acetate/hexane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This is a representative starting protocol. Optimization of ligand, base, and temperature may be required.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 eq.), RuPhos (0.02 eq.), and Sodium tert-butoxide (1.4 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Reagents: Add 4-chlorobenzaldehyde (1.0 eq.) and 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 eq.).[6]

  • Solvent: Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a concentration of ~0.1-0.5 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., gradient of 10% to 50% ethyl acetate in hexanes) to yield the pure product.

dot

catalytic_cycle pd0 Pd(0)L₂ complex1 Oxidative Addition Complex pd0->complex1 + Ar-X complex2 Amine Coordination complex1->complex2 + R₂NH - L complex3 De-protonation complex2->complex3 + Base product_complex Amido Complex complex3->product_complex - [Base-H]⁺ product_complex->pd0 Reductive Elimination + Ar-NR₂ side_reaction β-Hydride Elimination (Side Reaction) product_complex->side_reaction competes arx Ar-X (4-halobenzaldehyde) amine R₂NH (Spiro-amine) base Base bh [Base-H]⁺X⁻ product Ar-NR₂ (Product)

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[1][2]

References

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

  • Title: 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation... Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: (S)-2–(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered during biological assays. We provide in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity and reproducibility of your experimental data.

Introduction: Understanding the Challenge

This compound is a valuable research compound characterized by a complex heterocyclic structure. Its significant hydrophobicity makes it poorly soluble in aqueous buffers, a common challenge that can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[1][2][3] The primary goal of this guide is to provide a systematic approach to overcome these solubility hurdles, ensuring the compound remains in a monomeric, solubilized state at the desired final concentration in your biological system.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues users face when working with this and similar hydrophobic compounds.

Question 1: I dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening?

Answer: This is a classic problem known as "DMSO shock" or precipitation upon dilution. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many hydrophobic compounds at high concentrations (e.g., 10-30 mM).[3][4][5] However, when this concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly disperses, and the local solvent environment around your compound abruptly changes from organic to aqueous. Since the compound has very low aqueous solubility, it crashes out of solution, forming a precipitate.[2][6] This leads to an unknown and significantly lower final concentration of the active compound in your assay, compromising the results.[1]

Question 2: What is the maximum percentage of DMSO my assay can tolerate?

Answer: This is highly dependent on the specific assay and cell type. As a general rule, most cell-based assays can tolerate DMSO up to 0.5% (v/v) without significant toxicity or off-target effects. Some robust enzymatic assays might tolerate up to 1-2%.[1] However, it is imperative to determine the tolerance for your specific system by running a DMSO vehicle control curve. This experiment will establish the highest concentration of DMSO that does not interfere with your assay's performance.

Question 3: My DMSO stock solution looks clear, but I'm getting inconsistent results. Could solubility still be the issue?

Answer: Absolutely. The absence of visible precipitate does not guarantee that the compound is fully solubilized in a monomeric state. At concentrations near its solubility limit, the compound can form soluble aggregates or colloids. These aggregates have different pharmacological properties than the monomeric form and can lead to non-reproducible results or even false positives through mechanisms like promiscuous inhibition. Furthermore, compounds can precipitate out of DMSO stocks during storage, especially after freeze-thaw cycles, leading to a lower effective concentration in the solution.[7]

Part 2: Systematic Troubleshooting Workflow

When encountering solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from simple adjustments to more advanced formulation strategies.

G cluster_0 Initial Observation cluster_1 Step 1: Optimization cluster_3 Outcome A Compound precipitates in final assay buffer B Determine Max DMSO % in Assay A->B Start Here C Lower Stock Concentration &/or Final Concentration B->C D Try Serial Dilution in Assay Buffer vs. DMSO C->D E pH Adjustment (for ionizable compounds) D->E If still precipitating H Solubility Achieved Proceed with Assay D->H If successful F Incorporate Surfactants (e.g., Tween-80) E->F E->H G Utilize Cyclodextrins (e.g., HP-β-CD) F->G F->H G->H

Caption: A systematic workflow for troubleshooting compound solubility issues.

Part 3: Advanced Solubilization Strategies & Protocols

If basic troubleshooting is insufficient, the following advanced strategies can be employed.

Strategy 1: pH Adjustment

Scientific Rationale: this compound contains a tertiary amine within its spirocyclic core. Amines are basic and can be protonated at acidic to neutral pH to form a positively charged ammonium salt.[8][9] This salt form is typically much more water-soluble than the free base. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[10] By lowering the pH of the assay buffer to a value at least 1-2 units below the compound's pKa, you can ensure it exists predominantly in its protonated, more soluble state.[11][12]

Experimental Protocol: pH Modification

  • Determine pKa: If not known, estimate the pKa of the amine group using chemical prediction software or by empirical titration.

  • Buffer Selection: Choose a buffer system that is compatible with your assay and can effectively buffer in the desired pH range (e.g., pH 5.0 - 6.5).

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO as usual.

  • Working Solution Preparation:

    • Prepare your final assay buffer at the desired, lower pH.

    • Perform an intermediate dilution of your DMSO stock into the acidic buffer. For example, dilute the 10 mM stock 1:10 in the acidic buffer to create a 1 mM intermediate solution. This step allows the compound to protonate and dissolve before the final dilution.

    • Add this intermediate solution to your final assay plate.

  • Verification: Always verify that the final pH of your assay well has not shifted significantly and that the altered pH does not affect your biological system's performance.

Strategy 2: Utilizing Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[13][14] These micelles have a hydrophobic core and a hydrophilic exterior. Hydrophobic compounds like ours can partition into the hydrophobic core, effectively being encapsulated and solubilized in the aqueous medium.[15][16] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 are commonly used in biological assays due to their low toxicity.[17][18]

G cluster_0 Micellar Solubilization hydrophobic_tail Hydrophobic Tail (Inner Core) center->hydrophobic_tail node_compound Hydrophobic Compound s1 S s1->center hydrophilic_head Hydrophilic Head (Outer Surface) s1->hydrophilic_head s2 S s2->center s3 S s3->center s4 S s4->center s5 S s5->center s6 S s6->center s7 S s7->center s8 S s8->center

Caption: Diagram of a surfactant micelle encapsulating a hydrophobic compound.

Experimental Protocol: Using Tween 80

  • Determine CMC: The CMC of Tween 80 in water is approximately 0.012 mg/mL (0.0012%). You must work above this concentration.

  • Buffer Preparation: Prepare your assay buffer and add Tween 80 to a final concentration of 0.01% - 0.1% (v/v). This range is typically effective and well-tolerated.

  • Stock Preparation: Prepare a 10 mM stock in 100% DMSO.

  • Working Solution Preparation:

    • Directly dilute the DMSO stock into the surfactant-containing assay buffer.

    • Vortex gently for 10-15 seconds to ensure thorough mixing and facilitate micelle formation and compound encapsulation.

  • Control: Run a parallel control with buffer containing surfactant but no compound to ensure the surfactant itself does not interfere with the assay readout.

Strategy 3: Utilizing Cyclodextrins

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can form "inclusion complexes" by encapsulating a poorly soluble "guest" molecule (your compound) within their cavity, thereby dramatically increasing its apparent water solubility.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in biological research due to its high aqueous solubility and low toxicity.

G Compound Hydrophobic Compound Plus + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Plus->Complex Forms

Caption: Formation of a soluble inclusion complex with a cyclodextrin.

Experimental Protocol: Using HP-β-CD

  • Concentration Selection: Start with a 1-10 mM concentration of HP-β-CD in your final assay buffer.

  • Buffer Preparation: Dissolve the required amount of HP-β-CD powder directly into your assay buffer. Gentle warming (37°C) may be required to fully dissolve higher concentrations. Allow the solution to return to room temperature before use.

  • Stock Preparation: Prepare a 10 mM stock of your compound in 100% DMSO.

  • Working Solution Preparation (Solvent Exchange Method):

    • In a microcentrifuge tube, add the required volume of your compound's DMSO stock.

    • Add the HP-β-CD-containing buffer to the DMSO stock (not the other way around) and vortex immediately and vigorously for 30-60 seconds. The goal is to rapidly exchange the solvent environment, encouraging the compound to enter the cyclodextrin cavity rather than precipitating.

  • Control: As with surfactants, run a control with the HP-β-CD buffer alone to check for any assay interference.

Part 4: Data Summary & Starting Concentrations

The following table provides recommended starting concentrations for various solubilization agents. These are starting points and should be optimized for your specific compound and assay system.

Method Agent Typical Stock Conc. (in DMSO) Recommended Final Assay Conc. Key Considerations
Co-Solvent DMSO10 - 30 mM< 0.5% (v/v)Must determine assay tolerance.
pH Adjustment Acidic Buffer10 mMpH 5.0 - 6.5Check for pH effects on assay components.
Surfactant Tween 8010 mM0.01% - 0.1% (v/v)Must be above CMC; check for interference.
Cyclodextrin HP-β-CD10 mM1 - 10 mMCan sometimes extract cholesterol from cell membranes at high concentrations.

Conclusion

Addressing the solubility of hydrophobic compounds like this compound is a critical step in ensuring the reliability of biological data. By understanding the underlying physicochemical principles and applying a systematic approach that includes optimizing co-solvent concentrations, adjusting pH, and utilizing excipients like surfactants and cyclodextrins, researchers can successfully overcome these challenges. Always validate your chosen method by running appropriate vehicle controls to confirm that the solubilization agent does not interfere with the biological assay.

References

  • Gould, S. & Scott, K. R. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Gould, S. & Scott, K. R. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. [Link]

  • Thomas, C. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. [Link]

  • Unknown. (n.d.). Solubility and pH of amines. Unknown Source. [Link]

  • Aulisa, L., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Kim, H. Y., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Foley, D. W., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Karamanos, T. K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • ChemGulf. (2025). How do amines and amides affect the pH of a solution?. ChemGulf Blog. [Link]

  • Goundalkar, P., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • Schott, H., Kwan, L. C., & Feldman, S. (1982). The role of surfactants in the release of very slightly soluble drugs from tablets. Journal of Pharmaceutical Sciences. [Link]

  • Apelblat, A. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Molecular Liquids. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]

  • Voges, M., et al. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. LibreTexts Chemistry. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Overcoming challenges in the purification of polar 1,4-Dioxa-8-azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

A Senior Application Scientist's Guide to Overcoming Purification Challenges

Welcome to the technical support center for the purification of polar 1,4-Dioxa-8-azaspiro[4.5]decane derivatives. As a Senior Application Scientist, I understand that while these spirocyclic systems are invaluable scaffolds in drug discovery, their unique combination of a basic nitrogen center and polar dioxolane group presents significant purification hurdles. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide not just protocols, but the chemical reasoning behind them, empowering you to solve even the most challenging separation problems.

Troubleshooting Guide & Core Concepts

This section addresses the most common issues encountered during the purification of these polar derivatives. Each question reflects a real-world laboratory challenge, followed by a detailed explanation and actionable solutions.

Question 1: "My compound is streaking severely on my silica gel TLC plate and I'm getting very broad, poorly resolved peaks during column chromatography. What's causing this and how do I fix it?"

This is the most frequent challenge researchers face. The smearing or "streaking" of your compound is a classic sign of a strong, undesirable interaction between your basic amine and the stationary phase.

Root Cause Analysis: Standard silica gel is characterized by the presence of silanol groups (Si-OH) on its surface. These groups are weakly acidic (pKa ≈ 4.5) and readily engage in strong acid-base interactions with the basic nitrogen atom of your azaspirodecane derivative.[1] This interaction is so strong that instead of a smooth equilibrium of binding and unbinding as the solvent flows past (the basis of chromatography), your compound remains "stuck" to the silica, eluting slowly and non-uniformly, which results in significant peak tailing or streaking.[1]

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most direct approach is to neutralize the acidic silanol groups by adding a small amount of a competing, volatile base to your mobile phase (eluent).

    • Action: Add 0.1-1% triethylamine (TEA) or 0.5-2% of a 7N solution of ammonia in methanol to your eluent system (e.g., Dichloromethane/Methanol).

    • Mechanism: The added base will preferentially bind to the acidic sites on the silica, effectively "masking" them from your target compound. This allows your derivative to travel through the column based on polarity interactions rather than acid-base chemistry, resulting in sharper peaks and better separation.[1][2]

  • Change of Stationary Phase (The Robust Solution): If mobile phase modification is insufficient, or if your compound is particularly sensitive, changing the stationary phase is the most reliable solution.

    • Action: Switch from standard silica gel to a less acidic or basic stationary phase.

      • Neutral Alumina: Alumina is a good alternative, but be sure to use the neutral grade (Brockmann activity II or III). Acidic or basic alumina will present their own interaction problems.

      • Amine-Functionalized Silica (NH2-Silica): This is often an excellent choice. The surface is functionalized with aminopropyl groups, creating a weakly basic environment that repels basic compounds, minimizing strong interactions and improving peak shape.[1]

    • Mechanism: By using a stationary phase that does not have accessible acidic sites, you eliminate the root cause of the problematic acid-base interaction.

Question 2: "My starting material is an acid and my product is a base. My crude reaction mixture is a mess. Can I simplify it before attempting chromatography?"

Absolutely. Attempting to chromatograph a crude mixture containing both acidic and basic components alongside your target basic compound is inefficient. A classical chemical technique, acid-base extraction, is the perfect preliminary purification step.

Root Cause Analysis: Chromatography separates compounds based on differences in their interaction with the stationary and mobile phases. Forcing it to resolve compounds with vastly different acid-base properties (e.g., a carboxylic acid, your basic amine product, and neutral byproducts) is possible but often leads to poor separation and requires complex solvent gradients. Acid-base extraction leverages the differential solubility of ionized and neutral species in aqueous and organic solvents to achieve a much simpler, bulk separation.[3][4]

Solution: Implement a Liquid-Liquid Acid-Base Extraction Workflow. This workflow will separate your crude mixture into acidic, basic, and neutral fractions, allowing you to focus your chromatographic efforts solely on the fraction containing your product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.

  • Acidic Wash (Remove Basic Components): Add a 1M aqueous solution of hydrochloric acid (HCl) to the separatory funnel.[5][6] Your basic 1,4-Dioxa-8-azaspiro[4.5]decane derivative will be protonated, forming a water-soluble hydrochloride salt.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask. The organic layer now contains acidic and neutral components.

  • Back Extraction (Optional but Recommended): To ensure full recovery, wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous extracts.

  • Basification and Recovery: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the solution is basic (confirm with pH paper, pH > 9). This deprotonates your compound's salt, causing the neutral, water-insoluble amine to precipitate or form an oil.

  • Final Extraction: Extract the now-neutralized product back out of the aqueous layer using fresh DCM or EtOAc (perform 2-3 extractions).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield your purified, enriched product, which is now ready for chromatography.

Below is a diagram illustrating the logic of the acid-base extraction process.

AcidBaseExtraction CRUDE Crude Mixture (Acid, Base, Neutral) in Organic Solvent AQ_ACID Aqueous Layer (Protonated Base) CRUDE->AQ_ACID Extract with 1M HCl (aq) ORG_1 Organic Layer (Acid, Neutral) CRUDE->ORG_1 BASIFY 1. Basify with NaOH 2. Extract with Organic AQ_ACID->BASIFY RECOVERED_BASE Recovered Base (Ready for Column) BASIFY->RECOVERED_BASE

Workflow for isolating the basic product.
Question 3: "My compound is extremely polar and has some water solubility. I'm losing a lot of it during the aqueous workup. How can I improve my recovery?"

This is a common issue when dealing with highly functionalized, lower molecular weight polar molecules. Standard workup procedures can lead to significant product loss into the aqueous phase.

Root Cause Analysis: The polarity imparted by the dioxolane oxygen atoms and the amine can lead to appreciable water solubility, especially if other polar functional groups are present. During an extraction, your compound will partition between the organic and aqueous layers according to its partition coefficient. If solubility in the aqueous phase is high, a single extraction with an organic solvent will be insufficient for quantitative recovery.

Solutions:

  • "Salting Out": Before extracting your compound, saturate the aqueous layer with sodium chloride (NaCl).

    • Mechanism: Dissolving a large amount of salt in the aqueous phase disrupts the hydration shells around your organic molecule, decreasing its solubility in water and driving it into the organic layer during extraction.[7] This can dramatically improve recovery.

  • Increase the Number of Extractions: Instead of one large-volume extraction, perform multiple (3-5) extractions with smaller volumes of organic solvent. It is a more efficient method for recovering a partially water-soluble compound.

  • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like diethyl ether or hexanes, switch to a more polar, water-immiscible solvent like ethyl acetate or dichloromethane. These will be more effective at solvating and extracting your polar product from the aqueous phase.

Comparative Overview of Purification Strategies

The choice of purification strategy is critical. This table summarizes the primary methods discussed, helping you select the best starting point for your specific derivative.

Purification StrategyStationary PhaseMobile Phase ExampleProsConsBest For
Standard Normal Phase Silica GelHexane / Ethyl AcetateSimple, widely available.Severe peak tailing/streaking for basic amines; potential for product loss or degradation.[1]Neutral or very weakly basic compounds.
Modified Normal Phase Silica GelDCM / MeOH + 1% TEASignificantly improves peak shape; uses standard silica.[1][2]Base additive can sometimes be difficult to remove; may not solve severe issues.Most basic 1,4-Dioxa-8-azaspiro[4.5]decane derivatives.
Alternative Normal Phase Neutral Alumina or NH₂-SilicaHexane / Ethyl AcetateExcellent peak shape; no additives required; eliminates strong acid-base interactions.[1][2]More expensive stationary phase; alumina activity can vary.Compounds that fail with modified normal phase or are base-sensitive.
HILIC Silica or Amide ColumnAcetonitrile / Water + BufferExcellent for very polar compounds that are poorly retained in reversed-phase.[8]Requires careful method development and buffer selection.[8]Highly polar derivatives with poor solubility in typical normal-phase solvents.
Acid-Base Extraction N/A (Liquid-Liquid)Aqueous Acid/Base & Organic SolventFast, inexpensive, high capacity; excellent for removing acidic/basic impurities before chromatography.[3][4]Only separates based on acidic/basic properties; not a high-resolution technique.Pre-purification of crude reaction mixtures containing multiple ionizable species.

Frequently Asked Questions (FAQs)

Q1: What is HILIC and should I consider it? A1: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a technique used to separate very polar compounds that are not well-retained by reversed-phase chromatography. In HILIC, you use a polar stationary phase (like silica) with a mobile phase that is mostly organic solvent (like acetonitrile) with a small amount of water. This creates a water-rich layer on the surface of the stationary phase into which your polar analyte can partition. It is an excellent alternative to consider if your derivative is too polar for standard normal-phase or reversed-phase methods.[8]

Q2: My compound seems to be degrading on the silica column, even with TEA added. What could be happening? A2: While TEA neutralizes the surface silanols, the silica surface can still possess Lewis acid sites or residual acidity that can catalyze the degradation of sensitive functional groups. For example, the ketal of the 1,4-dioxa group could be susceptible to hydrolysis if any acid and water are present. If you suspect degradation, switching to a more inert stationary phase like neutral alumina or performing the purification at a lower temperature is highly recommended.

Q3: How can I effectively remove the triethylamine (TEA) from my final product after chromatography? A3: Since TEA is volatile (boiling point ~89 °C), the most common method is to co-evaporate it with a solvent that does not form an azeotrope with it, such as toluene or dichloromethane, using a rotary evaporator. For stubborn traces, dissolving the residue in a solvent like ethyl acetate and washing with a small amount of water or brine can help, but be mindful of losing your polar product. Alternatively, dissolving the product in a minimal amount of DCM and passing it through a small plug of silica gel can sometimes trap the last traces of the more basic TEA.

Q4: Can I use recrystallization for these compounds? A4: Yes, recrystallization can be a very effective final purification step, especially for removing small amounts of similarly-polar impurities. For these polar compounds, consider solvent systems like ethanol/water, methanol/diethyl ether, or acetone/hexane.[9] Another powerful technique is to form a salt of your amine (e.g., the hydrochloride or tartrate salt) and crystallize it. Salts often have much better-defined crystal lattices than the free base, leading to higher purity.[10]

Troubleshooting Decision Workflow

Use this flowchart to guide your purification strategy when facing challenges.

A decision tree for purification strategy.

References

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Alberta. (n.d.). Column chromatography. [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • OChemOnline. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]

  • Brust, P., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Gao, M., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]

Sources

Modifying reaction conditions to improve the regioselectivity of 1,4-Dioxa-8-azaspiro[4.5]decane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions involving the 1,4-Dioxa-8-azaspiro[4.5]decane scaffold. This versatile building block is crucial in medicinal chemistry and drug development, but controlling the site of functionalization on its piperidine ring can be a significant challenge. This guide provides in-depth troubleshooting advice and frequently asked questions to empower researchers to achieve their desired regiochemical outcomes.

Introduction: The Challenge of Regioselectivity

The 1,4-Dioxa-8-azaspiro[4.5]decane core presents multiple potentially reactive sites on its piperidine ring (C2, C3, C5, and C6). The inherent electronic nature of the saturated N-heterocycle, coupled with the presence of the spirocyclic ketal at C4, creates a unique chemical environment. Achieving regioselectivity hinges on a nuanced understanding of steric and electronic effects, and the judicious choice of directing groups, protecting groups, catalysts, and reaction conditions.

This guide is structured to address common issues encountered in the laboratory, providing not just solutions but also the underlying chemical principles to foster a deeper understanding of your synthetic transformations.

Troubleshooting Guide: Common Regioselectivity Problems

Problem 1: Poor or No Regioselectivity in C-H Functionalization

Symptom: You are attempting a C-H functionalization (e.g., arylation, alkylation) on the piperidine ring of an N-protected 1,4-Dioxa-8-azaspiro[4.5]decane and obtain a mixture of C2/C6 and C3/C5 substituted products, or the reaction fails to proceed.

Root Cause Analysis:

The piperidine C-H bonds have different intrinsic reactivities. The C2/C6 positions are alpha to the nitrogen and are generally more electronically activated towards certain C-H activation pathways. Conversely, the C3/C5 positions are more sterically accessible. The spirocyclic ketal at C4 introduces significant steric bulk, further hindering access to the C3 and C5 positions. Without proper control elements, a mixture of products is often inevitable.

Solutions and Strategies:

  • Leverage N-Protecting Groups: The choice of the protecting group on the nitrogen atom is paramount in directing regioselectivity.

    • For C2/C6 Functionalization: Smaller, electron-withdrawing protecting groups like N-Boc (tert-butyloxycarbonyl) can favor functionalization at the electronically preferred C2/C6 positions. Rhodium catalysts, in particular, have shown efficacy in directing C-H insertion to these sites on N-Boc protected piperidines.[1][2]

    • For C3/C5 Functionalization: Directing functionalization to the C3/C5 positions is more challenging due to their reduced electronic activation. An indirect approach, such as the functionalization of a corresponding tetrahydropyridine precursor followed by reduction, may be a more viable strategy.[1]

  • Employ Directing Groups: For targeting specific positions, particularly the sterically hindered C3/C5 sites, the use of a directing group can be highly effective.

    • An aminoquinoline or picolinamide auxiliary attached to a substituent at a specific position can direct a metal catalyst (commonly palladium or ruthenium) to a nearby C-H bond.[3][4] While not directly demonstrated on this specific spirocycle in the literature, this is a powerful general strategy for piperidine functionalization.

  • Catalyst Selection is Key: The catalyst can dramatically influence the site of reaction.

    • Rhodium Catalysts: Dirhodium tetracarboxylate catalysts are well-documented for their ability to control site selectivity in piperidine C-H functionalization. The steric and electronic properties of the catalyst's ligands can be tuned to favor either C2/C6 or more remote positions.[2][5][6]

Problem 2: Unwanted N-Alkylation/Acylation Instead of Ring Functionalization

Symptom: When attempting to functionalize the piperidine ring using electrophilic reagents, you observe exclusive or predominant reaction at the nitrogen atom.

Root Cause Analysis: The nitrogen atom of the piperidine ring is the most nucleophilic site in the molecule. In the absence of a protecting group, it will readily react with electrophiles.

Solutions and Strategies:

  • Nitrogen Protection: This is the most straightforward solution. The nitrogen must be protected with a suitable group to render it non-nucleophilic.

    • Boc (tert-butyloxycarbonyl): Easily installed and removed under acidic conditions. It is a common choice for many transformations.

    • Cbz (Carboxybenzyl): Removable by hydrogenolysis, offering an orthogonal deprotection strategy to Boc.

    • Sulfonyl Groups (e.g., Tosyl, Nosyl): These are robust, electron-withdrawing groups that strongly deactivate the nitrogen.

  • Reaction Conditions: Even with a protecting group, certain conditions can lead to its cleavage or side reactions.

    • Base Selection: Use non-nucleophilic bases like proton sponge or hindered amines (e.g., 2,6-lutidine) to avoid competing reactions. Stronger bases like organolithiums can deprotonate the C2/C6 positions of N-Boc protected piperidines, enabling subsequent functionalization.

Frequently Asked Questions (FAQs)

Q1: How does the spirocyclic ketal at C4 influence regioselectivity?

A1: The 1,4-dioxaspiro[4.5]decane moiety has two primary effects:

  • Steric Hindrance: The ethylene ketal group is sterically demanding. This bulkiness can hinder the approach of reagents to the adjacent C3 and C5 positions, making them less accessible compared to the C2 and C6 positions. This steric effect can be exploited to favor reactions at the more remote sites under certain conditions.

  • Electronic Effects: The oxygen atoms of the ketal are electron-withdrawing through an inductive effect. This can slightly decrease the electron density of the piperidine ring, potentially influencing its reactivity in electrophilic aromatic substitution-type reactions if the ring were to be part of an aromatic system. However, in a saturated piperidine, this effect is less pronounced but may still play a role in the stability of charged intermediates during a reaction.

Q2: Can I achieve functionalization at the C4 position?

A2: Direct functionalization at the spirocyclic carbon (C4) is highly unlikely due to it being a quaternary, non-protonated center. Any reaction at this position would require cleavage of a C-C or C-O bond of the ketal, which would typically occur under harsh acidic conditions leading to the deprotection of the ketone.

Q3: What role does the solvent play in controlling regioselectivity?

A3: The solvent can significantly influence the outcome of a reaction by affecting the solubility of reagents, the stability of intermediates, and the aggregation state of catalysts.

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These are commonly used for N-alkylation and C-H functionalization reactions. In N-alkylation, polar aprotic solvents can enhance the reactivity of the nucleophile.[7] For C-H activation, they can help to solubilize the metal catalysts and substrates.

  • Nonpolar Solvents (e.g., Toluene, Dioxane): These solvents may be preferred for certain catalytic cycles. For instance, in some N-alkylation reactions of heterocycles, nonpolar solvents can favor the formation of tight ion pairs, leading to different regioselectivity compared to reactions in polar solvents where solvent-separated ion pairs dominate.[8][9]

Q4: Are there any computational studies that can help predict the regioselectivity for my specific substrate?

A4: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a powerful tool to predict the most likely sites of reaction. These studies can calculate the relative energies of different transition states leading to various regioisomers, providing insight into the kinetic and thermodynamic favorability of each pathway.[10][11] Computational models can help to rationalize observed selectivities and guide the design of new experiments.

Experimental Protocols and Data

Table 1: Influence of N-Protecting Group and Catalyst on C-H Functionalization of Piperidines*
EntryN-Protecting GroupCatalystMajor Product PositionRegioselectivity (Major:Minor)Reference
1N-BocRh₂(R-TCPTAD)₄C2High[1][2]
2N-BrosylRh₂(R-TPPTTL)₄C2High[1][2]
3N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄C4 (General Piperidine)>30:1[1][2]

*Data is for general piperidine systems and serves as a starting point for optimization on the 1,4-Dioxa-8-azaspiro[4.5]decane scaffold.

Protocol 1: General Procedure for Rhodium-Catalyzed C-H Functionalization at C2
  • To a solution of N-Boc-1,4-Dioxa-8-azaspiro[4.5]decane (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added the dirhodium catalyst (e.g., Rh₂(R-TCPTAD)₄, 0.5-2 mol%).

  • The diazo compound (1.1-1.5 equiv) is dissolved in the same solvent and added slowly via syringe pump over several hours at the desired temperature (e.g., 40 °C).

  • The reaction is monitored by TLC or LC-MS until consumption of the starting material.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate the C2-functionalized product.

Visualizing Reaction Control

Diagram 1: Decision Workflow for Improving Regioselectivity

G start Poor Regioselectivity Observed protecting_group Is the Nitrogen Protected? start->protecting_group protect Protect Nitrogen (e.g., with Boc) protecting_group->protect No directing_group Consider a Directing Group Strategy protecting_group->directing_group Yes catalyst Optimize Catalyst System directing_group->catalyst conditions Modify Reaction Conditions (Solvent, Temp.) catalyst->conditions analysis Analyze Product Mixture conditions->analysis analysis->directing_group Low Selectivity success Desired Regioisomer Obtained analysis->success High Selectivity

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Diagram 2: Key Factors Influencing Regioselectivity

G regioselectivity Regioselectivity protecting_group N-Protecting Group (Sterics & Electronics) regioselectivity->protecting_group catalyst Catalyst (Ligand Environment) regioselectivity->catalyst directing_group Directing Group (Site-Specific Activation) regioselectivity->directing_group substrate Substrate (Steric & Electronic Effects of Spirocycle) regioselectivity->substrate conditions Reaction Conditions (Solvent, Temperature, Base) regioselectivity->conditions

Caption: Interplay of factors governing the regiochemical outcome of reactions.

References

  • Davies, H. M. L., et al. (2020).
  • Davies, H. M. L., et al. (2020).
  • Maes, B. U. W., et al. (2016). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews.
  • BenchChem. (2025). Steric hindrance of 2,2,6,6-Tetramethylpiperidine.
  • Leonori, D., & Studer, A. (2017). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation.
  • Garg, N. K. (2013). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. Journal of the American Chemical Society.
  • Davies, H. M. L., et al. (2020).
  • Davies, H. M. L., et al. (2020).
  • Sarpong, R., et al. (2020). Approaches to α-functionalization of piperidines by C-H...
  • Daugulis, O., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
  • Bookser, B. C. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions...
  • Trost, B. M., & Dong, G. (2006). Regio- and stereoselective syntheses of piperidine derivatives via ruthenium-catalyzed coupling of propargylic amides and allylic alcohols.
  • Rovis, T. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society.
  • Afonso, C. A. M., et al. (2016). Regioselective N-alkylation of Adenine by Nucleophilic Substitution.
  • Gouverneur, V., & Brown, J. M. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters.
  • Wang, J., et al. (2020). Regio‐ and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical‐Catalyzed (4+2) Cycloaddition.
  • Zawisza, A., & Socha, A. M. (2022).
  • Alam, M. A., & Keating, M. J. (2021).
  • Hunt, L. E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Gómez-Frieiro, M., et al. (2022). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model.
  • Seidel, D., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Jensen, J. H. (2004). Steric Effects in SN2 Reactions. The Influence of Microsolvation. The Journal of Physical Chemistry A.
  • Brown, A. D., et al. (2022).
  • Black, G. P., et al. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. ACS Omega.
  • Marzilli, L. G., et al. (2002).
  • Gitto, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • Wünsch, B., et al. (2019).
  • Gitto, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • Pérez, P. J., et al. (2022).
  • Zawisza, A., & Socha, A. M. (2022).
  • The Organic Chemistry Tutor. (2023).
  • Hoz, S. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry.
  • Soderberg, T. (2023).
  • Engle, K. M., & Chen, J. S. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society.

Sources

Strategies for reducing reaction times in the synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly concerning reaction kinetics, during the synthesis of this valuable intermediate. The primary synthetic route involves a palladium-catalyzed Buchwald-Hartwig amination, a powerful but sensitive transformation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve rapid, high-yielding results.

Troubleshooting Guide: Slow or Stalled Reactions

This section addresses the most common issue encountered in this synthesis: slow or incomplete conversion. We will dissect the problem by examining the key components of the Buchwald-Hartwig reaction.

Question: My reaction is extremely slow (over 24 hours) or has stalled completely. What are the likely causes and how can I fix it?

This is a multifaceted problem often pointing to issues with the catalyst, reagents, or reaction environment. Let's break down the potential culprits.

Potential Cause 1: Inactive Palladium Catalyst The heart of the reaction is the active Pd(0) species. If this is not generated or is poisoned, the catalytic cycle will not proceed efficiently.[1][2]

  • Troubleshooting Steps:

    • Ensure Anaerobic Conditions: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[3] If working on a small scale, performing the setup inside a glovebox is ideal.[3]

    • Use a Pre-catalyst: Modern Buchwald-Hartwig pre-catalysts (e.g., G3 or G4 palladacycles) are designed to generate the active Pd(0) species more reliably upon exposure to the base.[1][4] If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction step may be inefficient.[1][2]

    • Check for Catalyst Poisons: Functional groups like azides or certain sulfur-containing compounds can act as catalyst poisons.[2] Ensure your starting materials and solvent are free from such contaminants.

Potential Cause 2: Sub-Optimal Ligand Choice or Ratio The phosphine ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[5]

  • Troubleshooting Steps:

    • Select an Appropriate Ligand: For coupling a secondary amine like 1,4-Dioxa-8-azaspiro[4.5]decane, bulky, electron-rich biaryl monophosphine ligands are generally the best choice. RuPhos and XPhos are excellent starting points for this type of transformation.[3][6]

    • Optimize Pd:Ligand Ratio: If you are not using a pre-catalyst, the ratio of palladium to ligand is crucial. A ratio of 1:1.2 to 1:1.5 is typically recommended to prevent ligand dissociation, which can lead to catalyst decomposition.

Potential Cause 3: Ineffective Base or Poor Solubility The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the regeneration of the catalyst.

  • Troubleshooting Steps:

    • Base Strength and Type: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this reaction.[3] If your substrates are sensitive to strong bases, a weaker base like cesium carbonate (Cs₂CO₃) can be used, but this will often require higher temperatures and longer reaction times.[6]

    • Solubility Issues: The high density of inorganic bases can cause them to settle at the bottom of the reaction vessel, leading to poor mixing and slow reaction rates.[1] Ensure vigorous stirring. Alternatively, a soluble organic base like DBU can be used, sometimes in combination with an inorganic base, to create a homogeneous reaction environment.[1][7]

Potential Cause 4: Issues with Substrates and Solvents

  • Troubleshooting Steps:

    • Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > OTf > Cl.[1] If you are using 4-chlorobenzaldehyde, the reaction will be inherently slower than with 4-bromobenzaldehyde due to the stronger C-Cl bond, making the oxidative addition step more difficult. Consider switching to the bromo or iodo analogue if kinetics are a major issue.

    • Reagent Purity: Ensure both the 4-halobenzaldehyde and the 1,4-Dioxa-8-azaspiro[4.5]decane are pure. Water is particularly detrimental as it can hydrolyze the phosphine ligands and interfere with the base.

    • Solvent Choice: Anhydrous, degassed aprotic polar solvents are standard. Toluene and 1,4-dioxane are the most commonly used and effective solvents for this amination.[1][6][7] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction by coordinating to the palladium center.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for reaction conditions?

For a robust starting point, consider the following conditions, which can be optimized further.

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 (2 mol%)A reliable pre-catalyst that ensures efficient generation of the active Pd(0) species.[3][4]
Amine 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 equiv)A slight excess ensures complete consumption of the limiting aryl halide.[3]
Aryl Halide 4-Bromobenzaldehyde (1.0 equiv)More reactive than the chloro analogue, providing a better balance of reactivity and cost.[1]
Base NaOtBu (1.4 equiv)A strong base that effectively promotes amine deprotonation and catalyst turnover.[3]
Solvent Anhydrous, Degassed TolueneA non-coordinating solvent with a suitable boiling point for thermal reactions.[6]
Temperature 80-100 °CProvides sufficient thermal energy to overcome activation barriers without promoting significant side reactions.[3][4]
Reaction Time 12-24 hoursA typical timeframe for this reaction; monitor by TLC or GC-MS for completion.[3]

Q2: How does temperature affect the reaction time?

Temperature is a critical parameter. Generally, higher temperatures increase the reaction rate. For challenging substrates, such as aryl chlorides, or when using weaker bases, temperatures around 100 °C are often necessary.[4] However, for more reactive substrates, lower temperatures (e.g., 80 °C) may be sufficient and can help minimize side reactions like hydrodehalogenation or catalyst decomposition.[8]

Q3: Can I monitor the reaction's progress? How do I know when it's complete?

Yes, monitoring the reaction is essential to avoid unnecessarily long reaction times or premature workup.

  • Method: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside your starting materials (4-halobenzaldehyde and the spiro-amine). The reaction is complete when the limiting reagent (typically the aryl halide) is no longer visible on the TLC plate.

  • Confirmation: For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of product to starting material.

Q4: My reaction worked, but the yield is low. What happened to my product?

Low yield can result from incomplete reaction or product loss during workup and purification.[9]

  • Incomplete Reaction: If the reaction stalled, refer to the troubleshooting guide above.

  • Workup Issues: The product, this compound, has basic properties due to the amine nitrogen. If you use an acidic aqueous wash during workup, your product may be protonated and partition into the aqueous layer.[9] Check the aqueous layer by TLC if you suspect this is the case.[9]

  • Purification Problems: The product is a relatively polar compound. Ensure you are using an appropriate solvent system for flash column chromatography to achieve good separation without significant product loss on the silica gel.

Visualizing the Process: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the catalytic cycle for the amination reaction. A bottleneck in any of these steps will slow down the entire process.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Aryl Complex OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido L-Pd(II)-Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product_out Product Out RedElim->Product_out ArX_in Ar-X In ArX_in->OxAdd Base_in Base In Amine In Base_in->AmineCoord

Caption: The Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for a small-scale synthesis.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), 4-bromobenzaldehyde (1.0 mmol, 1.0 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) inside a glovebox.[3]

  • Sealing and Purging: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[3]

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Then, add a solution of 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 mmol, 1.2 equiv) in a small amount of toluene via syringe.

  • Heating and Stirring: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for the desired amount of time (monitor by TLC).[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final product.

References

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 355–360. [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved from [Link]

  • van der Pijl, F., van der Vlugt, J. I., & de Bruin, B. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4354–4359. [Link]

  • Quora. (n.d.). Why is the rate of reaction of organic compounds slow? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bosiak, M., Zielinska, A., & Kędziera, D. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18131–18141. [Link]

Sources

Enhancing the radiochemical yield of [18F]labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [18F]Radiolabeling of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for enhancing the radiochemical yield and troubleshooting the synthesis of [18F]labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivatives. This guide is designed for researchers, radiochemists, and drug development professionals engaged in the synthesis of these potent σ1 receptor radioligands for PET imaging. Our goal is to provide field-proven insights and scientifically-grounded solutions to common challenges encountered during radiosynthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing a logical framework for diagnosing and resolving issues.

Q1: My radiochemical yield (RCY) is consistently low or zero. What are the primary factors I should investigate?

A1: A low or non-existent radiochemical yield is the most common issue in nucleophilic [18F]fluorination. The problem can typically be traced to one of three areas: the reactivity of the [18F]fluoride, the integrity of the precursor, or the reaction conditions.

  • Cause 1: Inactive [18F]Fluoride Complex. The nucleophilicity of the fluoride ion is paramount. In aqueous solution, fluoride is heavily solvated by hydrogen bonds, rendering it unreactive.[1][2][3] The entire purpose of the initial workup is to create a "naked," reactive fluoride anion.

    • Solution: Ensure azeotropic drying is complete. The presence of residual water is the most frequent cause of failed fluorination. The drying process, typically involving acetonitrile (MeCN) at elevated temperatures (100-120°C) under a stream of inert gas, must be rigorous.[4][5] The formation of the K[¹⁸F]F-K₂₂₂ complex in a polar aprotic solvent like DMSO or MeCN is critical for solubilizing the fluoride and enhancing its nucleophilicity.[3][4]

  • Cause 2: Precursor Degradation. The tosylate or mesylate precursors for these spirocyclic derivatives can be sensitive to the harsh basicity and high temperatures required for labeling.[6][7]

    • Solution:

      • Verify Precursor Quality: Before the "hot" synthesis, run a "cold" reaction with non-radioactive potassium fluoride (KF) and your precursor. Analyze the product by LC-MS to confirm the precursor's integrity and its ability to convert to the desired product.

      • Optimize Temperature: While high temperatures are needed to overcome the activation energy, excessive heat (>140-160°C) can degrade the precursor.[8][9] Perform temperature scouting experiments, starting around 110°C and increasing in 10°C increments.

      • Minimize Base: While a base like K₂CO₃ is necessary, excessive amounts can promote side reactions or precursor degradation. Use the minimum amount required to maintain a basic environment. Newer, milder elution protocols may improve yields for base-sensitive precursors.[7][10]

  • Cause 3: Suboptimal Leaving Group. The efficiency of nucleophilic substitution is highly dependent on the quality of the leaving group.

    • Solution: Tosylates (-OTs) and nosylates (-ONs) are generally effective for this class of compounds.[3][11] If yields remain low, consider synthesizing a precursor with a more reactive leaving group like a triflate (-OTf), but be aware that this may also increase the likelihood of elimination side products.

Q2: I observe significant activity loss between the cyclotron target and the reaction vessel. Where should I look for the problem?

A2: This issue points to problems in the initial trapping and elution of the [18F]fluoride.

  • Cause 1: Inefficient Trapping. The anion exchange cartridge (e.g., QMA) may be faulty, improperly conditioned, or overloaded.

    • Solution: Always use a new or properly regenerated and conditioned cartridge for each synthesis. Ensure the conditioning steps (e.g., with potassium bicarbonate followed by water) are performed according to the manufacturer's protocol.

  • Cause 2: Incomplete Elution. The eluent solution may not be effectively displacing the [18F]fluoride from the cartridge.

    • Solution: The standard eluent is a solution of Kryptofix K₂₂₂ and a base (K₂CO₃ or sometimes TBAHCO₃) in an aqueous/acetonitrile mixture.[4][12] Ensure the concentrations are correct and the solution is fresh. Passing the eluent over the cartridge slowly can improve recovery. Some modern protocols use organic solutions of phase transfer catalysts to minimize water content from the start.[4][13]

Q3: My final product shows poor radiochemical purity after purification. What causes this and how can it be fixed?

A3: Post-purification impurities suggest either the formation of closely related radioactive byproducts or radiolytic decomposition of the final product.

  • Cause 1: Formation of Radioactive Byproducts. Side reactions can occur during the labeling step, especially under harsh conditions. For precursors with multiple potential reaction sites, this can be a significant issue.

    • Solution: Optimize reaction temperature and time to favor the desired reaction. Lowering the temperature or shortening the reaction time may reduce byproduct formation, though it may also lower the overall conversion.[8] Ensure your purification method (HPLC or SPE) is capable of separating the desired product from these impurities. An optimized HPLC gradient is often required.[14][15]

  • Cause 2: Radiolytic Decomposition. At high levels of radioactivity, the energy emitted by the 18F can break down the labeled molecule itself, creating radioactive impurities.[16][17] This is especially problematic during purification and formulation when the product is highly concentrated.[5][18]

    • Solution:

      • Add Stabilizers: Formulate the final product in a solution containing a radical scavenger. A common and clinically acceptable choice is a small percentage of ethanol (5-10%) or sodium ascorbate in saline.[5][16]

      • Minimize Time: Work efficiently. The longer the purified product sits at high concentration, the more decomposition will occur.

      • Dilute the Product: If possible, diluting the final formulation can reduce the effects of radiolysis, as the positrons travel a short distance in water.[5]

Frequently Asked Questions (FAQs)

  • What is the role of Kryptofix K₂₂₂? Kryptofix K₂₂₂ is a cryptand, a type of phase transfer catalyst. Its three-dimensional structure efficiently chelates the potassium ion (K⁺) that accompanies the [18F]F⁻. This encapsulation leaves the fluoride anion "naked" and highly reactive, while also making the entire K[¹⁸F]F-K₂₂₂ complex soluble in the polar aprotic solvents (like acetonitrile or DMSO) used for the reaction.[3][4]

  • Why must the reaction be anhydrous? Water molecules form strong hydrogen bonds with the fluoride anion.[1][2] This "solvation shell" shields the fluoride, drastically reducing its nucleophilicity and preventing it from attacking the precursor molecule. Therefore, removing all traces of water via azeotropic drying is a critical, non-negotiable step for successful nucleophilic fluorination.[4]

  • What are the pros and cons of HPLC vs. SPE purification?

    • HPLC (High-Performance Liquid Chromatography): Offers superior separation power, capable of removing the unreacted precursor, reaction byproducts, and other impurities to yield a product with high chemical and radiochemical purity.[14] However, it is time-consuming, which leads to decay losses, and requires the subsequent removal of HPLC solvents.[14][15]

    • SPE (Solid-Phase Extraction): A much faster and simpler method that can significantly shorten the overall synthesis time.[14][15] It is excellent for removing the unreacted [18F]fluoride and some polar impurities. However, it may not effectively separate the final product from the unreacted precursor or structurally similar byproducts, potentially leading to lower specific activity and chemical purity.[14]

Visualized Workflows and Data

General Radiosynthesis Workflow

The diagram below outlines the end-to-end process for the synthesis of an [18F]labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivative.

G cluster_0 [18F]Fluoride Preparation cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation Cyclotron [18O]H2O(p,n)18F Cyclotron Production Trap Trap [18F]F- on Anion Exchange Cartridge Cyclotron->Trap Elute Elute with K222/K2CO3 Trap->Elute Dry Azeotropic Drying (MeCN, ~110°C) Elute->Dry Reaction Add Precursor in DMSO Heat (110-140°C, 10-20 min) Dry->Reaction Purify Purification (HPLC or SPE) Reaction->Purify Formulate Formulation (Saline + Stabilizer) Purify->Formulate QC Quality Control (HPLC, TLC, pH) Formulate->QC Final Final QC->Final Final Product

Caption: Automated radiosynthesis workflow for [18F]azaspiro[4.5]decane derivatives.

Troubleshooting Logic for Low Radiochemical Yield

This decision tree helps diagnose the root cause of poor reaction outcomes.

G cluster_fluoride cluster_precursor cluster_conditions Start Low or Zero RCY Detected CheckElution 1. Was elution efficiency >90%? Start->CheckElution CheckDrying 2. Was azeotropic drying complete and rigorous? CheckElution->CheckDrying Yes Sol_Elution Re-evaluate elution - Check reagents - Slow elution rate CheckElution->Sol_Elution No CheckPrecursor 3. Has precursor been validated (e.g., via 'cold' run)? CheckDrying->CheckPrecursor Yes Sol_Drying Improve drying process - Increase time/temp - Ensure inert gas flow CheckDrying->Sol_Drying No CheckTemp 4. Is temperature optimal? (Not too low or high) CheckPrecursor->CheckTemp Yes Sol_Precursor Synthesize fresh precursor - Confirm structure (NMR, MS) - Store under inert gas CheckPrecursor->Sol_Precursor No Sol_Temp Optimize reaction temp - Perform scouting runs (e.g., 110°C to 140°C) CheckTemp->Sol_Temp No

Caption: Decision tree for troubleshooting low radiochemical yield (RCY).

Table 1: Typical Reaction Parameters and Reported Yields

This table summarizes conditions from published syntheses of related spirocyclic compounds to provide a validated starting point for optimization.

ParameterTypical Range/ValueRationale & Key ConsiderationsReported RCY*Reference
Precursor Amount 1-5 mgHigher amounts can increase absolute yield but may lower specific activity. Lower amounts test the robustness of the method.[8]12-41%[14]
Phase Transfer Catalyst K₂₂₂ (10-25 mg)Essential for fluoride reactivity. Excess K₂₂₂ can be difficult to remove during purification.[12][19]N/A[4]
Base K₂CO₃ (1-5 mg)Activates the K₂₂₂ complex and neutralizes acidic impurities. Too much can cause precursor degradation.[12][19]N/A[7]
Solvent DMSO or MeCN (0.5-1.0 mL)Must be a polar aprotic solvent to support Sₙ2/SₙAr reaction without interfering with the nucleophile.N/A[2][3]
Temperature 110 - 140 °CA balance between providing sufficient activation energy and preventing thermal degradation of the precursor.12-35%[11]
Time 10 - 20 minSufficient time for reaction completion. Longer times increase risk of degradation and decay loss.[20][21](as above)

*RCY (Radiochemical Yield) is the isolated, decay-corrected yield.

Optimized Experimental Protocol

This protocol provides a robust, self-validating methodology for the synthesis of [¹⁸F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a), based on established literature.[22][23]

4.1. [¹⁸F]Fluoride Preparation

  • Bombard a target containing >97% enriched [¹⁸O]water with protons to produce aqueous [¹⁸F]fluoride.

  • Transfer the aqueous [¹⁸F]fluoride from the cyclotron target and pass it through a pre-conditioned anion exchange cartridge (e.g., Sep-Pak Light QMA) to trap the [¹⁸F]F⁻.

  • Elute the trapped [¹⁸F]F⁻ into the reaction vessel using an eluent solution containing Kryptofix K₂₂₂ (15 mg in 1 mL MeCN) and K₂CO₃ (2 mg in 0.5 mL H₂O).

  • Perform azeotropic drying of the K[¹⁸F]F-K₂₂₂ complex by heating at 110-120°C under a steady stream of nitrogen or argon gas until completely dry (typically 10-15 minutes). This is a critical step.[2]

4.2. Radiolabeling Reaction

  • Prepare a solution of the tosylate precursor, 8-(4-(2-(tosyloxy)ethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, (3-5 mg) in anhydrous DMSO (0.8 mL).

  • Add the precursor solution to the dried K[¹⁸F]F-K₂₂₂ complex in the reaction vessel.

  • Seal the vessel and heat to 120°C for 15 minutes.

  • After 15 minutes, cool the reaction vessel rapidly to <50°C.

  • Self-Validation Step: Take a small aliquot (~5 µL) of the crude reaction mixture and analyze it via radio-TLC to determine the radiochemical conversion (RCC) before proceeding.

4.3. Purification and Formulation

  • Dilute the crude reaction mixture with 1-2 mL of the HPLC mobile phase (e.g., a mixture of ethanol and phosphate buffer).

  • Inject the diluted mixture onto a semi-preparative C18 HPLC column.

  • Collect the product fraction corresponding to the retention time of the non-radioactive reference standard.

  • Remove the HPLC solvent from the collected fraction, typically using a rotary evaporator or by passing it through a C18 Sep-Pak cartridge, washing with water, and eluting the final product with ethanol.

  • Formulate the final product in sterile saline, often containing a small amount of ethanol (~5-10%) as a stabilizer to prevent radiolysis.[5][16]

  • Final QC: Perform quality control on the final product, including measurement of radiochemical purity (>95%) by analytical HPLC, pH, and specific activity (typically 25-45 GBq/μmol).[22]

References

  • D. O’Hagan, "Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes," American Chemical Society, 2014.

  • S. Preshlock et al., "Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes," National Institutes of Health, 2016.

  • V. I. Tadino et al., "Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers," MDPI, 2018.

  • J. M. Hooker, "Studies into radiolytic decomposition of fluorine-18 labeled radiopharmaceuticals for positron emission tomography," PubMed, 2009.

  • J. M. Hooker, "Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography," National Institutes of Health, 2009.

  • M. K. Chéron et al., "18 F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach," MDPI, 2020.

  • A. Carroll, "Development of an 18F Radiolabeling Method Using Solid Phase Chemistry," Lakehead University, 2023.

  • T. Ritter et al., "18F-Fluorination: Challenge and Opportunity for Organic Chemists," American Chemical Society, 2021.

  • A. Parent et al., "Triflyl [18F]Fluoride as a Solution for Base-Sensitive Late-Stage Nucleophilic Aromatic 18F-Fluorination Reactions," PubMed, 2025.

  • S. M. Ametamey et al., "Methods to Increase the Metabolic Stability of 18F-Radiotracers," National Institutes of Health, 2014.

  • J. M. Hooker, "Studies into radiolytic decomposition of fluorine-18 labeled radiopharmaceuticals for positron emission tomography," ResearchGate, 2009.

  • M. S. Sanford et al., "Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride," National Institutes of Health, 2012.

  • Y. Zhou et al., "A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges," Frontiers, 2021.

  • T. Ritter et al., "Concerted nucleophilic aromatic substitution with 19F− and 18F−," SciSpace, 2015.

  • S. G. S. Raja et al., "Late-stage [18F]Fluorination: New Solutions to Old Problems," National Institutes of Health, 2014.

  • S. H. Kim et al., "Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate," RSC Publishing, 2021.

  • C. Mallet et al., "Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine," PURE.EUR.NL, 2023.

  • J. Goos et al., "A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations," National Institutes of Health, 2025.

  • M. D. Altman et al., "Two F-18 radiochemistry methods to synthesize a promising transient receptor potential canonical 5 (TRPC5) radioligand," National Institutes of Health, 2024.

  • T. Ritter et al., "18F-Fluorination: Challenge and Opportunity for Organic Chemists," National Institutes of Health, 2021.

  • J. Goos et al., "A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations," PubMed, 2025.

  • H. D. T. Le et al., "An Optimized Radiosynthesis of [18F]FNDP, a PET Radiotracer for Imaging Soluble Epoxide Hydrolase (sEH)," National Institutes of Health, 2017.

  • F. Wuest et al., "(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent," PubMed, 2015.

  • F. Wuest et al., "18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent," Figshare, 2015.

  • F. Wuest et al., "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors," PubMed, 2020.

  • H. Wang et al., "Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design," Frontiers, 2022.

  • C. K. K. Choi et al., "Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems," Sofie, 2025.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of HPLC and NMR for 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar of safety, efficacy, and reproducibility. The compound 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde serves as a crucial building block in the synthesis of various pharmacologically active agents.[1] Its molecular structure, featuring a benzaldehyde moiety linked to a spirocyclic diamine ketal, presents unique analytical challenges. Ensuring its purity is paramount, as even trace impurities can lead to unforeseen side reactions, altered biological activity, and potential toxicity in the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity validation of this key intermediate. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to quality assessment, in alignment with international regulatory standards.[2][3][4][5][6]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis for its exceptional ability to separate a target compound from its structurally related impurities. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality in Method Development

The selection of HPLC parameters is a deliberate process designed to achieve optimal resolution and sensitivity for the analyte.

  • Stationary Phase: A C18 (octadecylsilyl) column is the logical choice. The benzaldehyde portion of the molecule imparts significant nonpolar character, allowing for strong retention and interaction with the C18 chains. This provides the necessary resolving power to separate it from potentially more polar starting materials or less polar side-products.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. This is critical because impurities in the synthesis of such molecules can span a wide polarity range. A gradient, starting with a higher water content and gradually increasing the acetonitrile concentration, ensures that both polar and nonpolar impurities are eluted from the column as sharp, well-defined peaks. The addition of a small amount of an acid modifier, like 0.1% formic acid, is crucial for protonating any residual silanols on the column and ensuring the amine in the spiro-decane moiety is consistently protonated, which results in symmetrical, sharp peaks.

  • Detection: The benzaldehyde chromophore provides strong UV absorbance. A photodiode array (PDA) detector is ideal, set to a wavelength around 254 nm or the compound's λmax, allowing for sensitive detection of the main compound and any UV-active impurities.

Experimental Protocol: RP-HPLC Purity Assay
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 20% B

      • 18.1-22 min: Hold at 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: PDA at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%, and the tailing factor for the main peak should be between 0.8 and 1.5.

  • Data Analysis: Purity is calculated based on the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Diluent (ACN/Water) prep1->prep2 analysis1 Inject Sample into HPLC System prep2->analysis1 analysis2 Separation on C18 Column (Gradient Elution) analysis1->analysis2 analysis3 UV/PDA Detection (254 nm) analysis2->analysis3 data1 Integrate Peaks in Chromatogram analysis3->data1 data2 Calculate Purity (Area % Report) data1->data2

Caption: Workflow for HPLC purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While HPLC excels at separation, ¹H NMR spectroscopy provides unambiguous structural confirmation and can serve as a primary method for quantification (qNMR). It identifies and quantifies molecules based on the unique signals generated by atomic nuclei in a magnetic field.

Causality in Method Development
  • Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent first choice as it is a common solvent for many organic molecules and has a simple residual solvent peak.[7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Structural Confirmation: The ¹H NMR spectrum of this compound has several distinct, diagnostic signals:

    • Aldehyde Proton: A sharp singlet at ~9.8-10.0 ppm.[7][8][9] Its presence and integration for one proton are primary indicators of the target molecule.

    • Aromatic Protons: Two sets of doublets in the aromatic region (~7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Spirocycle Protons: A series of multiplets corresponding to the methylene protons of the piperidine and dioxane rings. The signals for the dioxane portion are typically a singlet around 4.0 ppm.[10]

  • Purity Assessment: Purity is determined by comparing the integration of the analyte's signals to those of a certified internal standard with a known concentration. More simply, the absence of unexpected signals is a strong indicator of high purity. Any impurity with protons will generate its own signals, which can often be identified.[11]

Experimental Protocol: ¹H NMR Purity Assay
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube. Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A longer delay (e.g., 5-10 seconds) is crucial for accurate integration, especially in quantitative experiments.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals, setting the integration of a well-resolved signal from the target molecule (e.g., the aldehyde proton) to its theoretical value (1H).

  • Data Analysis: Examine the spectrum for any signals that do not correspond to the target molecule or the solvent. The relative integration of these impurity signals compared to the main compound's signals provides a quantitative measure of their levels.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Spectral Interpretation nmr_prep1 Weigh Compound into NMR Tube nmr_prep2 Add Deuterated Solvent (e.g., CDCl3) & TMS nmr_prep1->nmr_prep2 nmr_acq Acquire 1H Spectrum (e.g., 400 MHz) nmr_prep2->nmr_acq nmr_proc Process FID: FT, Phasing, Baseline nmr_acq->nmr_proc nmr_int1 Calibrate & Integrate Signals nmr_proc->nmr_int1 nmr_int2 Assign Peaks to Structure nmr_int1->nmr_int2 nmr_int3 Identify & Quantify Impurity Signals nmr_int2->nmr_int3

Caption: Workflow for ¹H NMR purity validation.

Comparative Summary: HPLC vs. NMR

The true power in validation comes from using these techniques in a complementary fashion. An impurity that co-elutes with the main peak in HPLC may be clearly visible in the NMR spectrum, and vice-versa.

ParameterHPLC (UV Detection)¹H NMR Spectroscopy
Primary Function Separation and quantification of components in a mixture.Structural elucidation and quantification.
Strengths - High sensitivity for UV-active compounds. - Excellent resolving power for closely related isomers and impurities. - Widely available and highly automated.- Provides definitive structural information. - Can be a primary, absolute quantification method (qNMR). - Detects a wide range of impurities, not just UV-active ones.
Limitations - Only detects compounds with a chromophore. - Co-elution can mask impurities. - Requires a reference standard for identity confirmation.- Lower sensitivity compared to HPLC. - Complex mixtures can lead to overlapping signals. - Requires larger sample amounts.
Expected Results A major peak at a specific retention time with purity >98% (by area).A clean spectrum with signals corresponding to the structure. Key signals: δ ~9.9 (s, 1H), δ 7.0-8.0 (m, 4H), δ ~4.0 (s, 4H).
Validation Guideline ICH Q2(R1) parameters: Specificity, Linearity, Range, Accuracy, Precision, LOD/LOQ.[2][4]ICH Q2(R2) now includes principles for spectroscopic data.[3] Key parameters: Specificity, Linearity, Accuracy.

Conclusion

The validation of this compound purity is a clear demonstration of the principle of analytical orthogonality. HPLC provides a high-sensitivity separation, generating a quantitative purity value based on relative peak areas. NMR complements this by offering an unequivocal structural confirmation and the ability to detect and quantify a broader range of potential impurities, regardless of their UV activity.

For researchers, scientists, and drug development professionals, relying on a single technique is insufficient. A comprehensive quality assessment, grounded in the principles of both chromatography and spectroscopy, is the only way to ensure the integrity of this vital synthetic intermediate. This dual approach provides the trustworthy, scientifically sound data necessary to advance development programs with confidence.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. [Link]

  • The 1H NMR chemical shift dH of the benzaldehyde proton (C-HO) in... ResearchGate. [Link]

  • Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. [Link]

  • Synthesis of A. 8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane. PrepChem.com. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

A Comparative Guide to the Efficacy of Sigma-1 Receptor Ligands: Profiling 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde and Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the sigma-1 receptor (σ1R) has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders. This unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, plays a crucial role in modulating calcium signaling, ion channel function, and cellular stress responses. The development of potent and selective σ1R ligands is paramount for advancing our understanding of its physiological roles and for the creation of novel therapeutics. This guide provides an in-depth comparison of the efficacy of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde, a promising ligand scaffold, with other well-characterized sigma-1 receptor modulators, including the agonist PRE-084, the antagonist NE-100, the endogenous ligand (+)-pentazocine, and the antipsychotic drug haloperidol.

The Sigma-1 Receptor: A Pluripotent Modulator of Cellular Function

The sigma-1 receptor is a ligand-operated chaperone protein that is distinct from traditional G protein-coupled or ionotropic receptors.[1] Its activation by agonists can trigger a cascade of downstream effects, including the potentiation of neurite outgrowth, neuroprotection against excitotoxicity and oxidative stress, and modulation of neurotransmitter systems.[2][3] Conversely, antagonists can block these effects and have shown potential in treating conditions like neuropathic pain and psychosis.[4][5] A key mechanism of σ1R activation involves its dissociation from the Binding Immunoglobulin Protein (BiP), an endoplasmic reticulum chaperone. This dissociation allows the σ1R to interact with various client proteins, including ion channels and other receptors, thereby modulating their function.[6][7]

Profiling this compound: A Potent Sigma-1 Receptor Ligand Scaffold

While direct binding data for this compound is not extensively published, the high affinity of its close structural analogs strongly suggests its potency as a sigma-1 receptor ligand. Notably, the derivative 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has demonstrated a high binding affinity for the sigma-1 receptor with a Ki value of 5.4 ± 0.4 nM.[1][8] This indicates that the 1,4-dioxa-8-azaspiro[4.5]decane core is a key pharmacophore for high-affinity σ1R binding. The benzaldehyde moiety offers a versatile point for further chemical modification to fine-tune selectivity and functional activity.

Comparative Efficacy of Key Sigma-1 Receptor Ligands

To contextualize the potential efficacy of this compound, a comparison with established σ1R ligands is essential. The following table summarizes the binding affinities and functional activities of key comparators.

LigandChemical ClassFunctional Activity at σ1RBinding Affinity (Ki) for σ1RSelectivity over σ2R
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane Spiro[4.5]decane derivativeLikely Agonist/Antagonist5.4 ± 0.4 nM[1][8]30-fold[1][8]
PRE-084 Morpholine derivativeAgonist53.2 nM[9]~600-fold[9]
NE-100 Dipropylamine derivativeAntagonist~1.03 nM[5]>205-fold[5]
(+)-Pentazocine BenzomorphanAgonist~3.1 nM[10]~497-fold[10]
Haloperidol ButyrophenoneAntagonist (irreversible metabolite)[11]2.8 nM[12]Low

In Vitro Functional Assays: Differentiating Agonists from Antagonists

Determining the functional activity of a novel ligand is a critical step. Several in vitro assays are employed to characterize whether a compound acts as a σ1R agonist or antagonist.

Binding Immunoglobulin Protein (BiP) Dissociation Assay

This assay directly measures a key step in σ1R activation. Agonist binding promotes the dissociation of the σ1R from BiP, while antagonists can block this dissociation.[6][7]

cluster_inactive Inactive State cluster_active Active State s1r_bip σ1R-BiP Complex s1r σ1R s1r_bip->s1r bip BiP s1r_bip->bip client_protein Client Protein s1r->client_protein Interaction & Modulation agonist Agonist agonist->s1r_bip Promotes Dissociation antagonist Antagonist antagonist->s1r_bip Blocks Dissociation

Figure 1: Sigma-1 Receptor Activation Pathway.

Neurite Outgrowth Assay

This cell-based assay provides a functional readout of the neurotrophic effects of σ1R ligands. Agonists, like PRE-084, have been shown to promote neurite outgrowth in neuronal cell lines, an effect that can be blocked by antagonists.[3][13]

In Vivo Efficacy: From Neuroprotection to Pain Modulation

The therapeutic potential of σ1R ligands is ultimately determined by their efficacy in preclinical in vivo models of disease.

Neuroprotection Models
  • Stroke Models: In models of middle cerebral artery occlusion (MCAO), the σ1R agonist PRE-084 has been shown to reduce infarct volume and neurological deficits.[2] Conversely, the antagonist haloperidol has also demonstrated neuroprotective effects in similar models, suggesting a complex role for σ1R modulation in ischemic injury.[14]

  • Neurodegenerative Disease Models: In mouse models of amyotrophic lateral sclerosis (ALS), PRE-084 has been shown to improve motor function and motor neuron survival.[15] Similarly, in a mouse model of Alzheimer's disease, PRE-084 promoted neurogenesis and reduced neuroinflammation.[16]

Pain Models
  • Neuropathic Pain: Sigma-1 receptor antagonists, such as NE-100, have demonstrated efficacy in attenuating pain behaviors in various models of neuropathic pain.[17] This suggests that blocking σ1R activity can alleviate chronic pain states.

  • Inflammatory Pain: The role of σ1R in inflammatory pain is more complex. While some studies suggest that antagonists can be beneficial, others indicate a role for agonists in modulating inflammatory responses.[4][18] (+)-Pentazocine, for instance, has shown analgesic effects in certain pain models, though its mechanism is complicated by its interactions with opioid receptors.[19][20]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is fundamental for determining the binding affinity (Ki) of a test compound for the σ1R.

Materials:

  • Guinea pig brain membrane homogenate (source of σ1R)

  • -pentazocine (radioligand)

  • Test compound (e.g., this compound)

  • Haloperidol (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, guinea pig brain membrane homogenate, and the test compound at various concentrations.

  • Add a fixed concentration of -pentazocine to each well.

  • For non-specific binding control wells, add a high concentration of haloperidol.

  • Incubate the plate at 37°C for 90 minutes.

  • Filter the contents of the plate through the filter plates and wash with cold assay buffer to separate bound from unbound radioligand.

  • Dry the filter plates and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

start Prepare Reagents incubate Incubate at 37°C start->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze

Figure 2: Radioligand Binding Assay Workflow.

In Vivo Model of Neuroprotection: Middle Cerebral Artery Occlusion (MCAO)

This model is widely used to assess the neuroprotective effects of compounds in the context of ischemic stroke.

Animals:

  • Male Sprague-Dawley rats (250-300g)

Procedure:

  • Anesthetize the rat and expose the common carotid artery.

  • Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Administer the test compound (e.g., PRE-084 or the topic compound) at a specific time point (e.g., before or after the ischemic insult).

  • After a survival period (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.

  • Euthanize the animal and perfuse the brain.

  • Section the brain and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).

  • Quantify the infarct volume and compare between treatment groups.

Conclusion

The available evidence strongly suggests that the this compound scaffold represents a highly promising starting point for the development of potent and selective sigma-1 receptor ligands. The high affinity of its analog indicates that this chemical class can effectively target the σ1R. Further characterization through functional assays will be crucial to determine whether derivatives of this scaffold act as agonists or antagonists, which will, in turn, guide their potential therapeutic applications. A thorough comparison with established ligands like PRE-084, NE-100, and (+)-pentazocine in relevant in vivo models will be the definitive step in elucidating the full therapeutic potential of this exciting class of compounds. The detailed experimental protocols provided herein offer a robust framework for conducting such a comprehensive evaluation.

References

  • Allahtavakoli, M., & Jarrott, B. (2011). Sigma-1 receptor and neuroprotection. Frontiers in Cellular Neuroscience, 5, 23.
  • Okuyama, S., Imagawa, Y., Ogawa, S., Araki, H., Ajima, A., Tanaka, M., ... & Nakazato, A. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. Life sciences, 53(18), PL285-PL290.
  • Smith, S. B., Duplantier, J., & Lyda, T. (2007). In vivo protection against retinal neurodegeneration by sigma receptor 1 ligand (+)-pentazocine. Investigative ophthalmology & visual science, 48(10), 4743-4751.
  • Okuyama, S., & Nakazato, A. (1996). Repeated haloperidol treatment decreases sigma(1) receptor binding but does not affect its mRNA levels in the guinea pig or rat brain. General pharmacology, 27(6), 1021-1025.
  • Mancuso, R., Olivan, S., Rando, A., Osta, R., & Navarro, X. (2012). PRE-084, a sigma-1 receptor agonist, ameliorates the symptoms of SOD1-G93A ALS mice. Neurotherapeutics, 9(4), 814-826.
  • Schetz, J. A., & Gonzalez, A. L. (2007). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Current neuropharmacology, 5(1), 47-56.
  • NEO100 enables brain delivery of blood‒brain barrier impermeable therapeutics. PNAS.
  • Gronier, B., & Debonnel, G. (2006). Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Psychopharmacology, 184(3-4), 487-496.
  • Farkas, V., Tuka, B., Földi, M., Fazekas, C. L., Gál, D., Hortobágyi, T., ... & Deli, M. A. (2022). Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. International Journal of Molecular Sciences, 23(19), 11843.
  • Cobos, E. J., Entrena, J. M., Nieto, F. R., Cendán, C. M., & Del Pozo, E. (2006). Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells. Journal of neurochemistry, 99(3), 948-957.
  • Gaja-Capdevila, N., et al. (2023).
  • de la Puente, B., Zamanillo, D., Portillo-Salido, E., & Vela, J. M. (2019).
  • Ruscher, K., & Wieloch, T. (2015). Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects.
  • Peviani, M., Pasetto, L., Ginet, V., & Puyal, J. (2014). Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation. Neurobiology of disease, 62, 1-13.
  • Okuyama, S., Nakazato, A., & Chaki, S. (1995). Effect of NE-100, a novel sigma receptor ligand, on phencyclidine- induced delayed cognitive dysfunction in rats. Neuroscience letters, 189(1), 60-62.
  • Zamanillo, D., Romero, L., Merlos, M., & Vela, J. M. (2013). Sigma-1 receptors and animal studies centered on pain and analgesia. Frontiers in pharmacology, 4, 1-10.
  • Bowen, W. D., Tolentino, P. J., Kirschner, K. M., Varghese, P., de Costa, B. R., & Rice, K. C. (1993). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European journal of pharmacology, 239(1-3), 59-65.
  • Vela, J. M., Merlos, M., & Almansa, C. (2017). The sigma-1 receptor antagonists, promising players in fighting neuropathic pain. Drug discovery today, 22(10), 1493-1502.
  • Lever, J. R., Gustafson, J. L., Xu, R., Allmon, R. L., & Lever, S. Z. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 59(6), 350-358.
  • Cobos, E. J., & Baeyens, J. M. (2015).
  • Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. (2015).
  • Okuyama, S., & Nakazato, A. (1995). The sigma-selective ligand NE-100 attenuates the effect of phencyclidine in a rat diving model. General pharmacology, 26(1), 177-182.
  • Okuyama, S., & Nakazato, A. (1994). Effect of NE-100, a novel sigma receptor ligand, on phencyclidine-induced cognitive dysfunction. European journal of pharmacology, 264(3), 453-457.
  • Brogden, R. N., Speight, T. M., & Avery, G. S. (1973). Pentazocine: a review of its pharmacological properties, therapeutic efficacy and dependence liability. Drugs, 5(1-2), 6-91.
  • Chen, Y. C., Chen, Y. C., Tseng, C. J., & Huang, E. Y. K. (2020). Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia. International journal of molecular sciences, 21(18), 6883.
  • McGown, A., et al. (2022). Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. Human Molecular Genetics, 31(22), 3824-3839.
  • Levy, D., Gaillon, R., & Boiron, M. (1968). Study of the efficacy and tolerance of the oral administration of a major new analgesic: pentazocine. La Presse medicale, 76(2), 77.
  • High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. NIH.
  • Neurite Outgrowth Assays. Sigma-Aldrich.
  • Navarro, G., Moreno, E., Aymerich, M., Aguinaga, D., Canela, E. I., Cortés, A., ... & Franco, R. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 14(11), 2056-2067.
  • Bai, T., et al. (2017). Haloperidol, a sigma receptor 1 antagonist, promotes ferroptosis in hepatocellular carcinoma cells.
  • Al-mahallawi, A. M., et al. (2022). Physicochemical Characterizations and Pharmacokinetic Evaluation of Pentazocine Solid Lipid Nanoparticles against Inflammatory Pain Model. Pharmaceutics, 14(2), 427.
  • Davie, I., & Masson, A. H. (1970). An assessment of the analgesic efficacy of oral pentazocine. British journal of anaesthesia, 42(2), 169-173.
  • Fischer, S., Wenzel, B., Ludwig, F. A., Hiller, A., Brust, P., & Deuther-Conrad, W. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of medicinal chemistry, 58(14), 5395-5407.
  • Fischer, S., Wenzel, B., Ludwig, F. A., Hiller, A., Brust, P., & Deuther-Conrad, W. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
  • Mori, T., et al. (2011). (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice. Journal of pharmacological sciences, 115(4), 519-523.
  • Kimura, Y., et al. (2014). Effect of the Sigma-1 receptor on neurite outgrowth.
  • Navarro, G., et al. (2021). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells.
  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports, 8(1), 1-15.
  • Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & medicinal chemistry, 28(14), 115560.
  • Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius.
  • Tsai, S. Y. A., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 783.
  • Sigma Receptors. Tocris Bioscience.
  • Characterization of the Human Sigma-1 Receptor Chaperone Domain Structure and Binding Immunoglobulin Protein (BiP) Interactions. Journal of Biological Chemistry.

Sources

A comparative study of the binding affinities of different 1,4-Dioxa-8-azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be finely tuned to interact with specific biological targets is of paramount importance. The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid yet versatile framework for the design of ligands with high affinity and selectivity for a range of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. This guide provides a comparative analysis of the binding affinities of various derivatives of this scaffold, with a focus on their interactions with sigma-1 (σ1), serotonin 5-HT1A, and alpha-1 (α1) adrenergic receptors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

The 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold: A Foundation for Versatility

The 1,4-Dioxa-8-azaspiro[4.5]decane core, characterized by a piperidine ring fused to a 1,4-dioxane ring in a spirocyclic fashion, provides a unique three-dimensional architecture. This rigidity helps to pre-organize the molecule for optimal interaction with the binding pocket of a target protein, while the nitrogen atom of the piperidine ring serves as a key anchoring point for various substituents, allowing for the exploration of a wide chemical space. This structural feature is instrumental in modulating the pharmacological profile of the resulting derivatives, influencing their affinity, selectivity, and functional activity.

Comparative Binding Affinities: A Multi-Target Perspective

The true potential of the 1,4-Dioxa-8-azaspiro[4.5]decane scaffold is realized through the strategic modification of its structure to achieve desired binding characteristics. Below is a comparative analysis of the binding affinities (Ki) of several key derivatives for the σ1 receptor, 5-HT1A receptor, and α1-adrenoceptor subtypes. The Ki value represents the inhibition constant, with a lower value indicating a higher binding affinity.

Compound IDTarget ReceptorBinding Affinity (Ki, nM)
Derivative A σ1 Receptor5.4 ± 0.4[1][2]
σ2 Receptor>162 (30-fold selectivity for σ1)[1][2]
Vesicular Acetylcholine Transporter (VAChT)>7581 (1404-fold selectivity for σ1)[1][2]
Arylpiperazine Derivative 1 5-HT1A ReceptorPotent Agonist[3]
α1-Adrenoceptor SubtypesData not specified[3]
Arylpiperazine Derivative 9 α1-Adrenoceptor SubtypesPromising Antagonist[3]
5-HT1A ReceptorData not specified[3]
Arylpiperazine Derivative 10 5-HT1A ReceptorMost Potent and Efficacious Agonist[3]
α1-Adrenoceptor SubtypesData not specified[3]
Arylpiperazine Derivative 27 α1-Adrenoceptor SubtypesPromising Antagonist[3]
5-HT1A ReceptorData not specified[3]
Arylpiperazine Derivative 30 α1-Adrenoceptor SubtypesPromising Antagonist[3]
5-HT1A ReceptorData not specified[3]
1-Oxa-8-azaspiro[4.5]decane Series σ1 Receptor0.47 - 12.1[4]
σ2 ReceptorModerate selectivity (2 - 44 fold)[4]

Note: The binding data presented is a compilation from various studies. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The compiled data reveals key structure-activity relationships that govern the binding affinity and selectivity of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives:

  • Substitution on the Piperidine Nitrogen: The nature of the substituent attached to the nitrogen atom of the piperidine ring is a critical determinant of target selectivity. For instance, an N-benzyl group with a fluoroethoxy substituent at the para position (Derivative A) confers high affinity and selectivity for the σ1 receptor.[1][2] In contrast, the attachment of an arylpiperazine moiety via an alkyl linker leads to potent ligands for the 5-HT1A and α1-adrenergic receptors.[3]

  • Arylpiperazine Moiety: Within the arylpiperazine series, substitutions on the phenyl ring significantly impact affinity and functional activity. The specific substitution patterns that lead to potent α1-antagonism (compounds 9, 27, 30) versus potent 5-HT1A agonism (compound 10) highlight the sensitivity of these receptors to the electronic and steric properties of the aryl group.[3]

  • Spirocyclic Core Variations: Modifications to the spirocyclic core itself, such as the replacement of the 1,4-dioxane ring with a tetrahydrofuran ring (1-oxa-8-azaspiro[4.5]decane), can still yield potent σ1 receptor ligands, demonstrating some flexibility in the core structure while maintaining high affinity.[4]

Experimental Methodologies for Binding Affinity Determination

The determination of binding affinities is a cornerstone of drug discovery. The following protocols provide a detailed, step-by-step guide for conducting radioligand binding assays for the σ1 and 5-HT1A receptors, which are commonly employed for screening and characterizing compounds like the 1,4-Dioxa-8-azaspiro[4.5]decane derivatives.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of test compounds for the σ1 receptor using [³H]-(+)-pentazocine as the radioligand.[5][6]

Objective: To determine the inhibition constant (Ki) of a test compound for the human σ1 receptor.

Materials:

  • Human σ1 receptor-expressing cell membranes (e.g., from transfected HEK-293 cells).

  • [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Test compounds (1,4-Dioxa-8-azaspiro[4.5]decane derivatives).

  • Haloperidol (for non-specific binding determination).

  • Binding Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Workflow Diagram:

Sigma1_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_quantification Quantification & Analysis Membrane_Prep Prepare membrane suspension in binding buffer Incubate Incubate membranes, radioligand, and test compound at 37°C for 120 min Membrane_Prep->Incubate Radioligand_Prep Prepare [³H]-(+)-pentazocine solution Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubate Filter Rapidly filter reaction mixture through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold wash buffer Filter->Wash Scintillation Add scintillation cocktail to filters Wash->Scintillation Count Count radioactivity in a liquid scintillation counter Scintillation->Count Analyze Analyze data to determine IC50 and Ki values Count->Analyze

Caption: Workflow for the σ1 receptor radioligand binding assay.

Procedure:

  • Plate Setup: In a 96-well plate, add the following to each well:

    • Total Binding: 50 µL of binding buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol in binding buffer.

    • Test Compound: 50 µL of the desired concentration of the 1,4-Dioxa-8-azaspiro[4.5]decane derivative in binding buffer.

  • Add Radioligand: Add 25 µL of [³H]-(+)-pentazocine (final concentration ~5 nM) to all wells.

  • Add Membranes: Add 25 µL of the membrane preparation (final concentration ~7 µg of protein) to all wells.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation. The rationale for this incubation time and temperature is to allow the binding reaction to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate. This step is crucial for separating the receptor-bound radioligand from the unbound radioligand. The glass fiber matrix effectively traps the cell membranes.

  • Washing: Immediately wash the filters three times with 200 µL of ice-cold wash buffer to remove any non-specifically bound radioligand. The cold temperature of the wash buffer minimizes dissociation of the radioligand from the receptor during the washing process.

  • Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: 5-HT1A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human 5-HT1A receptor using [³H]-8-OH-DPAT as the radioligand.[7]

Objective: To determine the inhibition constant (Ki) of a test compound for the human 5-HT1A receptor.

Materials:

  • Human 5-HT1A receptor-expressing cell membranes (e.g., from CHO-K1 cells).

  • [³H]-8-hydroxy-DPAT (specific activity ~100-200 Ci/mmol).

  • Test compounds (1,4-Dioxa-8-azaspiro[4.5]decane derivatives).

  • Metergoline (for non-specific binding determination).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Workflow Diagram:

HT1A_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_quantification Quantification & Analysis Membrane_Prep Prepare membrane suspension in binding buffer Incubate Incubate membranes, radioligand, and test compound at room temperature for 60 min Membrane_Prep->Incubate Radioligand_Prep Prepare [³H]-8-OH-DPAT solution Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubate Filter Rapidly filter reaction mixture through glass fiber filters Incubate->Filter Wash Wash filters with wash buffer Filter->Wash Scintillation Add scintillation cocktail to filters Wash->Scintillation Count Count radioactivity in a liquid scintillation counter Scintillation->Count Analyze Analyze data to determine IC50 and Ki values Count->Analyze

Caption: Workflow for the 5-HT1A receptor radioligand binding assay.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of the appropriate solution to each well:

    • Total Binding: Binding buffer.

    • Non-specific Binding (NSB): 10 µM Metergoline in binding buffer.

    • Test Compound: The desired concentration of the 1,4-Dioxa-8-azaspiro[4.5]decane derivative in binding buffer.

  • Add Radioligand and Membranes: Add a 50 µL mixture of [³H]-8-OH-DPAT (final concentration ~0.25 nM) and the membrane preparation (final concentration ~10 µg of protein) to all wells. The use of a pre-mixed solution ensures consistency across the plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes. This incubation condition is sufficient for the high-affinity ligand [³H]-8-OH-DPAT to reach equilibrium with the 5-HT1A receptor.

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate.

  • Washing: Wash the filters three times with 200 µL of wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis: Follow the same data analysis steps as described in the σ1 receptor binding assay protocol to determine the IC50 and Ki values for the test compounds.

Conclusion

The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold represents a highly valuable platform for the development of potent and selective ligands for a variety of CNS targets. The comparative analysis of binding affinities presented in this guide underscores the profound influence of subtle structural modifications on the pharmacological profile of these derivatives. The detailed experimental protocols for radioligand binding assays provide a practical framework for researchers to characterize the binding properties of their own novel compounds. By understanding the structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to leverage the potential of this versatile scaffold to design the next generation of therapeutics for neurological and psychiatric disorders.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1-34.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Bio-protocol. (2021). 5-HT1A Receptor Binding Assays. Bio-protocol, 11(12), e4043.
  • Brasili, L., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 87, 248-266.
  • Martin, L. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269.
  • Ishiwata, K., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 39(15), 2924-2932.
  • Zou, Y., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15909.
  • Ciancetta, A., et al. (2015). Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation.
  • Malawska, B., et al. (2002). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 7(8), 604-617.
  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Fischer, S., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407.
  • Fischer, S., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Retrieved from [Link]

  • Obniska, J., et al. (2010). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives. Acta Poloniae Pharmaceutica, 67(3), 241-248.
  • Ciano, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4945.
  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. Retrieved from [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Obniska, J., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacological Reports, 58(1), 107-114.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Scott, D. J., & Greiner, J. F. (1993). Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. The Journal of Organic Chemistry, 58(24), 6823-6825.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is the bedrock of reliable and reproducible research. The compound 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde, a key intermediate in the synthesis of various pharmacologically active molecules, demands a multi-faceted analytical approach to ensure its identity, purity, and quality. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this molecule, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] We will explore the causality behind experimental choices and present a framework for the cross-validation of these methods to ensure data integrity.

The Analytical Imperative: A Multi-Modal Approach

dot

Caption: Conceptual workflow for the cross-validation of analytical methods.

Chromatographic Techniques: Separating the Components

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating the target molecule from potential impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, ideal for assessing the purity of non-volatile and thermally stable compounds. For this compound, a reversed-phase HPLC method is the logical choice, given the molecule's moderate polarity.

Causality of Experimental Choices:

  • Column: A C18 column is selected for its versatility and proven ability to retain and separate a wide range of organic molecules.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of both polar and non-polar impurities. A phosphate buffer is included to maintain a consistent pH, which is critical for the reproducible ionization state and retention time of the basic piperidine nitrogen.

  • Detection: The benzaldehyde moiety contains a strong chromophore, making UV detection at approximately 254 nm a sensitive and reliable method for quantification.

  • Objective: To determine the purity of this compound and quantify related substances.

  • Materials and Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Potassium dihydrogen phosphate.

    • Orthophosphoric acid.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70:30 (A:B) to 30:70 (A:B) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare sample solutions at a concentration of approximately 0.5 mg/mL in the same diluent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.[4] For the target molecule, GC-MS is particularly useful for detecting residual solvents from the synthesis or volatile starting materials.

Causality of Experimental Choices:

  • Column: A low-polarity column, such as a 5% phenyl polysiloxane, is chosen for its general applicability to a wide range of organic compounds.[5]

  • Temperature Program: A temperature gradient is essential to ensure the separation of compounds with different boiling points.

  • Ionization: Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation.

  • Detection: Mass spectrometry provides high specificity and allows for the identification of unknown impurities by their mass spectra.

  • Objective: To identify and quantify volatile and semi-volatile impurities.

  • Materials and Reagents:

    • This compound sample.

    • High-purity solvent for dilution (e.g., Dichloromethane).

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless).

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: 40-500 amu.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide information about the molecular structure and functional groups present in the compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the same compound.[6][7][8][9] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Causality of Experimental Choices:

  • Internal Standard: A high-purity, stable compound with sharp, well-resolved signals that do not overlap with the analyte's signals is chosen (e.g., maleic anhydride).

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is used (e.g., DMSO-d6).

  • Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.

  • Objective: To determine the absolute purity of this compound.

  • Materials and Reagents:

    • This compound sample.

    • High-purity internal standard (e.g., Maleic Anhydride, >99.9% purity).

    • Deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition Parameters (example on a 400 MHz spectrometer):

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): 30 s.

    • Number of Scans: 16.

  • Sample Preparation and Analysis:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.

    • Dissolve in a known volume of DMSO-d6 and transfer to an NMR tube.

    • Acquire the 1H NMR spectrum.

    • Integrate a well-resolved, unique signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the standard qNMR equation.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It serves as an excellent identity confirmation test.

Causality of Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation.

  • Objective: To confirm the presence of key functional groups and establish a fingerprint for identity confirmation.

  • Procedure:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Record the spectrum from 4000 to 400 cm-1.

    • Identify characteristic absorption bands for the aldehyde C=O stretch, aromatic C=C bonds, C-N bond, and the dioxa spiroketal C-O bonds.

Cross-Validation and Performance Comparison

The cross-validation of these analytical methods is crucial to ensure the reliability of the characterization. The results from each technique should be concordant and complementary.

dot

Caption: Logic diagram for data concordance in cross-validation.

Table 1: Comparison of Analytical Method Performance (Hypothetical Data)

ParameterHPLC-UVGC-MSqNMRFTIR
Purpose Purity, AssayVolatile ImpuritiesAbsolute Purity, IdentityIdentity
Specificity HighVery HighVery HighModerate
Linearity (r²) > 0.999> 0.995N/AN/A
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.5 - 101.5%N/A
Precision (%RSD) < 1.0%< 5.0%< 0.5%N/A
LOD/LOQ Low (ng level)Very Low (pg level)Moderate (µg level)High
Robustness GoodGoodExcellentExcellent

Note: The performance parameters for HPLC-UV and GC-MS are based on typical validation results for similar pharmaceutical intermediates.[4][5][10][11][12][13][14][15][16][17]

Conclusion: An Integrated Analytical Strategy

The comprehensive characterization of this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. HPLC-UV provides robust purity and assay data, while GC-MS offers high sensitivity for volatile impurities. qNMR serves as a primary method for determining absolute purity and confirming the structure, and FTIR provides a rapid and reliable identity check. By cross-validating the results from these orthogonal methods, researchers and drug development professionals can have a high degree of confidence in the quality and integrity of this critical pharmaceutical intermediate, in line with the rigorous standards set by the ICH Q2(R2) guidelines.[1][2][3]

References

  • BenchChem. (2025).
  • BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec.
  • IntuitionLabs. (2024). ICH Q2(R2)
  • Pharma Consulting. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Pharma Consulting.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2)
  • U.S. Pharmacopeia. (n.d.). Purity by Absolute qNMR Instructions. USP.
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • AGILE. (2020, March 20).
  • JEOL. (2022, December 19).
  • BenchChem. (2025). GC-MS method validation for the analysis of 4-(Hexyloxy)benzaldehyde. Benchchem.
  • Singh, B., et al. (2022). RP-HPLC Method Development and Validation for the Quantification of a Selected Active Pharmaceutical Ingredient in Bulk and Tablets. Pharmaceutical Sciences.
  • Burdick, R. K. (2023). Comparison of Analytical Procedures in Method Transfer and Bridging Experiments. AAPS Journal, 25(5), 74.
  • Chang, W. (2023).
  • Unchained Labs. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Unchained Labs.
  • Agilent Technologies. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Agilent.
  • Zaid, A. N., et al. (2017). Pharmacodynamic testing and new validated HPLC method to assess the in vitro equivalence of three orlistat formulations. Drug Design, Development and Therapy, 11, 3357–3365.
  • American Pharmaceutical Review. (2018, July 31). Approaches and Lessons Learned for Analytical Method Transfers to Manufacturing Sites at Various Stages of Development. American Pharmaceutical Review.
  • ChemicalBook. (n.d.). N-Formylpiperidine(2591-86-8) IR Spectrum. ChemicalBook.
  • Lara-Ortega, F. J., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection.
  • S. K., & Kumar, S. (2017).
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
  • Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(8), 611-615.
  • Zhou, L., et al. (2010). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Innovative Development in Pharmacy and Science. (n.d.). JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE (JIDPTS).
  • Li, D., et al. (2015). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Chemistry, 176, 22-28.
  • Tarawneh, M. A., et al. (2016). Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. Journal of the Chilean Chemical Society, 61(1), 2816-2820.
  • SpectraBase. (n.d.). 4-Phenylpiperidine - Optional[FTIR] - Spectrum. SpectraBase.
  • SpectraBase. (n.d.). N-Formyl-4-methylpiperidine. SpectraBase.

Sources

A Senior Application Scientist's Guide to Performance Benchmarking of Novel 1,4-Dioxa-8-azaspiro[4.5]decane-based PET Tracers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pursuit of highly selective and specific Positron Emission Tomography (PET) tracers is a cornerstone of modern neuroscience and oncology research. An ideal PET tracer acts as a molecular spy, allowing for the non-invasive quantification and visualization of biological targets in vivo, thereby providing invaluable insights into disease mechanisms and therapeutic efficacy.[1][2][3] The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold has recently emerged as a promising chemical framework for developing novel PET ligands, particularly for challenging central nervous system (CNS) targets like the Sigma-1 (σ1) receptor.[4][5]

This guide provides an in-depth comparison of novel [18F]-labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivatives against the established "gold standard" tracers for the σ1 receptor. Our objective is to provide a clear, data-driven analysis of their respective performance characteristics, from fundamental radiochemistry to in vivo validation, equipping you with the critical knowledge to select and evaluate tracers for your research.

The Significance of the Sigma-1 Receptor Target

The σ1 receptor is a unique intracellular chaperone protein implicated in a wide array of cellular functions and is a high-value target for drug development in neurodegenerative diseases, psychiatric disorders, and cancer.[6] PET imaging of σ1 receptors can elucidate disease progression, confirm target engagement of novel therapeutics, and aid in patient stratification.[3][6] For years, the benchmark for imaging this target has been [11C]SA4503, a potent and selective σ1 receptor agonist.[7][8] However, the short 20.4-minute half-life of Carbon-11 limits its application to facilities with an on-site cyclotron and restricts longer imaging protocols.[7][9] This limitation drives the search for Fluorine-18 (t½ = 109.8 min) labeled alternatives, which allow for centralized production and more complex, longer-duration imaging studies.[1][9]

Introducing the Contenders: Novel vs. Standard

This guide will focus on a head-to-head comparison of the following tracers:

  • Novel Tracers (1,4-Dioxa-8-azaspiro[4.5]decane Core):

    • [18F]5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane): A promising F-18 labeled derivative designed for low lipophilicity and high affinity for σ1 receptors.[4][10][11]

    • [18F]8 (An alternative 1-oxa-8-azaspiro[4.5]decane derivative): Selected for its high affinity and selectivity, representing further development of the spirocyclic scaffold.[5]

  • Gold Standard Tracer:

    • [11C]SA4503 : The most widely used and well-characterized PET tracer for σ1 receptors, serving as our primary benchmark.[7][8]

Part 1: Head-to-Head Performance Metrics

The success of a PET tracer is not defined by a single parameter but by a constellation of properties that must be optimized in concert. Here, we dissect the performance of our selected tracers across key radiochemical and biological benchmarks. The causality for selecting these metrics is simple: a tracer is useless if it cannot be made reliably (radiochemistry), if it doesn't bind to its target with sufficient affinity and selectivity (in vitro properties), or if it doesn't reach the target in a living system and provide a clear signal (in vivo properties).

Workflow for PET Tracer Evaluation

The development and validation of a novel PET tracer follows a logical, multi-stage workflow. Each stage provides critical data that justifies proceeding to the next, more complex and resource-intensive phase. This self-validating system ensures that only the most promising candidates advance.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation A Precursor Synthesis B Radiolabeling with 18F A->B Key Step: Efficient Isotope Incorporation C Binding Affinity (Ki) & Selectivity Assays B->C QC Gate: High Radiochemical Purity & Molar Activity D Lipophilicity (LogP) Measurement C->D Rationale: Ensure High Target Affinity & Low Off-Target Binding E Animal Biodistribution (Tissue Harvesting) D->E Rationale: Predict BBB Permeability F Dynamic PET Imaging (Target Engagement) E->F Rationale: Confirm Target Accumulation & Favorable PK G Blocking Studies (Specificity Confirmation) F->G Rationale: Demonstrate Target-Specific Signal

Caption: General workflow for novel PET tracer development and validation.

Quantitative Data Summary

The following table summarizes the critical performance data for the novel 1,4-Dioxa-8-azaspiro[4.5]decane-based tracers compared to the established standard.

Parameter[18F]5a[18F]8[11C]SA4503 (Standard)Justification for Importance
Binding Affinity (Ki, σ1) 5.4 ± 0.4 nM[4][11]0.47 - 12.1 nM (range for series)[5]4.0 - 4.6 nM[8]Lower Ki indicates higher affinity. Nanomolar affinity is required for effective target binding at tracer doses.[8]
Selectivity (Ki σ2 / Ki σ1) ~30-fold[4][11]2 - 44-fold (range for series)[5]13 - 55-fold[8]High selectivity ensures the signal is from the target of interest, minimizing off-target binding noise.
Lipophilicity (LogP/LogD) Low (not quantified in source)[4]N/A~2.9 (calculated)Optimal range for brain penetration via passive diffusion is LogD ~2.0-3.5.[7][12]
Radiochemical Yield (RCY) N/A12-35% (isolated)[5]VariesHigh RCY is crucial for producing sufficient activity for imaging studies from a single synthesis.
Molar Activity (Am) 25-45 GBq/μmol[4][11]94 - 121 GBq/μmol[5]VariesHigh molar activity is needed to administer a low mass of the compound, avoiding pharmacological effects.[1]
Brain Uptake High initial uptake[10]High initial uptake at 2 min[5]Good brain penetration[7]The tracer must efficiently cross the blood-brain barrier (BBB) to reach CNS targets.[2]
Specific Binding Signal Significantly reduced by haloperidol[4][10]Brain-to-blood ratio reduced 70-75% by SA4503[5]Blocked by σ1 ligands[8]Demonstrates that the observed signal is due to binding to the target receptor.

Note: Data for [11C]SA4503 can vary between studies. RCY and Am are highly dependent on the specific synthesis setup.

Analysis of Performance

The novel [18F]-labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivatives demonstrate highly competitive performance against the gold standard, [11C]SA4503.

  • Binding Affinity & Selectivity: Both novel tracer series show nanomolar affinity for the σ1 receptor, which is directly comparable to [11C]SA4503.[4][5][8] This is a critical prerequisite, indicating that they bind the target with sufficient strength to produce a detectable signal. Their selectivity over the σ2 subtype is also within an acceptable range, suggesting the PET signal will be predominantly from the σ1 receptor.

  • Radiochemistry & Isotope Advantage: The key advantage of [18F]5a and [18F]8 is the incorporation of Fluorine-18. The longer half-life is a significant logistical benefit over Carbon-11.[9] The reported molar activities for the novel tracers are excellent, ensuring that a high signal can be achieved with a low injected mass.[4][5]

  • In Vivo Behavior: Crucially, both novel tracers show high initial brain uptake and evidence of specific, blockable binding to σ1 receptors in vivo.[5][10] The fact that their uptake is significantly reduced by pretreatment with known σ1 ligands (haloperidol or SA4503) is the definitive proof of target engagement in a complex biological system.

The concept of a blocking study is fundamental to validating a tracer's specificity. It operates on the principle of competitive binding at the target receptor.

G cluster_0 Baseline Scan cluster_1 Blocking Scan T1 σ1 Receptor Result1 Result: High PET Signal RT1 [18F]Tracer RT1->T1 Binds (Specific Signal) T2 σ1 Receptor Result2 Result: Low PET Signal B Blocker (e.g., SA4503) B->T2 Occupies Receptor RT2 [18F]Tracer RT2->T2 Binding Blocked

Caption: Principle of a blocking study to confirm specific tracer binding.

Part 2: Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide detailed methodologies for key validation experiments. These protocols are designed to be self-validating, with clear endpoints and quality control checks.

Protocol 1: Automated Radiosynthesis of [18F]5a

This protocol describes a one-pot, two-step automated synthesis, a common and efficient method for producing [18F]-labeled PET tracers.[1][4] The causality here is efficiency and reproducibility; automation minimizes human error and radiation exposure.

Objective: To synthesize [18F]5a with high radiochemical purity and molar activity.

Materials:

  • Automated synthesis module (e.g., GE TRACERlab, Siemens Explora)

  • Precursor: Tosylate precursor of compound 5a

  • [18F]Fluoride (produced from cyclotron via 18O(p,n)18F reaction)

  • Kryptofix 2.2.2 (K222)

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Water for Injection

  • Solid Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18)

  • Sterile filter (0.22 µm)

Methodology:

  • [18F]Fluoride Trapping: Load the aqueous [18F]fluoride solution from the cyclotron onto a quaternary ammonium anion-exchange cartridge.

  • Elution: Elute the trapped [18F]F- into the reaction vessel using a solution of K222 (15 mg) and K2CO3 (5 mg) in acetonitrile/water.

  • Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen to evaporate the water and acetonitrile, forming the reactive, anhydrous [18F]F-/K+/K222 complex. This step is critical as water inhibits nucleophilic substitution.[1]

  • Nucleophilic Substitution: Add the tosylate precursor (~5 mg) dissolved in anhydrous acetonitrile to the reaction vessel. Heat at 110°C for 15 minutes to allow the nucleophilic substitution reaction to proceed, attaching the [18F]fluoride to the molecule.

  • Purification:

    • Dilute the reaction mixture with water.

    • Pass the mixture through a C18 SPE cartridge to trap the radiolabeled product and unreacted precursor.

    • Wash the cartridge with water to remove unreacted [18F]fluoride and polar impurities.

    • Elute the final product, [18F]5a, from the cartridge using ethanol.

  • Formulation: Dilute the ethanol solution with sterile saline for injection and pass it through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Analyze the final product via radio-HPLC to determine radiochemical purity (RCP) and molar activity (Am). RCP should be >95%.[4]

Protocol 2: In Vitro Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a novel compound for the σ1 receptor.

Causality: This assay quantifies the fundamental interaction between the tracer and its target. A low Ki value is a primary indicator of a potent tracer.

Materials:

  • Membrane homogenates from cells expressing human σ1 receptors (e.g., CHO-σ1 cells)

  • Radioligand standard with known high affinity for σ1 (e.g., [3H]-(+)-pentazocine)

  • Novel compound (non-radioactive version of the tracer) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and fluid

Methodology:

  • Plate Preparation: In a 96-well plate, add a fixed concentration of the radioligand standard ([3H]-(+)-pentazocine) to each well.

  • Competition: Add the novel compound in increasing concentrations across the plate (e.g., from 10⁻¹² M to 10⁻⁵ M). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known σ1 ligand like haloperidol).

  • Incubation: Add the cell membrane homogenate to each well. Incubate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the novel compound.

    • Plot the percentage of specific binding against the log concentration of the novel compound to generate a competition curve.

    • Use non-linear regression analysis (e.g., Prism software) to determine the IC50 value (the concentration of the novel compound that inhibits 50% of the specific binding of the standard radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the standard radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo PET Imaging and Blocking Study in a Rodent Model

Objective: To assess brain uptake, regional distribution, and specific binding of a novel tracer in vivo.

Causality: This is the ultimate test of a tracer's utility. Success in this phase demonstrates that the tracer can overcome biological barriers and provide a target-specific signal in a living organism.[13][14]

Materials:

  • Small animal PET/CT scanner

  • Anesthetized healthy rodents (e.g., Wistar rats)

  • Novel [18F]-labeled tracer (formulated in sterile saline)

  • Blocking agent (e.g., non-radioactive SA4503)

  • Anesthesia system (e.g., isoflurane)

  • Catheter for intravenous injection

Methodology:

  • Animal Preparation: Anesthetize the rodent and place it on the scanner bed. Maintain body temperature. Insert a tail-vein catheter for tracer injection.

  • Baseline Scan:

    • Perform a short CT scan for anatomical co-registration.

    • Inject a bolus of the [18F]-labeled tracer (e.g., 5-10 MBq) via the tail-vein catheter.

    • Immediately start a dynamic PET scan for 60-90 minutes.

  • Blocking Scan (can be done on a separate day in the same animal):

    • Pre-treat the animal with a blocking dose of a known σ1 ligand (e.g., 1 mg/kg SA4503) 30 minutes prior to the PET scan.

    • Repeat the injection and dynamic PET scan as described in step 2.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with the CT scan for anatomical reference.

    • Draw regions of interest (ROIs) on σ1 receptor-rich areas (e.g., cortex, hippocampus) and a reference region with low receptor density (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI, plotting radioactivity concentration over time.

    • Compare the TACs from the baseline and blocking scans. A significant reduction in radioactivity in the target regions during the blocking scan confirms specific binding.[5]

Conclusion and Future Outlook

The development of PET tracers based on the 1,4-Dioxa-8-azaspiro[4.5]decane scaffold represents a significant advancement in the field of molecular imaging. As demonstrated, derivatives like [18F]5a and [18F]8 exhibit performance characteristics that are highly competitive with, and in some aspects superior to, the established gold standard [11C]SA4503. Their high affinity, good selectivity, and, most importantly, the logistical advantages conferred by the Fluorine-18 label, position them as excellent candidates for broader preclinical and clinical research.[9]

For researchers and drug developers, these novel tracers offer a more accessible and flexible tool to probe the function of the σ1 receptor in health and disease. Their successful validation underscores a clear development path: from rational design and synthesis through rigorous in vitro and in vivo characterization. By adhering to the structured, data-driven benchmarking process outlined in this guide, the scientific community can continue to develop next-generation molecular imaging agents that illuminate complex biology and accelerate the delivery of new medicines.

References

  • Novel Method and Device to Produce Fluorine-18 PET Tracers. Washington University in St. Louis. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. NIH National Center for Biotechnology Information. [Link]

  • Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. MDPI. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

  • Evaluation of in vivo and in vitro binding property of a novel candidate PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. NIH National Center for Biotechnology Information. [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. [Link]

  • Radiolabeling of carbon-11 and fluorine-18 tracers for PET Imaging. Diva-portal.org. [Link]

  • Evaluation of in-vivo and in-vitro binding property of a novel PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. NIH National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing. [Link]

  • Synthesis, In Vitro and In Vivo PET Neuroimaging of Radiotracers for Activin Receptor Like Kinase 2. Journal of Nuclear Medicine. [Link]

  • Sigma-1 targeted PET tracers. Washington University Office of Technology Management. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • PET Imaging of Sigma1 Receptors. Radiology Key. [Link]

  • Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. NIH National Center for Biotechnology Information. [Link]

  • Brain Pretargeted PET – New Horizons to Image CNS Targets with Monoclonal Antibodies. bioRxiv. [Link]

  • Potential PET imaging ligands for dopamine D2 receptors. Consensus. [Link]

  • PET tracers for imaging of the dopaminergic system. PubMed. [Link]

  • Assessment of Striatal Dopamine D2/D3 Receptor Availability with PET and 18F-Desmethoxyfallypride: Comparison of Imaging Protocols Suited for Clinical Routine. Journal of Nuclear Medicine. [Link]

  • [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. MDPI. [Link]

  • Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist. NIH National Center for Biotechnology Information. [Link]

  • A Brief Summary of PET Imaging of Dopaminergic System. SNMMI. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Strategies for designing novel PET radiotracers to cross the blood brain barrier. Wiley Online Library. [Link]

  • A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging. Seminars in Nuclear Medicine. [Link]

  • Advances in CNS PET: the state-of-the-art for new imaging targets for pathophysiology and drug development. NIH National Center for Biotechnology Information. [Link]

  • PET Imaging in CNS First-in-Human Clinical Trials. BioPharma Services. [Link]

Sources

A Comparative Guide to Lot-to-Lot Variability in 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde is a pivotal building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex therapeutic candidates, including potent σ1 receptor ligands for tumor imaging.[1][2] The consistency and purity of this reagent are paramount, as even minor variations between production lots can significantly impact reaction yields, impurity profiles, and the biological activity of final compounds. This guide presents a comprehensive analytical framework for assessing the lot-to-lot variability of commercially available this compound. We provide a suite of validated experimental protocols, from basic physical characterization to advanced chromatographic and spectroscopic techniques, designed to empower researchers to qualify incoming reagent lots, thereby ensuring the reliability and reproducibility of their scientific outcomes.

Introduction: The Critical Role of Reagent Consistency

In the rigorous and highly regulated field of drug development, the quality of starting materials is a cornerstone of success.[3][4] High-purity, well-characterized reagents are essential for ensuring the efficacy, safety, and reproducibility of pharmaceutical research and manufacturing.[3][5] Lot-to-lot variability, defined as a change in the analytical performance or physical properties of a reagent from one production batch to the next, poses a significant challenge.[6][7] Such inconsistencies can arise from changes in manufacturing processes, raw material quality, or storage and transportation conditions.[6][8][9]

For a specialized building block like this compound (CAS No. 79421-40-2), whose structure incorporates both a reactive aldehyde and a spirocyclic amine, the potential for variability is multifaceted.[10][11] Impurities could include unreacted starting materials, such as 1,4-Dioxa-8-azaspiro[4.5]decane and 4-fluorobenzaldehyde, or side-products from the synthesis. Furthermore, degradation products like the corresponding benzoic acid can emerge over time. These variations can lead to failed experiments, compromised data integrity, and significant delays in development timelines.[5][12] This guide provides a systematic approach for researchers to proactively identify and quantify these differences, ensuring that only qualified material enters their workflow.

Analytical Workflow for Comprehensive Lot Qualification

A robust qualification process relies on a multi-tiered analytical approach. Each technique provides a unique piece of the puzzle, culminating in a comprehensive profile of the reagent lot. The workflow is designed to assess physical properties, confirm identity, quantify purity, and characterize impurities.

Caption: High-level workflow for qualifying incoming lots of the reagent.

Experimental Methodologies

The following protocols are presented as a comprehensive suite of tests. The choice of which tests to implement will depend on the criticality of the application. For early-stage discovery, identity and HPLC purity may suffice. For later-stage development, all tests are recommended.

Physical and Visual Characterization
  • Principle: The simplest tests are often the most revealing. Differences in color, form, or solubility can be immediate indicators of significant lot-to-lot variation, potentially due to impurities or changes in crystalline form.

  • Protocol:

    • Appearance: Visually inspect approximately 100 mg of each lot against a white background. Record the color (e.g., white, off-white, yellow) and form (e.g., crystalline powder, amorphous solid).

    • Solubility: Prepare a 10 mg/mL solution of each lot in a common solvent used in your application (e.g., Dichloromethane, Acetonitrile). Vortex for 1 minute. Visually assess for complete dissolution and the presence of any particulate matter.

  • Interpretation: All lots should be consistent in appearance and dissolve completely. Any deviation, such as a darker color or insolubility, warrants further investigation, as it may indicate degradation or the presence of insoluble impurities.

Identity Confirmation by ¹H NMR Spectroscopy
  • Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for structural elucidation.[13][14][15][16] It provides a unique fingerprint of the molecule, confirming the identity of the main component and potentially revealing the presence of organic impurities.

  • Protocol:

    • Prepare a sample of each lot by dissolving ~5 mg in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data, referencing the TMS peak to 0.00 ppm.

    • Integrate all peaks and assign them to the expected protons of the this compound structure.

  • Interpretation: The chemical shifts, splitting patterns, and integrations of all lots should match the reference structure. Key signals to observe include the aldehyde proton (~9.8 ppm), aromatic protons (doublets ~6.9 and ~7.7 ppm), and the spirocycle protons. Any unexpected peaks should be investigated as potential impurities.

Caption: Structure of this compound.

Purity and Impurity Profiling by HPLC-UV
  • Principle: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for quantifying the purity of organic compounds and separating them from impurities.[17][18] A reversed-phase method is suitable for this moderately polar compound.

  • Protocol:

    • System: HPLC system with a UV/Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: 60% A / 40% B, hold for 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Sample Preparation: Prepare a 0.5 mg/mL solution of each lot in Acetonitrile.

    • Injection Volume: 10 µL.

  • Interpretation: Calculate purity by the area percent method. The main peak should have a consistent retention time across all lots. Compare the impurity profiles of each lot, paying close attention to the number and area percent of any secondary peaks. A consistent profile is desirable. New or significantly larger impurity peaks in one lot are a cause for concern.

Water Content by Karl Fischer Titration
  • Principle: The Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[19][20] Excess water can affect reaction stoichiometry and promote side reactions. The choice between volumetric and coulometric KF depends on the expected water content; for crystalline solids, volumetric is often suitable.[21][22]

  • Protocol:

    • Use a volumetric Karl Fischer titrator.

    • Standardize the KF reagent (e.g., Aquagent®) with a known water standard or sodium tartrate dihydrate.[21][23]

    • Accurately weigh approximately 100-200 mg of the test sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

    • Titrate to the electrometric endpoint.

    • Perform the analysis in triplicate for each lot.

  • Interpretation: The water content can impact the effective concentration of the reagent. Significant differences in water content between lots can lead to inconsistencies in reaction outcomes. A typical specification for such a reagent might be ≤0.5% w/w.

Comparative Data Analysis (Hypothetical Data)

To illustrate the application of this guide, three hypothetical commercial lots were analyzed according to the protocols described. The results are summarized below.

Parameter Lot A Lot B Lot C Acceptance Criteria
Appearance Off-white crystalline powderYellowish powderOff-white crystalline powderConsistent off-white powder
Solubility (10 mg/mL in ACN) Clear, colorless solutionClear, yellow solutionClear, colorless solutionClear, colorless solution
¹H NMR Identity Conforms to structureConforms, minor unk. peak at 3.2 ppmConforms to structureConforms to structure
HPLC Purity (Area %) 99.2%97.5%99.1%≥ 98.5%
Largest Impurity (Area %) 0.45%1.8% (at RRT 1.5)0.51%≤ 0.5%
Water Content (KF) 0.21% w/w0.65% w/w0.25% w/w≤ 0.5% w/w
Discussion of Results:
  • Lot A & C: Both lots performed similarly and met all acceptance criteria. They exhibit high purity, low water content, and a consistent physical appearance. These lots would be considered acceptable for use in sensitive applications.

  • Lot B: This lot failed on multiple criteria. Its yellowish color and corresponding solution color suggest the presence of a chromophoric impurity. The HPLC purity is below the desired specification, dominated by a significant unknown impurity at a relative retention time of 1.5. Furthermore, the water content is elevated. The minor unknown peak in the ¹H NMR spectrum likely corresponds to the impurity observed in the HPLC. Lot B should be rejected for use in any critical workflow.

Conclusion and Recommendations

The proactive assessment of lot-to-lot variability is a critical, yet often overlooked, aspect of ensuring experimental reproducibility and data integrity in research and drug development.[24][25] Implementing a systematic analytical qualification program for key reagents like this compound is a crucial risk mitigation strategy.

We recommend the following best practices:

  • Establish Specifications: Define clear, scientifically justified acceptance criteria for each critical reagent before purchase.

  • Qualify New Lots: Upon receipt, analyze each new lot using a consistent set of analytical methods, such as those detailed in this guide.

  • Retain Samples: Keep a sample of each qualified lot as an in-house reference standard for future comparisons.

  • Communicate with Suppliers: Work with suppliers who can provide detailed Certificates of Analysis and are transparent about their manufacturing processes.

By investing a modest amount of analytical effort upfront, researchers can prevent costly and time-consuming downstream failures, ultimately accelerating the path of discovery and development.

References

  • Karl Fischer water content titration. (n.d.). Scharlab. Retrieved from [Link]

  • Karl Fischer titration. (2023). In Wikipedia. Retrieved from [Link]

  • Why High-Purity Chemicals Matter in Drug Discovery. (n.d.). Apollo Scientific. Retrieved from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. Retrieved from [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]

  • Managing Reagent Variation. (2019). Clinical Lab Products. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Retrieved from [Link]

  • Ma, M., Islam, R., Cludts, I., & Joyce, A. (2021). The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study. Bioanalysis, 13(10), 817-827. Retrieved from [Link]

  • Füzéry, A. K. (2015). Managing Reagent Lot to Lot Variability. American Association for Clinical Chemistry. Retrieved from [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Publishing. Retrieved from [Link]

  • Guide to Reagent Lot Reports. (n.d.). Storyblok. Retrieved from [Link]

  • Badrick, T. (2013). Lot-to-Lot Variation. The Clinical Biochemist Reviews, 34(3), 147–149. Retrieved from [Link]

  • Building Blocks of Research: The Importance of High-Quality Reagents. (2024). MBL International. Retrieved from [Link]

  • Tackling Reagent Lot-to-Lot Verification in the Clinical Laboratory. (2014). American Association for Clinical Chemistry. Retrieved from [Link]

  • The Importance of High-Quality Reagents in Accurate Experimental Results. (n.d.). Hopax Fine Chemicals. Retrieved from [Link]

  • Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation. Retrieved from [Link]

  • Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-79. Retrieved from [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules, 24(11), 2137. Retrieved from [Link]

  • Schubert, M., & Dinkelspiel, J. (1942). Assay of Benzaldehyde. Use of Hydroxylammonium Sulfate and Aqueous Sodium Hydroxide. Industrial & Engineering Chemistry Analytical Edition, 14(9), 748-749. Retrieved from [Link]

  • Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. Retrieved from [Link]

  • Zhang, J., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Retrieved from [Link]

  • Benzaldehyde derivatives with investigated inhibition profile. (2023). ResearchGate. Retrieved from [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2020). National Institutes of Health. Retrieved from [Link]

  • 1,4-Dioxa-8-azaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). (n.d.). Cheméo. Retrieved from [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in Biological Assays: A Case Study with Novel Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and biomedical research, the reproducibility of biological assays is the bedrock upon which scientific progress is built. The ability to consistently and reliably replicate experimental findings is paramount for validating new therapeutic targets, characterizing novel chemical entities, and ultimately, advancing human health. This guide provides an in-depth analysis of the critical factors influencing the reproducibility of biological assays, using the promising class of 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde derivatives as a case study. While direct experimental data on this specific parent compound is limited in the public domain, its structural analogs have emerged as potent and selective ligands for the sigma-1 receptor, a chaperone protein implicated in a range of neurological and psychiatric disorders.[1][2]

This guide will navigate the complexities of establishing robust and reproducible assays for novel chemical probes targeting the sigma-1 receptor, offering a comparative analysis of assay platforms and a detailed examination of the experimental variables that can make or break your research.

The Sigma-1 Receptor: A Pluripotent Therapeutic Target

The sigma-1 receptor (S1R) is an intracellular, ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] Its involvement in cellular processes such as calcium signaling, ion channel modulation, and oxidative stress response has positioned it as a compelling target for therapeutic intervention in neurodegenerative diseases, pain, and addiction.[1] The development of novel S1R ligands, including derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold, has been a significant focus of medicinal chemistry efforts.

The Reproducibility Challenge with Novel Chemical Probes

Introducing a novel chemical entity like a this compound derivative into a biological assay presents a unique set of challenges to reproducibility. Unlike well-characterized tool compounds, the physicochemical properties, potential off-target effects, and optimal handling conditions of a new molecule are often unknown. Therefore, a rigorous validation process is not just recommended; it is essential.[3][4]

The following sections will dissect the critical components of assay development and validation, providing a framework for generating reliable and reproducible data with novel S1R ligands.

Comparative Analysis of Assay Platforms for Sigma-1 Receptor Ligand Binding

The initial characterization of a novel S1R ligand typically involves determining its binding affinity. Two common platforms for this are radioligand binding assays and fluorescent ligand-based assays. Each has its own set of advantages and disadvantages that can impact reproducibility.

Assay PlatformPrincipleAdvantagesDisadvantagesKey Reproducibility Considerations
Radioligand Binding Assay Competitive displacement of a radiolabeled S1R ligand (e.g., -pentazocine) by the unlabeled test compound.[5][6]High sensitivity and well-established protocols. Direct measurement of binding to the target.Requires handling of radioactive materials and specialized equipment. Generates radioactive waste.Consistent radioligand specific activity, precise protein concentration, proper filtration and washing steps, and accurate scintillation counting.
Fluorescent Ligand-Based Assay Competitive displacement of a fluorescently-tagged S1R ligand. Detection via fluorescence polarization, FRET, or flow cytometry.[5][7]Non-radioactive, amenable to high-throughput screening (HTS).[8][9][10][11] Can be performed in living cells.[5]Potential for autofluorescence from test compounds. Fluorescent tag may alter ligand binding properties. Requires careful optimization of fluorophore and detection settings.Consistent fluorescent ligand concentration and purity, control for compound autofluorescence, stable cell line expression (for cell-based assays), and calibrated instrumentation.

Expert Insight: While radioligand binding assays have historically been the gold standard, the development of high-quality fluorescent probes for S1R offers a safer and more scalable alternative.[5][7] However, the validation of these fluorescent probes is critical to ensure that the fluorescent tag does not interfere with the binding event and that the assay window is sufficient to detect competitive binding accurately.

Experimental Workflow for a Reproducible Competitive Binding Assay

The following diagram outlines a generalized workflow for a competitive binding assay, highlighting the critical control points for ensuring reproducibility.

Competitive Binding Assay Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound Dilution Series Incubation Incubation of Components Compound_Prep->Incubation CCP1 Solvent Effects Compound_Prep->CCP1 Receptor_Prep Receptor Preparation (Membrane homogenate or whole cells) Receptor_Prep->Incubation Labeled_Ligand_Prep Labeled Ligand Preparation (Radiolabeled or Fluorescent) Labeled_Ligand_Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration or Wash Steps) Incubation->Separation CCP2 Incubation Time & Temperature Incubation->CCP2 Detection Detection of Labeled Ligand Signal Separation->Detection CCP3 Non-specific Binding Separation->CCP3 Data_Normalization Data Normalization Detection->Data_Normalization CCP4 Assay Window Detection->CCP4 Curve_Fitting Non-linear Regression (IC50) Data_Normalization->Curve_Fitting Parameter_Calculation Ki Calculation Curve_Fitting->Parameter_Calculation Troubleshooting Non-Reproducibility cluster_reagents Reagent Troubleshooting cluster_protocol Protocol Troubleshooting cluster_instrumentation Instrumentation Troubleshooting Start Inconsistent Assay Results Check_Reagents Verify Reagent Quality and Concentration Start->Check_Reagents Check_Protocol Review Protocol Execution Start->Check_Protocol Check_Instrumentation Calibrate and Validate Instrumentation Start->Check_Instrumentation Compound_Quality Compound Purity and Stability Check_Reagents->Compound_Quality Ligand_Quality Labeled Ligand Degradation Check_Reagents->Ligand_Quality Receptor_Activity Receptor Source Viability Check_Reagents->Receptor_Activity Pipetting_Accuracy Inaccurate Pipetting Check_Protocol->Pipetting_Accuracy Incubation_Conditions Incorrect Time or Temperature Check_Protocol->Incubation_Conditions Washing_Efficiency Inconsistent Washing Check_Protocol->Washing_Efficiency Reader_Performance Detector Malfunction Check_Instrumentation->Reader_Performance Harvester_Performance Clogged Harvester Check_Instrumentation->Harvester_Performance Solution Implement Corrective Actions and Re-validate Compound_Quality->Solution Ligand_Quality->Solution Receptor_Activity->Solution Pipetting_Accuracy->Solution Incubation_Conditions->Solution Washing_Efficiency->Solution Reader_Performance->Solution Harvester_Performance->Solution

Caption: A decision tree for systematically troubleshooting non-reproducible assay results.

Conclusion and Future Directions

Ensuring the reproducibility of biological assays is a multifaceted challenge that requires a deep understanding of the assay principles, meticulous attention to detail in protocol execution, and a commitment to rigorous validation. When working with novel chemical entities such as this compound derivatives, these principles become even more critical. By carefully selecting the appropriate assay platform, optimizing and controlling all experimental variables, and implementing a systematic approach to troubleshooting, researchers can generate high-quality, reproducible data that will accelerate the discovery of new medicines.

Future efforts in this field should focus on the development of more robust and physiologically relevant assay systems, such as those utilizing induced pluripotent stem cell (iPSC)-derived neurons or organoids, to better predict the in vivo efficacy and safety of novel S1R ligands.

References

  • Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. PMC. [Link]

  • Process validation and screen reproducibility in high-throughput screening. PubMed. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • Novel trends in high-throughput screening. ResearchGate. [Link]

  • Validating Chemical Probes. EFMC. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. [Link]

  • Best Practices: Chemical Probes Webinar. YouTube. [Link]

  • Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers. [Link]

  • Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. PMC. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. ResearchGate. [Link]

  • Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

Sources

Head-to-head comparison of different synthetic routes to 1,4-Dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold

The 1,4-Dioxa-8-azaspiro[4.5]decane moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a versatile building block for the synthesis of a wide array of biologically active compounds. This spirocyclic system, which features a protected ketone at the 4-position of a piperidine ring, is a key intermediate in the development of novel therapeutics, including ligands for sigma-1 receptors, which are implicated in various central nervous system disorders and cancer.[1][2] The strategic importance of this scaffold necessitates robust and efficient synthetic routes to access the parent compound and its derivatives.

This guide provides a head-to-head comparison of the most common and practical synthetic strategies for the preparation of 1,4-Dioxa-8-azaspiro[4.5]decane. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and overall efficiency.

Route 1: Direct Ketalization of N-Substituted Piperidin-4-ones

This is arguably the most direct and frequently employed method for the synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decane core. The strategy involves the acid-catalyzed reaction of a commercially available N-protected piperidin-4-one with ethylene glycol. The use of an N-protecting group, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions involving the basic nitrogen atom under the acidic conditions required for ketalization. The protecting group can then be removed in a subsequent step to yield the parent compound.

Causality Behind Experimental Choices

The choice of an acid catalyst, typically p-toluenesulfonic acid (PTSA) or sulfuric acid, is critical for protonating the carbonyl oxygen, thereby activating the ketone for nucleophilic attack by ethylene glycol. The reaction is an equilibrium process, and to drive it to completion, the water generated as a byproduct must be removed. This is most effectively achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene. The choice of the N-protecting group is dictated by its stability to the acidic ketalization conditions and the ease of its subsequent removal.

G start N-Protected Piperidin-4-one reagents1 Ethylene Glycol, Acid Catalyst (e.g., PTSA), Toluene, Heat intermediate N-Protected 1,4-Dioxa-8- azaspiro[4.5]decane reagents1->intermediate Ketalization reagents2 Deprotection (e.g., H2, Pd/C for N-Bn; TFA for N-Boc) end 1,4-Dioxa-8-azaspiro[4.5]decane reagents2->end Protecting Group Removal G start 1,4-Dioxaspiro[4.5]decan-8-one reagents Ammonia Source (e.g., NH4OAc), Reducing Agent (e.g., NaBH3CN), Methanol end 1,4-Dioxa-8-azaspiro[4.5]decane reagents->end Reductive Amination

Sources

A Researcher's Guide to Evaluating the Selectivity of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde Derivatives for Sigma-1 vs. Sigma-2 Receptors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of receptor selectivity is paramount. For researchers investigating neurological disorders, cancer, and a host of other conditions, the sigma receptors, σ1 and σ2, present compelling therapeutic targets.[1][2] However, the structural and functional nuances between these two subtypes necessitate the development of highly selective ligands to minimize off-target effects and maximize therapeutic efficacy. This guide provides a comprehensive framework for evaluating the selectivity of a promising class of compounds—4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde derivatives—for the sigma-1 versus the sigma-2 receptor.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offers insights into data interpretation, and provides the necessary tools to empower researchers to conduct their own rigorous evaluations.

The Critical Role of Selectivity for Sigma Receptor Ligands

The σ1 and σ2 receptors, once enigmatic, are now recognized as distinct proteins with unique physiological roles. The σ1 receptor, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane, is implicated in cellular stress responses, neuroprotection, and cognitive function.[3][4] In contrast, the σ2 receptor is increasingly identified as a biomarker for proliferating cancer cells and is involved in cell survival and growth pathways.[5][6][7][8]

Given their differential roles, the development of ligands that can selectively target one receptor over the other is of profound therapeutic interest. A selective σ1 agonist might offer neuroprotective benefits without impacting cell proliferation, while a selective σ2 ligand could be a targeted agent for cancer therapy. The this compound scaffold has emerged as a promising starting point for the development of such selective agents.

Comparative Analysis of Spiro[piperidine-4,2'-[1][2]dioxolane] Derivatives

Compound Nameσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Reference
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4~162~30[9][10]
A series of 1-oxa-8-azaspiro[4.5]decane derivatives0.47 - 12.1Not explicitly stated, but selectivity reported2 - 44[11][12]

Note: The data presented are representative values from the cited literature. Ki values can vary between studies and experimental conditions.

These findings underscore the potential of the spirodecane scaffold to yield potent and selective sigma receptor ligands. The 30- to 44-fold selectivity observed in these examples provides a strong rationale for the synthesis and evaluation of further derivatives, including those based on the this compound core.

Experimental Workflows for Determining Selectivity

A thorough evaluation of selectivity involves a multi-pronged approach, beginning with binding affinity determination and progressing to functional characterization.

Radioligand Binding Assays: The Gold Standard for Affinity

Competitive inhibition radioligand binding assays are the foundational technique for determining the binding affinity (Ki) of a test compound for a specific receptor. The principle is to measure the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity for the target receptor.

Diagram of the Competitive Inhibition Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Guinea Pig Brain for σ1, Rat Liver for σ2) Membrane_Prep Membrane Homogenate Preparation Receptor_Source->Membrane_Prep Incubation Incubate: - Membrane Homogenate - Radioligand - Test Compound (Varying Conc.) - Masking Ligand (for σ2 assay) Membrane_Prep->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting (Measure Radioactivity) Washing->Scintillation IC50 Determine IC50 Scintillation->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation IC50->Cheng_Prusoff

Caption: Workflow for determining binding affinity (Ki) using a competitive inhibition radioligand binding assay.

Detailed Protocol: Competitive Inhibition Radioligand Binding Assay for σ1 Receptors

  • Materials:

    • Receptor Source: Guinea pig brain membrane homogenates are a common choice due to their high expression of σ1 receptors.[1][13]

    • Radioligand: -pentazocine, a selective σ1 receptor ligand.[1][2][13]

    • Test Compound: The this compound derivative to be evaluated.

    • Non-specific Binding Control: Haloperidol (10 µM) or another structurally distinct sigma ligand.[3][13]

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[5][13]

    • Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.[14]

    • Scintillation Counter.

  • Procedure:

    • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer and prepare a membrane fraction through differential centrifugation. Resuspend the final pellet in the assay buffer.

    • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., ~300 µg protein), a single concentration of -pentazocine (typically near its Kd value, e.g., ~5 nM), and varying concentrations of the unlabeled test compound.[5]

    • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a saturating concentration of haloperidol.

    • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 90-120 minutes) at an appropriate temperature (e.g., 37°C).[1][3]

    • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[1] Wash the filters rapidly with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol: Competitive Inhibition Radioligand Binding Assay for σ2 Receptors

  • Materials:

    • Receptor Source: Rat liver membrane homogenates are a standard source for σ2 receptors.[5]

    • Radioligand: [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), a non-selective sigma receptor ligand.[1][2]

    • Masking Ligand: (+)-Pentazocine (e.g., 200-500 nM) is crucial to saturate and block the binding of [3H]-DTG to σ1 receptors, thus isolating its binding to σ2 receptors.[13][14][15]

    • Test Compound: The this compound derivative.

    • Non-specific Binding Control: Haloperidol (10 µM).[13]

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[5][13]

    • Filtration System and Scintillation Counter.

  • Procedure:

    • Membrane Preparation: As described for the σ1 assay, but using rat liver.

    • Assay Setup: In each well, combine the membrane preparation, a single concentration of [3H]-DTG (e.g., 3 nM), the masking concentration of (+)-pentazocine, and varying concentrations of the test compound.[13]

    • Total and Non-specific Binding: As in the σ1 assay.

    • Incubation: The incubation time for σ2 assays is typically shorter and at room temperature (e.g., 60 minutes at 25°C).[13]

    • Termination, Filtration, and Quantification: As described for the σ1 assay.

    • Data Analysis: Calculate the IC50 and Ki values as for the σ1 receptor.

Trustworthiness and Self-Validation: The described protocols are self-validating systems. The inclusion of total binding, non-specific binding, and a reference compound (like haloperidol) in each assay allows for the verification of the assay's performance and ensures the reliability of the generated data.

Functional Assays: From Binding to Biological Effect

While binding affinity is a critical parameter, it does not reveal whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Functional assays are therefore essential for a complete pharmacological characterization.

For the σ2 receptor, which is implicated in cancer cell death, functional activity can be assessed through cell-based assays.[5][6][7][8]

Diagram of a Functional Assay Workflow for σ2 Ligands

G cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Functional Readout cluster_analysis Data Analysis Cell_Line Select Cancer Cell Line (e.g., EMT-6, MDA-MB-435) Seeding Seed Cells in 96-well Plates Cell_Line->Seeding Treatment Treat Cells with Varying Concentrations of Test Compound Seeding->Treatment Viability Cell Viability Assay (e.g., MTS Assay) Treatment->Viability Apoptosis Caspase-3 Activity Assay Treatment->Apoptosis EC50 Determine EC50 Viability->EC50 Apoptosis->EC50 Classification Classify as Agonist, Partial Agonist, or Antagonist EC50->Classification

Caption: Workflow for characterizing the functional activity of sigma-2 receptor ligands in cancer cell lines.

Protocol: Cell Viability and Caspase-3 Activity Assays for σ2 Receptor Ligands

  • Rationale: Many σ2 receptor ligands induce apoptosis in cancer cells. Therefore, measuring cell viability and the activity of key apoptotic enzymes like caspase-3 can serve as a functional readout of agonist activity.[5][6][7][8]

  • Materials:

    • Cell Lines: Cancer cell lines known to express σ2 receptors, such as mouse breast cancer (EMT-6) or human melanoma (MDA-MB-435).[5][6][8]

    • Test Compound and Reference Agonist: The spirodecane derivative and a known σ2 agonist like siramesine for comparison.[5][6]

    • Cell Viability Reagent: For example, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

    • Caspase-3 Activity Assay Kit.

  • Procedure:

    • Cell Seeding: Plate the chosen cancer cells in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of the test compound and the reference agonist. Include untreated control wells.

    • Incubation: Incubate for a defined period (e.g., 48-72 hours).

    • Assay Performance:

      • For Cell Viability: Add the MTS reagent and incubate according to the manufacturer's instructions. Measure the absorbance, which is proportional to the number of viable cells.

      • For Caspase-3 Activity: Lyse the cells and perform the caspase-3 activity assay according to the kit's protocol, typically by measuring the fluorescence of a cleaved substrate.

    • Data Analysis:

      • Calculate the EC50 value (the concentration that produces 50% of the maximal response) for both cell death and caspase-3 activation.

      • Compare the maximal effect and EC50 of the test compound to the reference agonist (siramesine) to classify it as a full agonist, partial agonist, or antagonist.[5][6] An antagonist would not induce cell death on its own and would block the cell death induced by an agonist.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of selective sigma receptor ligands. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these and other novel compounds. By combining rigorous radioligand binding assays to determine affinity and selectivity with carefully chosen functional assays to elucidate the mode of action, researchers can effectively identify and characterize lead candidates for further development. The ultimate goal—the creation of highly selective therapeutics for a range of challenging diseases—is brought closer through such meticulous and principled scientific investigation.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.34.1-1.34.21. [Link]

  • Fair, E. D., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 448, 68-74. [Link]

  • Lever, J. R., et al. (2016). Characterization of pulmonary sigma receptors by radioligand binding. Journal of Pharmacology and Experimental Therapeutics, 358(1), 136-145. [Link]

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical biochemistry, 448, 68-74. [Link]

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 448, 68–74. [Link]

  • Mach, R. H., et al. (2013). Functional assays to define agonists and antagonists of sigma-2 receptors. Cancer Research, 73(8 Supplement), 2131. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Wang, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Niso, M., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 587644. [Link]

  • Wang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]

  • Chero, G., et al. (2023). Scouting new sigma receptor ligands. AIR Unimi. [Link]

  • Rullo, M., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(10), 1715-1725. [Link]

  • Lever, J. R., et al. (2009). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 63(1), 1-8. [Link]

  • ResearchGate. (n.d.). Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... [Link]

  • McKittrick, B. A., et al. (2001). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 11(4), 505-508. [Link]

  • Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Szałata, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 1991-2009. [Link]

  • Marrazzo, A., et al. (2022). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 238, 114467. [Link]

Sources

A Guide to the Structural Confirmation of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde via Independent Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities and key intermediates is a cornerstone of scientific rigor and regulatory compliance. The molecule 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde is a valuable building block, incorporating a constrained spirocyclic piperidine moiety linked to a reactive benzaldehyde group. This unique combination of a rigid scaffold and a versatile functional group makes it a frequent starting point for the synthesis of complex molecules with potential therapeutic applications.

This guide provides an in-depth comparison of two independent synthetic routes for the preparation of this compound. We will delve into the mechanistic rationale behind each synthetic choice and present a comprehensive analytical workflow to rigorously confirm the structure of the target compound. Every protocol described herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Part 1: Independent Synthesis Routes

The principle of independent synthesis is a powerful tool for structure confirmation. If two distinct and mechanistically different synthetic pathways yield the same final compound, it provides strong evidence for the proposed structure. Here, we compare a palladium-catalyzed cross-coupling reaction with a classical nucleophilic aromatic substitution.

Method 1: Buchwald-Hartwig Amination (Primary Route)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, prized for its broad substrate scope and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction is an excellent choice for coupling the secondary amine of 1,4-Dioxa-8-azaspiro[4.5]decane with an aryl halide.

Rationale: The choice of a Buchwald-Hartwig approach is predicated on its high efficiency and reliability for constructing N-aryl piperidine motifs.[2][3][4] The use of specialized phosphine ligands is critical to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[1][2]

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromobenzaldehyde (1.0 eq), 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand like Xantphos (4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous, degassed toluene via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

DOT Diagram of Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow reagents Reactants: 4-Bromobenzaldehyde 1,4-Dioxa-8-azaspiro[4.5]decane NaOtBu setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst System: Pd₂(dba)₃ / Xantphos catalyst->setup solvent Solvent: Toluene solvent->setup heating Heating (100-110 °C) setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: Workflow for Buchwald-Hartwig Synthesis.

Method 2: Nucleophilic Aromatic Substitution (SNAr) (Alternative Route)

Nucleophilic Aromatic Substitution (SNAr) offers a mechanistically distinct alternative to transition-metal-catalyzed methods. For this reaction to be effective, the aromatic ring must be "activated" by the presence of a strong electron-withdrawing group ortho or para to the leaving group. The aldehyde group in the target molecule, while electron-withdrawing, is only moderately activating. Therefore, a more strongly activated starting material is preferable.

Rationale: We propose the use of 4-fluoro-3-nitrobenzaldehyde as the starting material. The nitro group provides strong activation for the SNAr reaction, and the fluorine atom is an excellent leaving group for this type of transformation.[5][6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[7] A subsequent reduction of the nitro group and diazotization followed by reduction (Sandmeyer-type reaction) would yield the target benzaldehyde. However, for simplicity and a more direct comparison, we will use 4-fluorobenzaldehyde and drive the reaction with heat, acknowledging that this may result in lower yields than the Buchwald-Hartwig method.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine 4-fluorobenzaldehyde (1.0 eq), 1,4-Dioxa-8-azaspiro[4.5]decane (1.5 eq), and a strong, non-nucleophilic base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).

  • Reaction Execution: Seal the tube and heat the mixture to 120-140 °C.

  • Monitoring: Monitor the progress of the reaction by LC-MS.

  • Workup and Purification: After completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

DOT Diagram of SNAr Workflow:

SNAr_Workflow reagents Reactants: 4-Fluorobenzaldehyde 1,4-Dioxa-8-azaspiro[4.5]decane K₂CO₃ setup Reaction Setup (Sealed Tube) reagents->setup solvent Solvent: DMSO solvent->setup heating Heating (120-140 °C) setup->heating monitoring Reaction Monitoring (LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: Workflow for SNAr Synthesis.

Comparison of Synthetic Routes
FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium-basedNone
Reaction Temp. 100-110 °C120-140 °C
Substrate Scope BroadGenerally requires activated aryl halides
Yield & Purity Typically high yield and purityVariable, often lower than Buchwald-Hartwig
Cost & Complexity Higher cost (catalyst & ligand)Lower reagent cost, simpler setup

Part 2: Comprehensive Analytical Workflow for Structure Confirmation

Once the target compound has been synthesized by both routes, a rigorous analytical workflow is employed to confirm its identity, purity, and structure. This process relies on a combination of spectroscopic and chromatographic techniques.[8][9][10]

DOT Diagram of Analytical Workflow:

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation Synth1 Product from Buchwald-Hartwig HPLC HPLC Purity & Retention Time Synth1->HPLC Synth2 Product from SNAr Synth2->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS IR Infrared Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Confirmation Structure Confirmed NMR->Confirmation

Caption: Integrated Analytical Workflow.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[11][12] By developing a robust HPLC method, we can not only determine the purity of the synthesized materials but also confirm that the products from both synthetic routes are identical by comparing their retention times.

Protocol:

  • System: Agilent 1200 Series or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Standard: The analytical procedure should be validated according to ICH Q2(R1) guidelines.[9][11][13] System suitability is established as per USP General Chapter <621>.[8][10]

Expected Results:

SampleRetention Time (min)Purity (%)
Product from Buchwald-Hartwig~10.5>98%
Product from SNAr~10.5>95%
Co-injection of both samplesA single peak at ~10.5N/A

The observation of a single, sharp peak in the co-injection of samples from both syntheses is strong evidence of their identical nature.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a precise measurement of the molecular weight of the compound, confirming its elemental composition.[10]

Protocol:

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured.

Expected Results:

  • Molecular Formula: C₁₄H₁₇NO₃

  • Molecular Weight: 247.29 g/mol

  • Expected m/z for [M+H]⁺: 248.1281

  • Observed m/z: Should be within 5 ppm of the calculated value.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[10]

Protocol:

  • Technique: Attenuated Total Reflectance (ATR) on a solid sample.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
~2950-2850C-H stretchAliphatic (spirocycle)
~2820, ~2720C-H stretchAldehyde (Fermi doublet)
~1685C=O stretchAromatic Aldehyde
~1600, ~1500C=C stretchAromatic Ring
~1250C-N stretchAryl-Amine
~1100C-O stretchAcetal (dioxaspiro)

The presence of a strong carbonyl stretch around 1685 cm⁻¹ and the characteristic aldehyde C-H stretches confirms the benzaldehyde moiety.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity and chemical environment of every carbon and hydrogen atom.[9][10][15] All spectra should be referenced according to IUPAC recommendations.[3][12]

Protocol:

  • Solvent: CDCl₃ or DMSO-d₆.

  • Spectra to Acquire: ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY (H-H correlation) and HSQC (H-C correlation).

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.85s1HAldehyde proton (-CHO)
7.78d, J = 8.8 Hz2HAromatic protons ortho to CHO
6.95d, J = 8.8 Hz2HAromatic protons ortho to Nitrogen
4.00s4HEthylene ketal protons (-O-CH₂-CH₂-O-)
3.60t, J = 5.6 Hz4HPiperidine protons alpha to Nitrogen
1.90t, J = 5.6 Hz4HPiperidine protons beta to Nitrogen

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
190.5Aldehyde Carbonyl (C=O)
155.0Aromatic C (ipso to N)
132.0Aromatic CH (ortho to CHO)
128.0Aromatic C (ipso to CHO)
113.0Aromatic CH (ortho to N)
106.5Spiro Carbon
64.5Ethylene ketal Carbons (-O-C H₂-C H₂-O-)
45.0Piperidine Carbons (alpha to N)
35.0Piperidine Carbons (beta to N)

The distinct singlet for the ethylene ketal protons and the characteristic downfield shifts for the aromatic protons provide clear evidence for the formation of the target structure. 2D NMR experiments would further confirm the connectivity between protons and carbons, leaving no ambiguity.

Conclusion

The successful synthesis of this compound through two mechanistically distinct routes—Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution—provides compelling evidence for its structural assignment. The subsequent comprehensive analysis, employing a suite of orthogonal techniques including HPLC, MS, IR, and NMR, serves to rigorously confirm this assignment. The consistency of the data between the products of both syntheses—identical HPLC retention times, matching mass spectra, and superimposable IR and NMR spectra—establishes the structure with a high degree of confidence. This self-validating approach of independent synthesis coupled with thorough analysis represents a robust and trustworthy methodology essential for advancing drug development programs.

References

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

  • AxisPharm. Eight Crucial Techniques in Chemical Composition Analysis. [Link]

  • National Center for Biotechnology Information. Isolating, Identifying, Imaging, and Measuring Substances and Structures. [Link]

  • ChemistryViews. General Path to N-Arylpiperidines. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

  • Selingo, J. D., et al. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Bentham Science. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • International Union of Pure and Applied Chemistry. NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). [Link]

  • MDPI. 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). [Link]

  • National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • National Center for Biotechnology Information. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • ResearchGate. NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts—IUPAC Recommendations. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • National Center for Biotechnology Information. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS). [Link]

  • Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • NIST. 1,4-Dioxaspiro[4.5]decane. [Link]

  • SpectraBase. 1,4-Dioxa-8-azaspiro[4.5]decane, 1H-indole deriv. - Optional[MS (GC)]. [Link]

  • CAS. 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane. [Link]

  • PharmaCompass. 1,4-Dioxa-8-azaspiro(4.5)decane (4-Piperidone ethylene ketal). [Link]

  • PubChem. 1,4-dioxa-8-azaspiro[4.5]decane. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde (CAS No. 79421-40-2). As a specialized aldehyde, this compound requires careful handling not only during its use in synthesis and development but also through to its final disposition as chemical waste. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Part 1: Hazard Profile and Chemical Characterization

A foundational principle of safe disposal is a thorough understanding of the substance's inherent risks. This compound is a complex organic molecule combining a benzaldehyde moiety with a spirocyclic amine. This structure informs its hazard profile, which includes characteristics from both functional groups. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, analysis of its constituent parts and related structures allows for a robust hazard assessment.

The compound should be treated as a hazardous substance requiring disposal through a certified hazardous waste program.[1] It is presumed to cause skin and eye irritation and may lead to respiratory irritation if inhaled.[2][3] Furthermore, related benzaldehyde compounds are noted as combustible and may pose reproductive health risks.[4]

Table 1: Physicochemical and Hazard Data

PropertyValue / InformationSource(s)
CAS Number 79421-40-2[5][6]
Molecular Formula C₁₄H₁₇NO₃[5]
Molecular Weight 247.3 g/mol [5]
Known Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Harmful if inhaled. May damage fertility or the unborn child. Toxic to aquatic life with long-lasting effects.[2][3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7][8][7][8]
Hazardous Decomposition Thermal decomposition can produce irritating gases and vapors, including Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Nitrogen Oxides (NOx).[2][7][2][7]

Part 2: Pre-Disposal Safety Protocols

Before handling the waste, it is imperative to establish a safe working environment through appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls

All handling of this compound, including transfer to a waste container, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors or dust.[9] The work area should be equipped with an accessible eyewash station and safety shower.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this chemical waste includes:

  • Eye Protection: Wear safety glasses with side shields or goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.[2]

Part 3: Step-by-Step Disposal Procedure

The disposal of chemical waste is a regulated process.[10] These steps provide a clear workflow from waste generation to collection, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][10]

Step 1: Waste Classification and Segregation

Any unused, expired, or contaminated this compound is considered hazardous waste.[11] It must not be disposed of in regular trash or poured down the drain.[1][12]

The most critical step in this process is proper segregation to prevent dangerous chemical reactions. This compound must be stored separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[7][13]

WasteSegregation cluster_workflow Waste Generation & Containerization Waste Generated Waste 4-(...)benzaldehyde Container Hazardous Waste Container (Solid or Liquid) Waste->Container   Transfer in   Fume Hood Acids Strong Acids Bases Strong Bases Oxidizers Strong Oxidizing Agents

Sources

Navigating the Safe Handling of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling of chemical reagents is paramount to ensuring laboratory safety and the integrity of research. This guide provides essential, immediate safety and logistical information for the handling of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde. As Senior Application Scientists, we aim to provide not just protocols, but a deep understanding of the principles behind them, fostering a culture of safety and excellence in your laboratory.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical step in mitigating risks associated with handling this compound. The following PPE is mandatory when working with this compound.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][2]Protects against potential splashes of the chemical, which is presumed to be an eye irritant based on its components. A face shield offers a broader range of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[3][4]Prevents skin contact. Aldehydes can cause skin irritation. Nitrile and neoprene gloves offer good resistance to a range of organic chemicals. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
Body Protection A flame-resistant laboratory coat.[2]Protects against splashes and potential ignition, as the benzaldehyde component is combustible.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used in cases of poor ventilation or when there is a risk of aerosol generation, protecting against inhalation of potentially harmful vapors.

Diagram: PPE Selection Workflow

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection start Initiate Task with This compound assess_hazards Assess Hazards: - Skin/Eye Irritation (Aldehyde, Amine) - Inhalation Toxicity (Aldehyde) - Combustibility (Aldehyde) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe eye_face Eye/Face Protection: Chemical Splash Goggles & Face Shield select_ppe->eye_face hand Hand Protection: Nitrile or Neoprene Gloves select_ppe->hand body Body Protection: Flame-Resistant Lab Coat select_ppe->body respiratory Respiratory Protection: NIOSH-Approved Respirator (if ventilation is inadequate) select_ppe->respiratory end_ppe Proceed with Experiment eye_face->end_ppe hand->end_ppe body->end_ppe respiratory->end_ppe

Caption: A workflow for selecting the appropriate PPE.

II. Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is crucial for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Have all necessary PPE donned correctly before handling the chemical.

    • Prepare a designated and clearly labeled waste container for the compound.

  • Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Avoid the generation of dust or aerosols.

    • Keep the container tightly closed when not in use.

    • Use compatible tools and equipment (e.g., spatulas, glassware) and decontaminate them after use.

    • Be mindful of potential ignition sources, as the benzaldehyde component suggests combustibility.

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Ensure the container is properly labeled with the chemical name and any relevant hazard warnings.

III. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.

Waste Disposal Protocol
  • Segregation:

    • Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containment:

    • Collect all waste (solid and liquid) in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and the words "Hazardous Waste."

  • Disposal:

    • Dispose of the hazardous waste through your institution's designated hazardous waste management program, which should be in compliance with the regulations set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[6] These regulations govern the management of hazardous waste from its generation to its final disposal.[6]

Diagram: Chemical Waste Disposal Workflow

Waste_Disposal cluster_disposal Chemical Waste Disposal Protocol start_disposal Generation of Waste Containing This compound segregate Segregate Waste: Do not mix with other waste streams start_disposal->segregate contain Contain Waste: - Use designated, leak-proof container - Label clearly as 'Hazardous Waste' segregate->contain dispose Dispose via Institutional Hazardous Waste Program contain->dispose epa_rcra Compliance with EPA & RCRA Regulations dispose->epa_rcra end_disposal Waste Properly Managed dispose->end_disposal

Caption: A workflow for the proper disposal of chemical waste.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

IV. References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.